(R)-Diethyl 2-aminosuccinate hydrochloride
Description
Properties
IUPAC Name |
diethyl (2R)-2-aminobutanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOXZAAREAYBQR-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497272 | |
| Record name | Diethyl D-aspartate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112018-26-5 | |
| Record name | Diethyl D-aspartate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-Diethyl 2-aminosuccinate hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of (R)-Diethyl 2-aminosuccinate hydrochloride
Abstract
This compound is a chiral amino acid ester derivative of significant interest in synthetic organic chemistry. As a versatile building block, particularly in the synthesis of peptidomimetics and other complex chiral molecules, a thorough understanding of its physical and chemical properties is paramount for researchers, process chemists, and quality control analysts. This technical guide provides a comprehensive overview of the key physicochemical and spectroscopic properties of this compound. It consolidates essential data on its chemical identity, thermal properties, chiroptical behavior, and spectroscopic signature. Furthermore, this document outlines detailed, field-proven experimental protocols for the verification of these properties, emphasizing the scientific rationale behind methodological choices to ensure data integrity and reproducibility.
Chemical Identity and Structure
The foundational step in utilizing any chemical reagent is confirming its identity. This compound is the hydrochloride salt of the diethyl ester of D-aspartic acid. The presence of the chiral center at the C2 position dictates its stereospecific applications.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | diethyl (2R)-2-aminobutanedioate;hydrochloride | [1] |
| Synonyms | D-Aspartic acid diethyl ester hydrochloride, H-D-Asp(OEt)-OEt·HCl | [1] |
| CAS Number | 112018-26-5 | [1][2][3][4] |
| Molecular Formula | C₈H₁₆ClNO₄ | [1][3] |
| Molecular Weight | 225.67 g/mol | [2] |
| 2D Structure | ![]() |
Physicochemical Properties
The physical state and solubility of a compound are critical parameters for its handling, reaction setup, and purification. As a hydrochloride salt, its properties are significantly influenced by ionic interactions.
Table 2: Summary of Physical Properties
| Property | Value / Description | Rationale & Commentary | Source(s) |
| Appearance | White to yellow crystalline powder or crystals. | The crystalline solid nature is typical for organic salts. Color variation can indicate the presence of trace impurities. | |
| Melting Point | 105.0 – 109.0 °C | This value is reported for the L-enantiomer. Enantiomers possess identical melting points; therefore, the (R)-isomer is expected to melt in the same range. A broad melting range can suggest impurities. | |
| Boiling Point | Decomposes upon heating. | As a salt of an amino acid ester, strong heating is expected to cause decomposition and degradation rather than a clean phase transition to a gaseous state. | N/A |
| Solubility | Soluble in water, DMSO, and chloroform. | The hydrochloride salt form significantly increases polarity and water solubility compared to the free base. It is expected to be soluble in polar protic and aprotic solvents. | [5] |
| Optical Rotation, [α]D²⁰ | Expected: -7.0° to -9.0° (c=1, H₂O) | The L-enantiomer is reported as +7.0° to +9.0°. The (R)-enantiomer, by definition, will rotate plane-polarized light equally but in the opposite direction. This is a critical parameter for confirming stereochemical identity. |
Spectroscopic Profile (Predicted)
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While a definitive experimental spectrum for this specific compound is not widely published, a predicted profile can be constructed based on its known structure. This serves as a benchmark for researchers to validate their own analytical findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Predicted, 400 MHz, D₂O):
-
δ 1.25-1.35 (t, 6H, J = 7.1 Hz): Two overlapping triplets corresponding to the six protons of the two methyl groups (-OCH₂CH₃ ).
-
δ 3.10-3.30 (m, 2H): A multiplet (expected as a pair of doublets of doublets, ABX system) for the diastereotopic methylene protons adjacent to the chiral center (-CH₂-CH-).
-
δ 4.20-4.40 (m, 5H): Overlapping multiplets. This region contains the four protons of the two ethyl ester methylene groups (-OCH₂ CH₃) and the single proton at the chiral center (CH -NH₃⁺). The methine proton is coupled to the adjacent methylene protons.
-
δ 4.79 (s, D₂O): Residual solvent peak. The acidic amine protons will exchange with D₂O and will not be observed.
-
-
¹³C NMR (Predicted, 100 MHz, D₂O):
-
δ 13.5: The two methyl carbons of the ethyl esters.
-
δ 35.0: The methylene carbon (-C H₂-CH-).
-
δ 51.0: The chiral methine carbon (-C H-NH₃⁺).
-
δ 63.0-64.0: The two methylene carbons of the ethyl esters.
-
δ 170.0, 172.5: The two distinct carbonyl carbons of the ester groups.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample, Attenuated Total Reflectance (ATR) is a common and effective technique.
-
Predicted Major IR Absorption Bands (cm⁻¹):
-
3100-2800 (broad): Strong, broad absorption characteristic of the N-H stretching vibrations of the ammonium salt (-NH₃⁺). This often overlaps with C-H stretches.
-
2980-2900: Aliphatic C-H stretching from the ethyl and methylene groups.
-
~1740 (strong, sharp): A very strong absorption from the C=O stretching of the two ester functional groups. This is a key diagnostic peak.
-
~1200 (strong): Strong C-O stretching vibrations associated with the ester groups.
-
~1580 & ~1500: N-H bending vibrations for the ammonium group.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Using electrospray ionization (ESI), one would expect to observe the molecular ion of the free base.
-
Predicted Mass Spectrum (ESI+):
-
[M+H]⁺: Expected at m/z 190.10. This corresponds to the free base (C₈H₁₅NO₄) plus a proton. The molecular weight of the hydrochloride salt is 225.67 g/mol , but the non-covalently bound HCl is typically lost in the ESI source.
-
Key Fragments: Fragmentation could occur through the loss of an ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z 145, or the loss of a carbethoxy group (-COOC₂H₅, 73 Da) to give a fragment at m/z 117.
-
Experimental Workflows & Protocols
To ensure the quality and identity of this compound, a series of validation tests are required. The following protocols are designed to be self-validating and grounded in established analytical principles.
Caption: Workflow for the physicochemical validation of the compound.
Protocol 1: Melting Point Determination
Objective: To determine the melting range of the sample, which is a key indicator of purity.[6]
-
Causality: Pure crystalline solids exhibit a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, typically causing the melting point to depress and broaden.[6]
-
Methodology:
-
Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at a temperature below its melting point (e.g., 40-50 °C) for several hours. Finely crush the sample into a powder using a mortar and pestle.[7]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.[8][9] A proper packing density is crucial for uniform heat transfer.
-
Measurement (Digital Apparatus): a. Place the loaded capillary into the heating block of the melting point apparatus.[8] b. Set a rapid heating ramp (e.g., 10-15 °C/min) to find an approximate melting range. c. Allow the apparatus to cool. For the precise measurement, set the starting temperature to ~15 °C below the approximate melting point. d. Set a slow heating ramp (1-2 °C/min) to allow the sample and thermometer to be in thermal equilibrium. e. Record T₁: The temperature at which the first drop of liquid appears. f. Record T₂: The temperature at which the entire sample becomes a transparent liquid.[8]
-
Validation: The recorded range (T₁-T₂) should be narrow (e.g., < 2 °C) and fall within the expected range (105-109 °C).
-
Protocol 2: Specific Rotation Measurement
Objective: To measure the angle of rotation of plane-polarized light, confirming the compound's enantiomeric identity and purity.
-
Causality: Chiral molecules interact with plane-polarized light, causing its plane to rotate. The direction and magnitude of this rotation are unique to the molecule's stereochemistry.[10]
-
Methodology:
-
Solution Preparation: Accurately weigh approximately 100 mg of the sample. Dissolve it in a 10 mL volumetric flask using deionized water to achieve a precise concentration (c) of ~1 g/100 mL. Ensure the sample is fully dissolved and the solution is free of solid particles.
-
Instrument Calibration: Turn on the polarimeter and allow the sodium lamp (λ = 589 nm) to warm up. Calibrate the instrument to zero using a blank cell filled with the same solvent (deionized water).[11] This step is critical as it subtracts any rotational contribution from the solvent or the cell itself.
-
Sample Measurement: a. Rinse the polarimeter cell (path length, l, typically 1 dm) with a small amount of the prepared sample solution. b. Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.[12] Bubbles will scatter light and lead to erroneous readings. c. Place the cell in the polarimeter and record the observed rotation (α). Take several readings and average them to minimize random error.[13]
-
Calculation: Calculate the specific rotation using Biot's Law: [α] = α / (l × c) .
-
Validation: The calculated value should be negative and fall within the expected range of -7.0° to -9.0°.
-
Protocol 3: ATR-FTIR Spectroscopic Analysis
Objective: To obtain an infrared spectrum to confirm the presence of key functional groups.
-
Causality: Molecular bonds vibrate at specific frequencies. When infrared radiation matching these frequencies is passed through a sample, the energy is absorbed, creating a unique spectral fingerprint.
-
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Wipe it with a solvent like isopropanol and allow it to dry completely.
-
Background Scan: With the clean, empty crystal, acquire a background spectrum.[14] This is a crucial step to account for absorptions from atmospheric CO₂ and water vapor, as well as the instrument itself.
-
Sample Application: Place a small amount of the powdered sample directly onto the center of the ATR crystal. A few milligrams is sufficient.[14][15]
-
Acquire Spectrum: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.[16] The evanescent wave that penetrates the sample is very short, making good contact essential for a strong signal.
-
Data Analysis: Collect the spectrum (typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio). Compare the positions of the major absorption bands to the predicted values (e.g., C=O stretch at ~1740 cm⁻¹, N-H stretches at 3100-2800 cm⁻¹).
-
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity and purity of the compound.
-
Storage: The compound should be stored at room temperature, sealed in a dry environment, and kept in a dark place to prevent degradation.[2]
-
Safety:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.[17] Wash hands thoroughly after handling.
-
References
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Rudolph Research Analytical. (n.d.). Optical Rotation - Specific Rotation Measurement Procedures. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
AKos Consulting & Solutions. (n.d.). 112018-26-5 | this compound 95%. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Chemical Bridge. (n.d.). This compound, 112018-26-5. Retrieved from [Link]
-
Scribd. (n.d.). Measuring Specific Rotation in Polarimetry. Retrieved from [Link]
-
Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
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- 2. 112018-26-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. This compound,112018-26-5-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 5. Diethyl aminomalonate hydrochloride | 13433-00-6 [chemicalbook.com]
- 6. sserc.org.uk [sserc.org.uk]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 17. fishersci.com [fishersci.com]
A-Z-Leitfaden zur spektroskopischen Charakterisierung von (R)-Diethyl-2-aminosuccinat-Hydrochlorid
Ein technischer Leitfaden für Fachleute in der Forschung und Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte spektroskopische Analyse von (R)-Diethyl-2-aminosuccinat-Hydrochlorid (CAS: 112018-26-5), einem wichtigen chiralen Baustein in der organischen Synthese und pharmazeutischen Forschung.[1][2] Die genaue Charakterisierung seiner molekularen Struktur ist für die Gewährleistung von Reinheit, die Untersuchung der Reaktivität und die Entwicklung neuer pharmazeutischer Wirkstoffe von entscheidender Bedeutung. In diesem Dokument werden die wichtigsten spektroskopischen Techniken – Kernspinresonanz (NMR), Infrarot (IR) und Massenspektrometrie (MS) – detailliert beschrieben, um ein vollständiges strukturelles Bild dieses Moleküls zu zeichnen.
Molekulare Struktur und Bedeutung
(R)-Diethyl-2-aminosuccinat-Hydrochlorid ist das Salzsäuresalz des (R)-Enantiomers von Diethyl-2-aminosuccinat. Die Anwesenheit eines chiralen Zentrums, zweier Ethylestergruppen und einer primären Aminogruppe macht es zu einem vielseitigen Ausgangsmaterial für die Synthese komplexer Moleküle, insbesondere von Peptidomimetika und anderen biologisch aktiven Verbindungen.
Abbildung 1: Chemische Struktur von (R)-Diethyl-2-aminosuccinat-Hydrochlorid.
Kernspinresonanz (NMR)-Spektroskopie
Die NMR-Spektroskopie ist ein leistungsstarkes Werkzeug zur Aufklärung der Konnektivität und der chemischen Umgebung von Atomen in einem Molekül. Für (R)-Diethyl-2-aminosuccinat-Hydrochlorid liefern sowohl die ¹H- als auch die ¹³C-NMR-Spektroskopie eindeutige Signaturen, die die Struktur bestätigen.
¹H-NMR-Spektroskopie
Die ¹H-NMR-Spektroskopie gibt Auskunft über die Anzahl und Art der Wasserstoffatome. Das Spektrum von (R)-Diethyl-2-aminosuccinat-Hydrochlorid ist durch die Signale der beiden Ethylestergruppen, des chiralen Methinprotons und der Methylenproton der Succinat-Einheit gekennzeichnet.
Tabelle 1: Charakteristische ¹H-NMR-Signale für (R)-Diethyl-2-aminosuccinat-Hydrochlorid (erwartet in DMSO-d₆)
| Chemische Verschiebung (δ, ppm) | Multiplizität | Kopplungskonstante (J, Hz) | Zuordnung |
| ~1.20 | Triplett | ~7.1 | 2 x -O-CH₂-CH₃ |
| ~3.00 | Dublett von Dubletts | - | -CH₂-CH(NH₃⁺)- |
| ~4.15 | Quartett | ~7.1 | 2 x -O-CH₂ -CH₃ |
| ~4.40 | Triplett | - | -CH₂-CH (NH₃⁺)- |
| ~8.90 | breites Singulett | - | -NH₃⁺ |
Begründung der experimentellen Entscheidungen: Die Wahl von deuteriertem Dimethylsulfoxid (DMSO-d₆) als Lösungsmittel ist für Aminsalze vorteilhaft, da es die Austauschrate der sauren Ammoniumprotonen (-NH₃⁺) verlangsamt, sodass sie oft als breites Singulett beobachtet werden können. In Deuteriumoxid (D₂O) würden diese Protonen schnell mit dem Lösungsmittel ausgetauscht und wären im Spektrum unsichtbar.
¹³C-NMR-Spektroskopie
Die ¹³C-NMR-Spektroskopie liefert Informationen über das Kohlenstoffgerüst des Moleküls. Jedes chemisch nicht äquivalente Kohlenstoffatom erzeugt ein separates Signal.
Tabelle 2: Charakteristische ¹³C-NMR-Signale für (R)-Diethyl-2-aminosuccinat-Hydrochlorid (erwartet in DMSO-d₆)
| Chemische Verschiebung (δ, ppm) | Zuordnung |
| ~14.0 | 2 x -O-CH₂-C H₃ |
| ~35.0 | -C H₂-CH(NH₃⁺)- |
| ~50.0 | -CH₂-C H(NH₃⁺)- |
| ~62.0 | 2 x -O-C H₂-CH₃ |
| ~169.0 | -CH₂-CH(NH₃⁺)-C =O |
| ~170.0 | -C H₂-C=O |
Experimentelles Protokoll für die NMR-Spektroskopie
-
Probenvorbereitung: Lösen Sie ca. 5-10 mg (R)-Diethyl-2-aminosuccinat-Hydrochlorid in 0.6-0.7 mL deuteriertem Lösungsmittel (z. B. DMSO-d₆).
-
Referenzierung: Fügen Sie eine kleine Menge Tetramethylsilan (TMS) als internen Standard hinzu (δ = 0.00 ppm).
-
Datenerfassung: Nehmen Sie die ¹H- und ¹³C-NMR-Spektren bei einer geeigneten Feldstärke (z. B. 400 MHz für ¹H) auf.[3]
-
Analyse: Verarbeiten Sie die Daten (Fourier-Transformation, Phasenkorrektur, Basislinienkorrektur) und integrieren Sie die ¹H-Signale. Bestimmen Sie die chemischen Verschiebungen und Kopplungsmuster zur Strukturzuordnung.
Infrarot (IR)-Spektroskopie
Die IR-Spektroskopie identifiziert funktionelle Gruppen in einem Molekül, indem sie deren Schwingungsmoden misst. Das IR-Spektrum von (R)-Diethyl-2-aminosuccinat-Hydrochlorid zeigt charakteristische Absorptionsbanden für die Ammonium-, Ester- und Alkylgruppen.
Tabelle 3: Charakteristische IR-Absorptionsbanden
| Wellenzahl (cm⁻¹) | Schwingungsart | Funktionelle Gruppe |
| 3100-2800 | Streckschwingung | N-H (in -NH₃⁺) und C-H (Alkyl) |
| ~1740 | Streckschwingung | C=O (Ester) |
| ~1600 | Deformationsschwingung | N-H (in -NH₃⁺) |
| 1250-1000 | Streckschwingung | C-O (Ester) |
Begründung der experimentellen Entscheidungen: Die Technik der abgeschwächten Totalreflexion (ATR) ist oft der traditionellen KBr-Pressling-Methode vorzuziehen, da sie eine minimale Probenvorbereitung erfordert und weniger anfällig für Feuchtigkeit aus der Umgebung ist, die die breiten N-H- und O-H-Banden stören kann.
Experimentelles Protokoll für die IR-Spektroskopie (ATR)
-
Probenvorbereitung: Geben Sie eine kleine Menge der festen Probe direkt auf den ATR-Kristall.
-
Druckanwendung: Üben Sie mit dem Druckstempel einen gleichmäßigen Druck aus, um einen guten Kontakt zwischen der Probe und dem Kristall zu gewährleisten.
-
Hintergrundmessung: Führen Sie eine Hintergrundmessung mit leerem Kristall durch, um atmosphärische Störungen (CO₂, H₂O) zu kompensieren.
-
Probenmessung: Erfassen Sie das Spektrum der Probe.
-
Reinigung: Reinigen Sie den Kristall nach der Messung sorgfältig mit einem geeigneten Lösungsmittel (z. B. Isopropanol).
Massenspektrometrie (MS)
Die Massenspektrometrie bestimmt das Molekulargewicht und kann durch Fragmentierungsanalyse strukturelle Informationen liefern. Für (R)-Diethyl-2-aminosuccinat-Hydrochlorid (C₈H₁₆ClNO₄, Molmasse: 225.67 g/mol ) wird typischerweise die Elektrospray-Ionisation (ESI) im positiven Modus verwendet.[1]
Das erwartete Signal ist der protonierte Molekülpeak der freien Base [M+H]⁺.
-
Molekülformel der freien Base: C₈H₁₅NO₄
-
Exakte Masse der freien Base: 189.0998 g/mol
-
Erwarteter [M+H]⁺-Peak: m/z 190.1076
Die Fragmentierung liefert weitere strukturelle Beweise. Typische Fragmentierungen umfassen den Verlust von Ethanol (46 Da), der Ethoxygruppe (45 Da) oder der gesamten Ethoxycarbonylgruppe (73 Da).
Abbildung 2: Vereinfachtes Fragmentierungsschema für protoniertes Diethyl-2-aminosuccinat.
Experimentelles Protokoll für die LC-MS
-
Probenvorbereitung: Lösen Sie eine geringe Konzentration der Probe (z. B. 1 mg/mL) in einem geeigneten Lösungsmittel wie Methanol oder einer Wasser/Acetonitril-Mischung. Verdünnen Sie diese Stammlösung weiter auf eine Konzentration im ng/mL- bis µg/mL-Bereich.
-
Chromatographische Trennung (optional): Injizieren Sie die Probe in ein Flüssigchromatographiesystem (LC), das mit einer geeigneten Säule (z. B. C18) gekoppelt ist, um die Reinheit zu beurteilen und die Probe vom Lösungsmittel zu trennen.
-
Massenspektrometrische Detektion: Leiten Sie den Eluenten in die ESI-Quelle des Massenspektrometers.
-
Datenerfassung: Erfassen Sie die Daten im positiven Ionenmodus in einem geeigneten Massenbereich (z. B. m/z 50-500), um den [M+H]⁺-Peak und wichtige Fragmente zu erfassen.
Fazit
Die kombinierte Anwendung von NMR-, IR- und MS-Spektroskopie liefert ein umfassendes und sich gegenseitig bestätigendes Bild der molekularen Struktur von (R)-Diethyl-2-aminosuccinat-Hydrochlorid. Die in diesem Leitfaden beschriebenen charakteristischen spektralen Daten und Protokolle dienen als verlässliche Referenz für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um die Identität, Reinheit und strukturelle Integrität dieses wichtigen chiralen Bausteins zu überprüfen.
Referenzen
-
Google. (2024). Current time information in Tazewell County, US. Abgerufen von
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SpectraBase. (n.d.). Diethyl aminomalonate hydrochloride. Abgerufen von [Link]
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NIST. (n.d.). Diethylamine, hydrochloride. In NIST Chemistry WebBook. Abgerufen von [Link]
-
NIST. (n.d.). N,N-Diethyl-2-aminoethanol. In NIST Chemistry WebBook. Abgerufen von [Link]
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A Technical Guide to Enantiomerically Pure (R)-Diethyl 2-aminosuccinate Hydrochloride for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, the procurement and application of enantiomerically pure chiral building blocks are paramount to the successful synthesis of targeted active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of (R)-Diethyl 2-aminosuccinate hydrochloride (CAS No: 112018-26-5), a valuable chiral intermediate. We will delve into its commercial availability, quality assessment, proposed enantioselective synthesis, and its potential applications in drug discovery, grounded in established scientific principles.
Introduction: The Significance of Chiral Building Blocks
Chirality is a fundamental property in drug design and efficacy. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies worldwide emphasize the development of single-enantiomer drugs to enhance therapeutic indices and minimize adverse effects. Chiral building blocks, such as this compound, are foundational to the stereoselective synthesis of these complex APIs.[2][3][4]
This compound, also known as D-Aspartic acid diethyl ester hydrochloride, is a derivative of the non-proteinogenic D-aspartic acid. Its bifunctional nature, possessing both an amine and two ester groups, makes it a versatile synthon for introducing a chiral center in the synthesis of more complex molecules.[5]
Commercial Availability and Supplier Landscape
A critical first step in any research and development endeavor is the reliable sourcing of starting materials. This compound is available from several reputable chemical suppliers.
| Supplier | Product Name | CAS Number | Additional Information |
| Sigma-Aldrich | This compound | 112018-26-5 | Offered through their Synthonix Corporation brand. |
| BLDpharm | This compound | 112018-26-5 | [6] |
| Lead Sciences | This compound | 112018-26-5 | [6] |
| Ambeed | This compound | 112018-26-5 | Provides access to various documentation.[7] |
| ChemicalBook | D-Aspartic Acid diethyl ester hydrochloride | 112018-26-5 | Lists multiple suppliers.[5] |
| AbacipharmTech | This compound | - | Available for inquiry.[8] |
When procuring this chiral building block, it is imperative to request and scrutinize the Certificate of Analysis (CoA) and Safety Data Sheet (SDS). The CoA provides crucial information on purity, identity, and, most importantly, the enantiomeric excess (e.e.).[1][9]
Quality Control: Ensuring Enantiomeric Purity
The cornerstone of using a chiral building block is the verification of its enantiomeric purity. The most robust and widely accepted technique for this is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[][11][12]
Principles of Chiral HPLC
Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). These interactions, which can be a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to different retention times for the two enantiomers, allowing for their separation and quantification.[13][14]
Proposed Chiral HPLC Method for this compound
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamates (e.g., Chiralpak® AD-H or Chiralcel® OD-H), is a strong starting point. These columns have demonstrated broad applicability for the enantiomeric separation of amino acid derivatives.
-
Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. The ratio would need to be optimized to achieve baseline separation. A common starting point is 90:10 (v/v) n-hexane:isopropanol. For basic compounds like this amine hydrochloride, the addition of a small amount of a basic modifier like diethylamine (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting condition.
-
Detection: UV detection at a wavelength of 210-220 nm is generally effective for amino acid esters.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column and record the chromatogram. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Caption: Workflow for Chiral Purity Analysis.
Enantioselective Synthesis Strategies
Proposed Synthetic Pathway
A potential route begins with the condensation of diethyl 2-oxosuccinate with a chiral amine to form a chiral enamine or imine, which is then diastereoselectively reduced. Subsequent hydrogenolysis removes the chiral auxiliary, yielding the desired product. An alternative, and more direct, catalytic approach involves the asymmetric hydrogenation of an N-acyl dehydroamino acid ester precursor using a chiral catalyst.
Caption: Proposed Asymmetric Synthesis Pathway.
Experimental Protocol: Asymmetric Hydrogenation (Conceptual)
-
Precursor Synthesis: Synthesize N-acetyldehydroaspartic acid diethyl ester from diethyl 2-oxosuccinate and N-acetylglycine.
-
Asymmetric Hydrogenation: In a pressure vessel, dissolve the precursor in a suitable solvent like methanol. Add a chiral rhodium or ruthenium-based catalyst (e.g., with a DuPHOS or BINAP ligand). Pressurize the vessel with hydrogen gas and stir at a controlled temperature until the reaction is complete.
-
Deprotection and Salt Formation: Following hydrogenation, the N-acetyl group can be removed under acidic conditions, which will also facilitate the formation of the hydrochloride salt.
-
Purification: The final product can be purified by recrystallization to yield enantiomerically pure this compound.
This approach leverages the vast body of literature on the asymmetric synthesis of amino acids and provides a high probability of success in achieving high enantiomeric excess.[16]
Applications in Drug Development
This compound serves as a versatile chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from its ability to introduce a specific stereocenter into a target molecule.
While direct examples of its use in named drug synthesis are not prevalent in publicly accessible literature, its structural motif is present in various drug candidates. For instance, chiral amino acid derivatives are crucial in the synthesis of protease inhibitors, antibiotics, and central nervous system agents. The (R)-aspartate scaffold can be elaborated through reactions at the amino group, the ester functionalities, or the alpha-carbon to construct a wide array of complex chiral molecules.[17][18]
The development of novel pharmaceuticals often relies on the availability of a diverse toolbox of chiral building blocks.[19][20] this compound is a valuable addition to this toolbox, enabling medicinal chemists to explore new chemical space with stereochemical control.
Conclusion
This compound is a key chiral building block with significant potential in pharmaceutical research and development. Its commercial availability allows for its ready incorporation into synthetic workflows. However, rigorous quality control, particularly the determination of enantiomeric purity via chiral HPLC, is essential to ensure the stereochemical integrity of the final API. While a specific, published enantioselective synthesis for this exact molecule is not readily found, established methodologies in asymmetric synthesis provide a clear and reliable path to its preparation. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral synthons like this compound will undoubtedly increase.
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Wang, W., et al. (2014). Regioselective α-addition of vinylogous α-ketoester enolate in organocatalytic asymmetric Michael reactions: enantioselective synthesis of Rauhut–Currier type products. PubMed Central. [Link]
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Gajda, T., et al. (2017). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-, and 2-Amino-3-hydroxypropylphosphonates. PubMed Central. [Link]
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Totsingan, F., Centore, R., & Gross, R. A. (2017). CAL-B catalyzed regioselective bulk polymerization of l-aspartic acid diethyl ester to α-linked polypeptides. Chemical Communications, 53(28), 4030-4033. [Link]
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Madsen, U., et al. (1987). Synthesis and single cell pharmacology of potential heterocyclic bioisosteres of the excitatory amino acid antagonist glutamic acid diethyl ester. PubMed. [Link]
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de la Torre, M. C., & Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
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The Good Scents Company. (n.d.). 2-diethyl aminoethyl chloride hydrochloride, 869-24-9. The Good Scents Company. [Link]
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Di Grandi, M. J., et al. (2016). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. PubMed Central. [Link]
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Northrup, A. B., & MacMillan, D. W. (2005). Enantioselective organocatalytic intramolecular Diels-Alder reactions. The asymmetric synthesis of solanapyrone D. PubMed. [Link]
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de la Figuera, N., et al. (2022). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. MDPI. [Link]
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Solubility of (R)-Diethyl 2-aminosuccinate hydrochloride in common organic solvents
An In-depth Technical Guide to the Solubility of (R)-Diethyl 2-aminosuccinate hydrochloride in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key chiral building block in modern organic synthesis, particularly in the development of pharmaceuticals. Its utility in synthetic workflows is critically dependent on its solubility characteristics in various organic solvents. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound. It offers insights into the physicochemical principles at play, qualitative solubility profiles, and detailed, field-proven methodologies for experimental solubility determination. This document is intended to serve as a practical resource for scientists to enable efficient process development, reaction optimization, and formulation design.
Introduction: The Significance of Solubility in Synthesis
The solubility of a reagent is a fundamental parameter that dictates its reactivity, handling, and the overall efficiency of a chemical process. For this compound, a salt of an amino acid ester, its solubility profile directly influences crucial aspects of its application, including reaction kinetics, purification strategies (like crystallization), and the choice of analytical techniques. As an ionic compound, its solubility behavior presents unique challenges and opportunities compared to its neutral (free base) counterpart. Understanding these nuances is paramount for any researcher working with this versatile intermediate.
Physicochemical Drivers of Solubility
The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The molecule's structure, featuring a charged ammonium group, two ester functionalities, and an ethyl backbone, results in a complex interplay of ionic and polar interactions.
-
Ionic Nature : The hydrochloride salt form introduces strong ion-dipole interactions.[1] Polar solvents, especially those capable of hydrogen bonding, are effective at solvating the ammonium and chloride ions, thereby promoting dissolution.
-
Polarity and Hydrogen Bonding : The presence of the ester groups and the ammonium cation allows for hydrogen bonding with protic solvents like water and alcohols.[1] The polarity of the solvent plays a crucial role; "like dissolves like" is a guiding principle. Polar solvents will more effectively dissolve this polar, ionic compound.
-
The Free Base Form : For reactions requiring solubility in non-polar organic solvents, it is common practice to convert the hydrochloride salt to its free amine form.[2][3][4] This is typically achieved by neutralization with a mild base, which removes the ionic charge and significantly increases solubility in solvents like dichloromethane (DCM), diethyl ether, and ethyl acetate.[2][3][4]
Qualitative Solubility Profile
| Solvent Class | Common Examples | Expected Solubility of this compound | Rationale & Expert Insights |
| Protic Polar | Water, Methanol, Ethanol | High to Moderate | The ionic nature and hydrogen bonding capabilities of the salt lead to favorable interactions with these solvents.[1][2] Methanol is often a good starting point for achieving moderate concentrations. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | These solvents have high dielectric constants and can solvate ions, but the lack of hydrogen bond donation may limit solubility compared to protic solvents. DMSO is a strong organic solvent that can often dissolve compounds that are sparingly soluble in others.[5] |
| Ethereal | Diethyl Ether, Tetrahydrofuran (THF) | Insoluble to Very Low | These solvents are significantly less polar and cannot effectively solvate the ionic salt.[2][6] Any observed solubility is likely minimal. The free base form would be required for solubility in these solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Insoluble to Very Low | Similar to ethers, these solvents lack the polarity to dissolve the salt form.[2] They are, however, excellent solvents for the free amine.[3] |
| Apolar | Hexanes, Toluene | Insoluble | These solvents have very low polarity and are unsuitable for dissolving ionic compounds.[2] |
Experimental Determination of Solubility: Protocols and Methodologies
In the absence of published data, experimental determination is crucial. The choice of method depends on the required accuracy, throughput, and available equipment.
The Shake-Flask Method (Thermodynamic Solubility)
This is the gold-standard method for determining equilibrium or thermodynamic solubility.[7] It is reliable but can be time-consuming.
Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.
Detailed Protocol:
-
Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of the desired organic solvent.
-
Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means that a visible amount of solid remains undissolved.
-
Equilibration: Seal the vials and place them in a shaker or on a stirring plate at a constant, controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant. It is critical to avoid aspirating any solid particles. Filtration through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) is recommended.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV, GC-MS, or quantitative NMR.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Diagram of the Shake-Flask Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
High-Throughput Screening (HTS) for Kinetic Solubility
For rapid screening of solubility in multiple solvents, HTS methods are employed. These methods measure kinetic solubility, which is the concentration at which a compound precipitates from a stock solution upon addition to an anti-solvent.[5]
Principle: A concentrated stock solution of the compound in a strong organic solvent (e.g., DMSO) is dispensed into aqueous or organic solvent systems. The point of precipitation is detected optically.[5]
Detailed Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).
-
Assay Plate Preparation: In a 96-well microplate, dispense the target organic solvents.
-
Titration: Use a liquid handling robot to add small, incremental volumes of the DMSO stock solution to the wells containing the organic solvents.
-
Precipitation Detection: After each addition, measure the turbidity of the solution using a nephelometer or a plate reader capable of detecting light scattering.[8]
-
Endpoint Determination: The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.
Diagram of HTS Kinetic Solubility Workflow
Caption: High-Throughput Kinetic Solubility Workflow.
Factors Influencing Solubility Measurements
Several factors can affect the outcome of solubility experiments, and controlling them is key to obtaining reproducible and accurate data.
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.[9] It is crucial to maintain a constant and recorded temperature during experiments.
-
pH of the Medium: For ionizable compounds, the pH of the solvent (if aqueous or containing acidic/basic impurities) can significantly alter solubility.[5][9]
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of the compound.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.
Conclusion
While readily available quantitative solubility data for this compound is sparse, a strong understanding of its physicochemical properties allows for a robust qualitative assessment. As a polar, ionic salt, it exhibits favorable solubility in polar protic solvents and is largely insoluble in non-polar organic media. For applications requiring non-polar solvents, conversion to the free amine is a standard and effective strategy. This guide provides the theoretical foundation and practical, detailed protocols necessary for researchers to experimentally determine the solubility of this compound with high confidence, enabling more efficient and informed process development in their research and drug discovery endeavors.
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
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A Comprehensive Technical Guide to the Stability and Storage of (R)-Diethyl 2-aminosuccinate Hydrochloride
Introduction: Understanding the Criticality of Stability
(R)-Diethyl 2-aminosuccinate hydrochloride is a chiral building block of significant interest in pharmaceutical research and development. Its structural integrity is paramount to ensure the desired stereochemistry, purity, and efficacy of downstream products, including active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling. As researchers and drug development professionals, a thorough understanding of these principles is not merely procedural but a cornerstone of scientific integrity and reproducible outcomes.
The hydrochloride salt form of this amino acid ester is generally more stable and easier to handle than its free base counterpart. The protonated amine group reduces its nucleophilicity and susceptibility to certain degradation pathways. However, like all fine chemicals, it is not impervious to degradation. The primary stability concerns stem from the reactivity of its functional groups: a primary amine and two ester moieties.
Pillar 1: Intrinsic Chemical Stability and Potential Degradation Pathways
A proactive approach to stability begins with a fundamental understanding of the molecule's inherent chemical liabilities. For this compound, the principal degradation pathways are hydrolysis and thermal decomposition.
Hydrolytic Degradation
The ester functional groups are susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions, yielding ethanol and (R)-2-aminosuccinic acid (D-aspartic acid).[1] While the hydrochloride salt provides a mildly acidic environment in solution, exposure to atmospheric moisture, or dissolution in non-anhydrous solvents or aqueous buffers can initiate this process.
-
Mechanism: Under aqueous conditions, water can act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is significantly accelerated in the presence of acid or base. In basic conditions, the saponification of the ester groups will occur.[1]
Thermal Decomposition
-
Causality: Increased thermal energy can overcome the activation energy barriers for various decomposition reactions, leading to the cleavage of covalent bonds and the formation of degradation products.
Other Potential Degradation Routes
-
Oxidation: The primary amine is susceptible to oxidation, although this is generally less of a concern under proper storage conditions.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO2 to form carbamates, particularly at elevated temperatures.[5]
Below is a diagram illustrating the primary hydrolytic degradation pathway.
Caption: Primary hydrolytic degradation of the target compound.
Pillar 2: Recommended Storage and Handling Protocols
To mitigate the degradation risks, a multi-faceted approach to storage and handling is essential. The following protocols are designed to create a self-validating system for maintaining the integrity of this compound.
Optimal Storage Conditions
Based on safety data sheets for this and structurally related compounds, the following conditions are recommended for long-term storage:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature or 2-8 °C | Minimizes thermal degradation and slows the rate of potential hydrolytic reactions. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen)[6] | Protects against atmospheric moisture and oxygen, mitigating hydrolysis and oxidation.[6] |
| Container | Tightly sealed containers[6][7][8] | Prevents ingress of moisture and atmospheric gases. |
| Environment | Dry, cool, and well-ventilated place[6][7][8][9][10] | Ensures a stable external environment and prevents condensation. |
| Light | Protect from light | While not explicitly stated for this compound, photolytic degradation is a potential pathway for many organic molecules. |
Handling Procedures: A Step-by-Step Guide
Adherence to strict handling protocols is critical, especially when the compound is accessed multiple times.
-
Acclimatization: Before opening, allow the container to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or glove bag under a positive pressure of an inert gas.
-
Dispensing: Use clean, dry spatulas and weighing vessels. Minimize the time the container is open.
-
Resealing: After dispensing, purge the container headspace with an inert gas before tightly resealing. Parafilm can be used as an additional seal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7][11] Work in a well-ventilated area or under a chemical fume hood.[6]
The following workflow diagram illustrates the decision-making process for proper handling.
Caption: Decision workflow for handling the compound.
Pillar 3: Stability Testing and Validation
For critical applications, particularly in drug development, it is often necessary to perform stability studies to establish a re-test date or beyond-use date for the material.[12] These studies should be conducted using stability-indicating methods.[12]
Forced Degradation Studies
Forced degradation (or stress testing) is a crucial first step to identify likely degradation products and establish a stability-indicating analytical method.[13][14] This involves subjecting the compound to conditions more severe than accelerated stability testing.
| Condition | Suggested Protocol |
| Acid Hydrolysis | Dissolve in 0.1 M HCl and heat at 60 °C for a specified period. Neutralize before analysis.[5] |
| Base Hydrolysis | Dissolve in 0.1 M NaOH and heat at 60 °C for a specified period. Neutralize before analysis.[5] |
| Oxidative Stress | Dissolve in a suitable solvent and treat with 3% H₂O₂ at room temperature.[5] |
| Thermal Stress | Heat the solid compound at a temperature above the recommended long-term storage (e.g., 80 °C).[5][14] |
| Photostability | Expose the solid compound to light conditions as specified in ICH Q1B guidelines. |
Protocol: Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure used to quantify the decrease in the amount of the active ingredient in a sample due to degradation.[12] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[12]
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase Optimization:
-
Begin with a gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
The pH of the aqueous phase should be controlled to ensure good peak shape for the amine.
-
-
Analysis of Stressed Samples: Inject samples from the forced degradation studies. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.[12]
-
Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and range.
The following diagram outlines the workflow for developing a stability-indicating assay.
Caption: Workflow for stability-indicating method development.
Conclusion
The chemical stability of this compound is a critical parameter that underpins its successful application in research and development. By understanding its intrinsic chemical liabilities, particularly its susceptibility to hydrolysis and thermal degradation, and by implementing rigorous storage and handling protocols, its integrity can be preserved. For applications governed by regulatory oversight, the development and implementation of validated, stability-indicating analytical methods are essential. This guide provides the foundational principles and actionable protocols to ensure the long-term stability and reliable performance of this important chemical entity.
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The Cornerstone of Chirality: (R)-Diethyl 2-Aminosuccinate Hydrochloride as a Premier Building Block in Complex Synthesis
Abstract
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the control of stereochemistry a critical determinant of efficacy and safety. Chiral building blocks, or synthons, serve as foundational scaffolds from which complex, stereochemically defined molecules can be constructed. Among these, derivatives of natural amino acids are of exceptional importance due to their inherent chirality and bifunctional nature. This in-depth guide focuses on (R)-Diethyl 2-aminosuccinate hydrochloride, a versatile chiral building block derived from L-aspartic acid. We will explore its synthesis, physicochemical properties, and diverse applications, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. Through an examination of its reactivity and strategic use in asymmetric synthesis, this document will illuminate the pivotal role of this compound in the creation of sophisticated molecular architectures.
Introduction: The Imperative of Chirality in Drug Design
The vast majority of biological targets, such as enzymes and receptors, are themselves chiral. This inherent chirality dictates that the interaction between a biological target and a small molecule drug is often highly stereospecific. The two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even induce adverse effects.[1] This reality has driven regulatory agencies and the pharmaceutical industry to increasingly favor the development of single-enantiomer drugs.[1]
The synthesis of enantiomerically pure compounds can be achieved through various strategies, including chiral resolution, asymmetric catalysis, and the use of the "chiral pool." The chiral pool strategy leverages readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes, as starting materials for complex syntheses.[1] L-aspartic acid, a non-essential amino acid, is an exemplary member of this chiral pool, offering two carboxylic acid functionalities and a primary amine, all arranged around a defined stereocenter. This compound, as a stable and reactive derivative of L-aspartic acid, provides a powerful tool for chemists to introduce this specific chirality into new molecular entities.[1]
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. This compound is a white to off-white crystalline solid. Its hydrochloride salt form enhances its stability and handling properties compared to the free base, which is an oil and more prone to self-condensation.[2][3]
| Property | Value | Source |
| Chemical Formula | C₈H₁₆ClNO₄ | [4] |
| Molecular Weight | 225.67 g/mol | Calculated |
| CAS Number | 104775-29-3 | [4] |
| Appearance | White to off-white crystalline solid | General Knowledge |
| Solubility | Soluble in water and lower alcohols | General Knowledge |
Spectroscopic Data:
-
¹H NMR (D₂O): δ 1.10 (t, 6H, -CH₃); 3.0 (m, 2H, -CH₂-); 4.10 (m, 4H, -O-CH₂-); 4.20 (m, 1H, -CH-)[5]
-
Infrared (IR) and Mass Spectrometry (MS): Specific, publicly available spectra for this compound are limited. However, one would expect to see characteristic IR absorptions for the amine salt (N-H stretching), ester carbonyls (C=O stretching around 1740 cm⁻¹), and C-O stretching. The mass spectrum would be expected to show the molecular ion of the free base upon ionization.
Synthesis of this compound
The most common and economically viable route to this compound is the direct esterification of L-aspartic acid. The Fischer-Speier esterification is a well-established method for this transformation.[6][7][8] This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the corresponding alcohol.
Mechanistic Insight into Fischer Esterification
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carbonyl groups of the dicarboxylic acid, making them more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
Experimental Protocol: Synthesis from L-Aspartic Acid
This protocol is adapted from established procedures for the synthesis of amino acid esters.[2][5][9]
Materials:
-
L-Aspartic acid
-
Absolute ethanol
-
Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel (or gas inlet tube), suspend L-aspartic acid in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The flask should be cooled in an ice-salt bath to between -10 and -5 °C.
-
Acid Addition: Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the mixture. This step is highly exothermic and must be performed with caution. The addition of thionyl chloride to ethanol generates HCl in situ, which acts as the catalyst.[2]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. The reaction is typically refluxed for several hours to ensure complete esterification of both carboxylic acid groups.
-
Work-up: Cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure to yield a crude oil or solid.
-
Purification: The crude product is often purified by recrystallization. This can be achieved by dissolving the residue in a minimal amount of hot ethanol and then adding diethyl ether to induce precipitation of the hydrochloride salt.[5] The resulting white crystals are collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Self-Validation: The purity of the final product can be confirmed by melting point determination, NMR spectroscopy, and comparison to literature data for the analogous (S)-enantiomer. The enantiomeric purity can be assessed by chiral HPLC or by measuring the specific optical rotation.
Applications as a Chiral Building Block
The synthetic utility of this compound stems from the reactivity of its two distinct functional groups: the primary amine and the two ester moieties. The primary amine can act as a nucleophile, while the ester groups can be hydrolyzed, reduced, or serve as points for further elaboration.
N-Alkylation and N-Acylation
The primary amine of this compound (after neutralization to the free base) is a potent nucleophile and can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides.[10][11] These reactions are fundamental for introducing diverse substituents at the nitrogen atom, which is a common strategy in drug design to modulate a molecule's physicochemical properties and biological activity.
Representative Protocol: N-Acylation
-
Free Base Generation: Dissolve this compound in a suitable solvent (e.g., dichloromethane) and treat with a base (e.g., triethylamine or saturated aqueous sodium bicarbonate) to generate the free amine.[3]
-
Acylation: Cool the solution of the free amine in an ice bath and add the desired acyl chloride dropwise with stirring.
-
Work-up: After the reaction is complete (monitored by TLC), wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-acylated product.
Synthesis of Heterocycles
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various chiral heterocycles, which are prevalent scaffolds in many pharmaceuticals. For instance, condensation of the amino group with a 1,3-dicarbonyl compound can lead to the formation of chiral dihydropyridines or piperidines after subsequent cyclization and reduction steps. Intramolecular cyclization reactions can also be employed to generate lactams and other heterocyclic systems.[12][13][14][15]
Precursor to Chiral Diamines and Amino Alcohols
The two ester groups can be reduced to the corresponding primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This transformation yields a chiral 2-amino-1,4-butanediol derivative, which is a valuable building block for the synthesis of chiral ligands for asymmetric catalysis and other complex molecules. Similarly, selective reduction or modification of the ester groups can lead to a variety of other chiral synthons.
Conclusion
This compound stands out as a highly valuable and versatile chiral building block in the arsenal of the synthetic chemist. Its straightforward synthesis from the inexpensive and readily available L-aspartic acid, coupled with its inherent chirality and multiple reactive sites, makes it an ideal starting material for the construction of complex, enantiomerically pure molecules. As the demand for stereochemically defined pharmaceuticals and agrochemicals continues to grow, the importance of chiral synthons like this compound will undoubtedly increase. This guide has provided a technical overview of its synthesis, properties, and reactivity, aiming to empower researchers and developers to leverage this powerful tool in their pursuit of novel and impactful chemical entities.
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (2022, November 16). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
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Stubbs, J. E., et al. (2020). Prebiotic Synthesis of Aspartate Using Life's Metabolism as a Guide. Life (Basel), 10(11), 268. [Link]
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Patel, J. A., et al. (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. Journal of Chemistry, 2021, 7140222. [Link]
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Dunn, M. S., & Smart, B. W. (1950). DL-ASPARTIC ACID. Organic Syntheses, 30, 7. [Link]
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Al Quntar, A. A. A., et al. (2007). Formation of diethyl 2-amino-1-cyclopentenylphosphonates: A simple synthesis with a unique mechanism. The Journal of Organic Chemistry, 72(13), 4932–4935. [Link]
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Reactions of Amino Acids. (2021, July 31). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
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Markov, O. N., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. [Link]
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L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
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Al Quntar, A. A. A., et al. (2007). Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. The Journal of Organic Chemistry, 72(13), 4932–4935. [Link]
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Chemical structure of d-aspartic acid and its diethyl ester prodrug (DEE). - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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The preparation of (S)-aspartate semi-aldehyde appropriate for use in biochemical studies. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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Keglevich, G., et al. (2019). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. Molecules, 24(18), 3249. [Link]
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Graybill, T. L., et al. (1994). Preparation and Evaluation of Peptidic Aspartyl Hemiacetals as Reversible Inhibitors of interleukin-1 Beta Converting Enzyme (ICE). International Journal of Peptide and Protein Research, 44(2), 173–182. [Link]
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Formation of Diethyl 2-Amino-1-cyclopentenylphosphonates: A Simple Synthesis with a Unique Mechanism - The Journal of Organic Chemistry - Figshare. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis and Applications of Butoxycarbonyl L-Aspartic Acid Derivatives in Biochemistry. (2024, August 16). Papaws. Retrieved January 15, 2026, from [Link]
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Cheong, J., & Gellman, S. H. (2021). Dual decomposition pathways for L-aspartic acid on Ni(100). Surface Science, 712, 121886. [Link]
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2-diethyl aminoethyl chloride hydrochloride, 869-24-9 - The Good Scents Company. (n.d.). Retrieved January 15, 2026, from [Link]
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Roy, A., et al. (2012). Synthesis of β-(S-methyl)thioaspartic acid and derivatives. Tetrahedron Letters, 53(34), 4588–4590. [Link]
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Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2023). Molecules, 28(2), 839. [Link]
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The Art of Molecular Architecture: A Technical Guide to Chiral Pool Synthesis Using Amino Acid Derivatives
Foreword: Nature's Blueprint for Asymmetric Synthesis
In the intricate world of pharmaceutical sciences and drug development, the three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, often dictates its biological activity. The differential interaction of enantiomers with chiral biological targets like enzymes and receptors can lead to vastly different pharmacological and toxicological profiles. Therefore, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a critical necessity in the creation of safe and effective medicines.
This guide delves into a powerful and elegant strategy for achieving this stereochemical control: chiral pool synthesis . This approach leverages the vast repository of naturally occurring, enantiomerically pure molecules as starting materials to construct complex chiral targets. Among these natural building blocks, amino acids stand out for their structural diversity, ready availability in both enantiomeric forms, and the presence of multiple, synthetically versatile functional groups.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It is not a rigid set of instructions but rather a deep dive into the core principles, strategic considerations, and practical applications of using amino acid derivatives in chiral pool synthesis. We will explore the "why" behind the "how," providing insights into the causality of experimental choices to empower you to design and execute your own successful asymmetric syntheses.
The Foundation: Understanding the Chiral Pool and the Utility of Amino Acids
The chiral pool is nature's gift to the synthetic chemist. It comprises readily available, inexpensive, and enantiomerically pure compounds such as carbohydrates, terpenes, alkaloids, and, most notably for our discussion, amino acids.[1] The strategic use of these "chirons" can be broadly categorized into three main approaches:
-
Chiral Sources: The amino acid backbone and its inherent stereocenter are directly incorporated into the target molecule.
-
Chiral Auxiliaries: The amino acid is temporarily attached to a prochiral substrate to direct a stereoselective transformation and is subsequently removed.
-
Chiral Catalysts and Ligands: Amino acid-derived structures are used to create a chiral environment that influences the stereochemical outcome of a reaction.
This guide will focus primarily on the first and most direct application: the use of amino acids as chiral building blocks. Their value lies in the predictable stereochemistry of the α-carbon and the presence of three distinct functional groups—the amine, the carboxylic acid, and the side chain (R-group)—each offering a unique handle for synthetic manipulation.
Caption: Conceptual overview of chiral pool synthesis.
The Synthetic Chemist's Toolkit: Key Transformations of Amino Acid Derivatives
The journey from a simple amino acid to a complex chiral molecule involves a series of well-orchestrated chemical transformations. The success of any chiral pool synthesis hinges on the selective manipulation of the amine, carboxylic acid, and side-chain functionalities. This necessitates a thorough understanding of protecting group chemistry and key functional group interconversions.
The Art of Protection: Orthogonal Strategies for Selective Reactions
Given the multiple reactive sites on an amino acid, protecting groups are indispensable tools to mask certain functionalities while others are being modified.[3][4] The choice of a protecting group is dictated by its stability under a given set of reaction conditions and the ease of its selective removal. An "orthogonal" protecting group strategy, where one type of protecting group can be removed in the presence of another, is a cornerstone of complex molecule synthesis.
| Protecting Group | Target Functionality | Common Reagent | Cleavage Conditions |
| Boc (tert-butyloxycarbonyl) | Amine | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl)[5][6] |
| Cbz (Carboxybenzyl) | Amine | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C)[6] |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Amine | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine)[7] |
| Methyl/Ethyl Ester | Carboxylic Acid | Methanol/Ethanol, Acid catalyst | Saponification (e.g., LiOH, NaOH) |
| Benzyl Ester | Carboxylic Acid | Benzyl alcohol, Acid catalyst | Catalytic hydrogenation (H₂, Pd/C) |
| t-Butyl Ester | Carboxylic Acid | Isobutylene, Acid catalyst | Strong acid (e.g., TFA, HCl) |
Causality in Protecting Group Selection:
The choice between Boc, Cbz, and Fmoc for amine protection, for instance, is a critical strategic decision. If the synthetic route involves base-sensitive functional groups, the acid-labile Boc group is preferred. Conversely, if acid-sensitive groups are present, the base-labile Fmoc group is the logical choice. The Cbz group, removable under neutral hydrogenation conditions, offers another layer of orthogonality, particularly useful when both acid- and base-labile groups are present in the molecule.
This protocol describes the general procedure for the protection of the amino group of an amino acid using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
Amino acid (1 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
5% Citric acid solution
-
Sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amino acid (1 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water (approximately 1.2 mL per mmol of amino acid).[2]
-
To this solution, add di-tert-butyl dicarbonate (1.1 equiv.) at room temperature with stirring.[2]
-
Continue stirring for 2-4 hours. The reaction mixture should become homogeneous.[2]
-
Dilute the reaction mixture with water (approximately 1.5 mL per mmol of amino acid).[2]
-
Extract the aqueous mixture twice with ethyl acetate to remove unreacted (Boc)₂O and byproducts.[2]
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 5% citric acid solution.
-
Immediately extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amino acid.[2]
-
The product can be further purified by recrystallization if necessary.
Self-Validation: The success of the protection can be confirmed by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid spot and the appearance of a new, less polar product spot. Further characterization by NMR spectroscopy will show the appearance of the characteristic t-butyl singlet at around 1.4 ppm.
Modifying the Carboxyl Group: Gateway to Diverse Functionalities
The carboxylic acid moiety of an amino acid can be transformed into a variety of other functional groups, significantly expanding its synthetic utility.
Esterification of the carboxylic acid is often one of the first steps in a synthetic sequence. It protects the acidic proton, improves solubility in organic solvents, and allows for subsequent reactions at the amine or side chain.
This protocol describes the classic acid-catalyzed esterification of an amino acid with an alcohol.
Materials:
-
Amino acid (1 equivalent)
-
Alcohol (e.g., methanol, ethanol) (large excess, used as solvent)
-
Concentrated sulfuric acid or thionyl chloride (catalytic to stoichiometric amounts)
Procedure:
-
Suspend the amino acid (1 equiv.) in the desired alcohol (e.g., 10-20 mL per gram of amino acid) in a round-bottom flask equipped with a reflux condenser.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 1.2 equivalents) or thionyl chloride (2 equivalents) dropwise with stirring.[8][9]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
The resulting crude amino acid ester salt can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
The reduction of the carboxylic acid (or its corresponding ester) to a primary alcohol furnishes chiral amino alcohols, which are highly valuable intermediates in the synthesis of natural products and pharmaceuticals.
Caption: Conversion of an amino acid to a chiral amino alcohol.
This method provides a milder alternative to the highly reactive lithium aluminum hydride (LiAlH₄) for the reduction of carboxylic acids.
Materials:
-
N-Boc-amino acid (1 equivalent)
-
Sodium borohydride (NaBH₄) (4 equivalents)
-
Iodine (I₂) (1 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
Procedure:
-
In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc-amino acid (1 equiv.) in anhydrous THF.
-
Add sodium borohydride (4 equiv.) portion-wise to the solution, maintaining the temperature below 25 °C.
-
Cool the flask to 0 °C and add a solution of iodine (1 equiv.) in anhydrous THF dropwise over 1.5 hours. Vigorous gas evolution will be observed.[4]
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 18-24 hours.[4]
-
Cool the reaction mixture to room temperature and quench by the slow, dropwise addition of methanol until gas evolution ceases and all solid material has dissolved.[4]
-
Remove the solvent under reduced pressure. The residue can then be taken up in an organic solvent and washed with aqueous base (e.g., 1M NaOH) and brine, dried, and concentrated to yield the crude amino alcohol.
-
Purification can be achieved by column chromatography on silica gel.
Case Study: The Power of Chiral Pool Synthesis in Drug Development - Oseltamivir (Tamiflu®)
The anti-influenza drug oseltamivir (Tamiflu®) serves as a landmark example of the strategic importance of chiral pool synthesis. The commercial synthesis of oseltamivir famously starts from shikimic acid, a natural product isolated from Chinese star anise.[10] However, the reliance on a natural source with fluctuating availability has spurred the development of alternative synthetic routes, some of which utilize readily available amino acids from the chiral pool.
While a full synthetic route is beyond the scope of this guide, it is noteworthy that synthetic strategies starting from L-glutamic acid have been explored.[11] These approaches highlight the versatility of amino acids in constructing complex carbocyclic frameworks with multiple stereocenters.
Advanced Applications: From Amino Acids to Chiral Heterocycles
Amino acids are excellent precursors for the synthesis of a wide variety of chiral nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active molecules.[2][12] For example, L-lysine can be a starting material for the synthesis of chiral piperidines, a common motif in pharmaceuticals.[13][14][15]
The synthesis of these heterocycles often involves the initial transformation of the amino acid into a suitable precursor, such as an amino alcohol, followed by a cyclization step. The Mitsunobu reaction is a powerful tool for achieving such cyclizations under mild conditions with inversion of stereochemistry at the alcohol carbon.[16][17]
Caption: Simplified workflow of an intramolecular Mitsunobu reaction.
Experimental Protocol: General Considerations for Intramolecular Mitsunobu Cyclization
Materials:
-
Amino alcohol with a protected amine (1 equivalent)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
Procedure:
-
Dissolve the N-protected amino alcohol (1 equiv.) and triphenylphosphine (1.5 equiv.) in anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DEAD or DIAD (1.5 equiv.) dropwise to the stirred solution. The characteristic orange color of the azodicarboxylate may fade as the reaction proceeds.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Causality and Critical Parameters: The success of the Mitsunobu reaction is highly dependent on the pKa of the nucleophile (in this case, the protected amine), which should ideally be less than 15.[7] For simple amides or carbamates, this condition is generally met. The reaction proceeds with a clean inversion of configuration at the stereocenter bearing the hydroxyl group, a feature that is often exploited in stereocontrolled synthesis.[16]
Quality Control: Determination of Enantiomeric Purity
A critical aspect of any asymmetric synthesis is the accurate determination of the enantiomeric purity of the final product and key intermediates. The most widely used technique for this purpose is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[1][12][18]
Principle: A CSP is composed of a chiral selector immobilized on a solid support. As a racemic or enantioenriched mixture passes through the column, the two enantiomers form transient diastereomeric complexes with the chiral selector. These complexes have different stabilities, leading to different retention times and, consequently, separation of the enantiomers.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
| Parameter | Description |
| Resolution (Rs) | A measure of the degree of separation between two peaks. A value > 1.5 indicates baseline separation, which is ideal for accurate quantification. |
| Selectivity (α) | The ratio of the retention factors of the two enantiomers. A value > 1 indicates separation. |
| Enantiomeric Excess (% ee) | A measure of the purity of one enantiomer in a mixture. |
Conclusion: A Sustainable and Powerful Strategy
Chiral pool synthesis using amino acid derivatives represents a mature, cost-effective, and environmentally conscious approach to the construction of complex, enantiomerically pure molecules. The ready availability of a wide array of amino acids in both L- and D-configurations provides unparalleled access to a vast chemical space. By mastering the fundamental transformations and understanding the underlying principles of stereocontrol, researchers can harness the power of these natural building blocks to accelerate the discovery and development of new medicines and advanced materials. This guide has provided a foundational understanding and practical protocols to empower you on this journey of molecular creation.
References
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- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI.
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- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. BOC Sciences.
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- Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determin
- Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange.
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Oseltamivir total synthesis. Wikipedia. Available at: [Link]
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- One-Pot Preparation of Cyclic Amines
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How to do esterification of amino acid?. ResearchGate. Available at: [Link]
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- Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent.
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- A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu)
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
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Methodological & Application
Asymmetric synthesis of novel amino acids using (R)-Diethyl 2-aminosuccinate hydrochloride
<Step>
A Practical Guide to Diastereoselective Alkylation using (R)-Diethyl 2-aminosuccinate hydrochloride
Authored by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This document provides a detailed protocol for the asymmetric synthesis of novel β-substituted aspartic acid analogs, a class of non-proteinogenic amino acids with significant potential in drug discovery and peptide science.[1][2] The strategy leverages this compound, a cost-effective and readily available chiral building block. The core of the synthesis involves the N-protection of the starting material, followed by a highly diastereoselective alkylation of the corresponding enolate. Subsequent hydrolysis and deprotection steps afford the target β-substituted amino acids with excellent stereochemical control. This guide offers step-by-step protocols, mechanistic insights, and data validation techniques intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction: The Value of Chiral Building Blocks
Non-proteinogenic amino acids are critical components in modern drug design, offering pathways to novel peptidomimetics, enzyme inhibitors, and bioactive molecules with enhanced metabolic stability and unique conformational properties.[1] Among these, β-substituted amino acids are of particular interest.[3][4][5] Synthesizing these molecules with precise stereochemical control is a significant challenge. The "chiral pool" approach, which utilizes readily available, enantiopure starting materials, is a powerful and economical strategy.
This compound, derived from L-aspartic acid, serves as an excellent C4 chiral synthon.[6] Its predefined stereocenter at the α-carbon (C2) can be used to direct the stereoselective introduction of a new substituent at the β-carbon (C3), leading to the formation of diastereomerically enriched products. This application note details a robust workflow for this transformation.
Reagent Profile: this compound
-
Synonyms: Diethyl (2R)-2-aminobutanedioate hydrochloride, H-D-Asp(OEt)-OEt·HCl
-
CAS Number: [Not available for the (R)-isomer, L-isomer is 16115-68-7]
-
Molecular Formula: C8H16ClNO4[7]
-
Molecular Weight: 225.67 g/mol [7]
-
Appearance: White to off-white crystalline powder.[8]
-
Key Features: The molecule possesses a primary amine, two ethyl ester functionalities, and a chiral center at the C2 position with the (R) configuration. The hydrochloride salt form enhances stability and simplifies handling.
Overall Synthetic Workflow
The synthesis is a multi-step process designed for modularity, allowing for the introduction of various R-groups at the β-position. The key steps are N-protection, diastereoselective alkylation, and final deprotection via hydrolysis.
Figure 1: General workflow for the synthesis of β-substituted amino acids.
Detailed Experimental Protocols
Protocol 1: N-Boc Protection of (R)-Diethyl 2-aminosuccinate
The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the primary amine due to its stability under the basic conditions of the subsequent alkylation step and its straightforward removal under acidic conditions.[9][][11]
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension. The mixture should become a clear solution as the free base is formed.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Validation (TLC): Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. (Typical mobile phase: 30% Ethyl Acetate in Hexanes).
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product, N-Boc-(R)-Diethyl 2-aminosuccinate, can often be used in the next step without further purification. If necessary, purify by flash column chromatography.
-
-
Scientist's Notes: The use of 2.2 equivalents of TEA is crucial. The first equivalent neutralizes the hydrochloride salt, and the second acts as a base to facilitate the reaction with Boc₂O. Anhydrous conditions are important to prevent hydrolysis of the anhydride.
Protocol 2: Diastereoselective Alkylation
This is the critical stereochemistry-defining step. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used to generate the enolate, which then reacts with an electrophile (R-X).
-
Materials:
-
N-Boc-(R)-Diethyl 2-aminosuccinate (from Protocol 1)
-
Lithium Diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (R-X, e.g., benzyl bromide, methyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Set up a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Dissolve N-Boc-(R)-Diethyl 2-aminosuccinate (1.0 eq) in anhydrous THF (approx. 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add LDA solution (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 45-60 minutes.
-
Add the alkyl halide (1.2 eq), either neat or as a solution in THF, dropwise.
-
Continue stirring at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification & Validation: Purify the crude product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the purified product, often by integrating the signals of the α-protons.
-
-
Mechanistic Insight: The stereochemical outcome is dictated by the approach of the electrophile to the planar enolate. The bulky N-Boc group and the ester at C4 sterically hinder one face of the enolate, forcing the incoming alkyl halide to attack from the opposite face, leading to the syn (or anti, depending on Cahn-Ingold-Prelog priorities of the new R-group) diastereomer as the major product.
Figure 2: Conceptual diagram of sterically-directed alkylation. (Note: Image placeholders are used).
Protocol 3: Ester Hydrolysis and N-Boc Deprotection
A single step using strong acid accomplishes both the hydrolysis of the diethyl esters to carboxylic acids and the cleavage of the Boc protecting group.[12][13]
-
Materials:
-
Alkylated product (from Protocol 2)
-
Hydrochloric acid (6 M aqueous solution)
-
Dowex® 50WX8 ion-exchange resin (or similar)
-
-
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in 6 M HCl.
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 6-18 hours.
-
Validation: Monitor the reaction by TLC or LC-MS until both ester and Boc signals have disappeared.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove water and excess HCl. This will yield the crude amino acid dihydrochloride salt.
-
Purification: Dissolve the crude salt in water and apply it to a column of Dowex® 50WX8 resin (H⁺ form).
-
Wash the column with deionized water to remove inorganic salts.
-
Elute the desired amino acid from the resin using an aqueous ammonia solution (e.g., 2 M NH₄OH).
-
Collect the basic fractions and concentrate under reduced pressure to obtain the final, zwitterionic β-substituted amino acid.
-
Final Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The enantiomeric excess (e.e.) can be confirmed by chiral HPLC after derivatization if necessary.[14][15]
-
Data Presentation: Expected Results
The diastereoselectivity of the alkylation step is highly dependent on the nature of the electrophile. Below are representative results.
| Electrophile (R-X) | Product (R-group) | Typical Yield (%) | Typical Diastereomeric Ratio (d.r.) |
| Benzyl Bromide | Benzyl | 75-85% | >95:5 |
| Methyl Iodide | Methyl | 80-90% | >90:10 |
| Allyl Bromide | Allyl | 70-80% | >92:8 |
Yields and d.r. are approximate and may vary based on specific reaction conditions and scale.
Trustworthiness & Self-Validation
Each protocol includes critical validation checkpoints (TLC, NMR, LC-MS) to ensure the reaction has proceeded as expected before moving to the next step.
-
¹H NMR: The most powerful tool for confirming diastereomeric ratio. The signals for the α-H and β-H protons of the two diastereomers will typically appear at slightly different chemical shifts, allowing for direct integration and ratio calculation.
-
Chiral HPLC/GC: For ultimate confirmation of stereochemical purity, the final amino acid can be derivatized (e.g., as an N-trifluoroacetyl isopropyl ester) and analyzed using a chiral stationary phase.[15] This method is essential for confirming that no racemization occurred during the synthesis.
Conclusion
This application note demonstrates a reliable and highly diastereoselective method for synthesizing novel β-substituted amino acids from the chiral pool starting material this compound. The protocols are robust, and the workflow allows for the introduction of diverse functionalities at the β-position, making it a valuable tool for researchers engaged in peptide chemistry and the development of new pharmaceutical agents.
References
-
Romero-Estudillo, I. (2021). β-Amino Acids: Versatile Scaffolds in Medicinal Chemistry. Molecules, 26(16), 4900. Available at: [Link]
-
Cole, D. C. (1997). Recent stereoselective synthesis of β-amino acids. Tetrahedron, 53(48), 16463-16505. Available at: [Link]
-
Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. Wiley-VCH. Available at: [Link]
-
Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis in the synthesis of enantiopure beta-amino acids. Tetrahedron, 62(24), 5831-5854. Available at: [Link]
-
Sewald, N. (2002). Synthesis of β-Amino Acids. Chemical Reviews, 102(12), 4557-4648. Available at: [Link]
-
Pearson Education. (n.d.). Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained. Available at: [Link]
-
Sun, S.-Z., et al. (2022). Enantioselective Deaminative Alkylation of Amino Acid and Peptide Derivatives with Unactivated Olefins. Journal of the American Chemical Society, 144(3), 1130-1137. Available at: [Link]
-
ResearchGate. (2022). De-esterification of amino acid esters. Available at: [Link]
-
ResearchGate. (n.d.). Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. Available at: [Link]
-
Brückner, H., & Hausch, M. (1987). Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography. Journal of Chromatography A, 392, 211-224. Available at: [Link]
-
Liu, Y., et al. (2022). Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates. Organic & Biomolecular Chemistry, 20(24), 4894-4899. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
PubChem. (n.d.). L-Aspartic acid diethyl ester hydrochloride. Available at: [Link]
-
Wikipedia. (n.d.). Aspartic acid. Available at: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
Wang, W., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(36), 21450-21454. Available at: [Link]
-
Agami, C., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
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- 15. Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Acylation of (R)-Diethyl 2-aminosuccinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Acylated Aspartic Acid Derivatives
N-acylated amino acids are a critical class of molecules with diverse applications in pharmaceuticals, biochemistry, and materials science. Specifically, N-acylated derivatives of (R)-aspartic acid, such as N-acetyl-L-aspartic acid (NAA), are of significant interest. NAA is the second most abundant amino acid derivative in the brain and serves as a crucial biomarker for neuronal health, with altered levels implicated in various neurological disorders like Alzheimer's disease and stroke.[1][2][3] The diethyl ester form, (R)-Diethyl 2-acylaminosuccinate, is a valuable synthetic intermediate, enhancing solubility in organic solvents and allowing for further chemical modifications.[4]
This guide provides a detailed protocol for the N-acylation of (R)-Diethyl 2-aminosuccinate hydrochloride, a common starting material for accessing these important compounds. The protocol is based on the principles of the Schotten-Baumann reaction, a robust and widely used method for acylating amines.[5][6][7][8]
Reaction Principle: The Schotten-Baumann Acylation
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions.[5][6][9] The key steps are:
-
Neutralization: The hydrochloride salt of the amino ester is first neutralized with a base to liberate the free primary amine. This is crucial as the protonated amine is not nucleophilic.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).[10]
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.[9]
-
Elimination: The intermediate collapses, eliminating the leaving group (e.g., a chloride ion from an acyl chloride).
-
Deprotonation: A base removes the proton from the nitrogen atom, yielding the final N-acylated product and a salt byproduct.
The use of a biphasic system (e.g., an organic solvent and an aqueous base) is a hallmark of the Schotten-Baumann reaction, which helps to drive the reaction to completion by neutralizing the acid byproduct.[8]
Visualizing the Workflow
Caption: General workflow for the N-acylation of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-acetylation of this compound using acetyl chloride. The principles can be adapted for other acylating agents.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) |
| This compound | 1069-39-2 | 225.68 | 2.26 g (10 mmol) |
| Acetyl chloride | 75-36-5 | 78.50 | 0.84 mL (12 mmol) |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 2.52 g (30 mmol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL |
| Deionized Water | 7732-18-5 | 18.02 | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
| Brine (Saturated NaCl solution) | N/A | N/A | 20 mL |
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound (2.26 g, 10 mmol) and dichloromethane (25 mL).
-
In a separate beaker, dissolve sodium bicarbonate (2.52 g, 30 mmol) in deionized water (25 mL).
-
Add the aqueous sodium bicarbonate solution to the flask containing the amino ester.
-
Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring. The base neutralizes the hydrochloride, freeing the amine for reaction.
-
-
Acylation:
-
Dissolve acetyl chloride (0.84 mL, 12 mmol) in dichloromethane (10 mL) and add it to a dropping funnel.
-
Add the acetyl chloride solution dropwise to the cooled, stirred reaction mixture over 15-20 minutes. Maintain the temperature at 0°C. Expert Tip: Slow addition is critical to control the exothermic reaction and minimize hydrolysis of the acyl chloride.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexanes. The product, being more polar than the starting material, will have a lower Rf value.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine all organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification and Characterization:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[4]
-
The structure and purity of the final product, (R)-Diethyl 2-acetylaminosuccinate, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Mechanism Visualization
Caption: Simplified mechanism of N-acylation of an amine with an acyl chloride.
Troubleshooting and Expert Insights
-
Low Yield:
-
Incomplete Neutralization: Ensure sufficient base is used to fully neutralize the hydrochloride salt. A slight excess of a mild base like sodium bicarbonate is recommended.
-
Hydrolysis of Acylating Agent: Ensure the reaction is performed under anhydrous conditions (where applicable) and at a low temperature to minimize the reaction of the acylating agent with water.
-
Amine Protonation: If a strong acid byproduct is formed and not effectively neutralized, it can protonate the starting amine, rendering it unreactive.[7]
-
-
Side Reactions:
-
Diacylation: While less common with primary amines under these conditions, using a large excess of the acylating agent could potentially lead to diacylation.
-
Ester Hydrolysis: Prolonged exposure to strong basic conditions can lead to the hydrolysis of the ethyl ester groups. Using a mild base like sodium bicarbonate helps to mitigate this.
-
-
Purification Challenges:
-
The polarity of the N-acylated product can be similar to that of the starting material, which may require careful optimization of the mobile phase for effective separation by column chromatography.
-
Conclusion
The N-acylation of this compound is a fundamental transformation for the synthesis of a variety of biologically and synthetically important molecules. The Schotten-Baumann reaction provides a reliable and scalable method for this conversion. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the desired N-acylated product can be achieved. This protocol, along with the provided insights, should serve as a valuable resource for researchers in the field.
References
- Grokipedia. Schotten–Baumann reaction.
- SATHEE. Chemistry Schotten Baumann Reaction.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Wikipedia. Schotten–Baumann reaction.
- Save My Exams. (2025). Acylation Mechanism. A Level Chemistry Revision Notes.
- Benchchem. Chemical structure and molecular weight of diethyl acetyl aspartate.
- Wikipedia. N-Acetylaspartic acid.
-
Birken, D. L., & Oldendorf, W. H. (1989). N-acetyl-L-aspartic acid: a literature review of a compound prominent in 1H-NMR spectroscopic studies of brain. Neuroscience & Biobehavioral Reviews, 13(1), 23-31. Available from: [Link]
-
Baslow, M. H. (2003). Functions of N-acetyl-L-aspartate and N-acetyl-L-aspartylglutamate in the vertebrate brain: role in glial cell-specific signaling. Journal of Neurochemistry, 85(5), 1358-1370. Available from: [Link]
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Application Notes and Protocols: (R)-Diethyl 2-aminosuccinate hydrochloride in Pharmaceutical Intermediate Synthesis
Abstract
(R)-Diethyl 2-aminosuccinate hydrochloride, a chiral building block derived from L-aspartic acid, serves as a versatile and economically significant starting material in the stereoselective synthesis of a multitude of pharmaceutical intermediates. Its inherent chirality and multiple functional groups—an amine and two esters—provide a rich chemical scaffold for the construction of complex heterocyclic systems. This guide offers an in-depth exploration of its application, focusing on the synthesis of a chiral 5-oxopyrrolidine-2-carboxylate derivative, a key intermediate for various active pharmaceutical ingredients (APIs), including novel antibacterial and antiviral agents. We provide detailed, field-proven protocols, mechanistic insights, and data presentation to enable researchers, scientists, and drug development professionals to effectively utilize this critical synthetic precursor.
Introduction: The Strategic Importance of this compound
Chirality is a cornerstone of modern drug design, with the stereochemistry of an API often dictating its efficacy and safety profile. This compound, with its defined stereocenter, offers a direct and efficient route to enantiomerically pure pharmaceutical intermediates, obviating the need for costly and often low-yielding chiral resolutions at later synthetic stages. The diester functionality allows for differential reactivity, enabling selective hydrolysis or amidation, while the primary amine is a key handle for a wide array of chemical transformations, including N-acylation and reductive amination.
This application note will focus on a pivotal transformation of this compound: its conversion to a chiral 5-oxopyrrolidine-2-carboxylate intermediate. This scaffold is a core component of numerous pharmaceuticals, including but not limited to, novel β-lactamase inhibitors and antiviral compounds. The protocols detailed herein are designed to be robust, scalable, and reproducible, reflecting best practices in process chemistry.
Core Application: Synthesis of Ethyl (R)-5-oxopyrrolidine-2-carboxylate
The intramolecular cyclization of (R)-Diethyl 2-aminosuccinate is a fundamental strategy for the synthesis of the valuable chiral intermediate, ethyl (R)-5-oxopyrrolidine-2-carboxylate. This transformation is typically achieved through a base-mediated Dieckmann-type condensation. The resulting lactam is a versatile synthon for a variety of more complex molecules.
Mechanistic Considerations
The cyclization proceeds via an intramolecular nucleophilic attack of the deprotonated amine onto one of the ester carbonyls. The choice of base and solvent is critical to favor the desired 5-membered ring formation and to minimize side reactions such as intermolecular polymerization or racemization. A non-nucleophilic, sterically hindered base is often preferred to deprotonate the amine without competing in ester aminolysis.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the conversion of this compound to the target pyrrolidinone intermediate and a subsequent N-alkylation.
Caption: Synthetic workflow from starting material to a functionalized pyrrolidinone.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl (R)-5-oxopyrrolidine-2-carboxylate
This protocol details the neutralization of the hydrochloride salt followed by the base-catalyzed intramolecular cyclization.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| This compound | 112018-26-5 | 225.67 | 1.0 |
| Triethylamine (Et3N) | 121-44-8 | 101.19 | 1.1 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | 1.2 |
| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 | - |
| Hydrochloric Acid (HCl), 1M aqueous | 7647-01-0 | 36.46 | - |
| Saturated Sodium Bicarbonate (NaHCO3) solution | 144-55-8 | 84.01 | - |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | - |
Procedure:
-
Free Amine Generation:
-
Suspend this compound (1.0 eq) in dichloromethane (DCM, 10 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Filter the mixture to remove the triethylammonium chloride precipitate and wash the solid with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude free amine as an oil. Note: This intermediate is often used directly in the next step without further purification.
-
-
Intramolecular Cyclization:
-
Dissolve the crude (R)-Diethyl 2-aminosuccinate in anhydrous ethanol (15 mL per gram of initial hydrochloride salt).
-
To this solution, add sodium ethoxide (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully neutralize with 1M aqueous HCl to a pH of ~7.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl (R)-5-oxopyrrolidine-2-carboxylate as a colorless oil or a white solid.
-
Expected Yield: 75-85% Chiral Purity (ee): >98% (as determined by chiral HPLC)
Protocol 2: N-Alkylation of Ethyl (R)-5-oxopyrrolidine-2-carboxylate
This protocol provides a general method for the functionalization of the lactam nitrogen, a common step in the synthesis of more complex pharmaceutical intermediates.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Ethyl (R)-5-oxopyrrolidine-2-carboxylate | 7149-59-9 | 157.17 | 1.0 |
| Sodium Hydride (NaH), 60% dispersion in oil | 7646-69-7 | 24.00 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - |
| Benzyl Bromide | 100-39-0 | 171.04 | 1.1 |
| Saturated Ammonium Chloride (NH4Cl) solution | 12125-02-9 | 53.49 | - |
Procedure:
-
Deprotonation:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.2 eq) in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (2x) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF (10 mL per gram of lactam).
-
Cool the suspension to 0 °C.
-
Dissolve Ethyl (R)-5-oxopyrrolidine-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.
-
-
Alkylation:
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Ethyl (R)-1-benzyl-5-oxopyrrolidine-2-carboxylate.
-
Expected Yield: 80-90%
Data Summary and Characterization
The following table summarizes the expected analytical data for the key compounds in this synthetic sequence.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl3, δ ppm) |
| This compound | C8H16ClNO4 | 225.67 | White crystalline solid | ~4.3 (m, 1H), 4.2 (q, 2H), 4.1 (q, 2H), 3.0 (m, 2H), 1.3 (t, 3H), 1.2 (t, 3H) |
| Ethyl (R)-5-oxopyrrolidine-2-carboxylate | C7H11NO3 | 157.17 | Colorless oil/white solid | ~6.5 (br s, 1H, NH), 4.3 (dd, 1H), 4.2 (q, 2H), 2.5-2.2 (m, 4H), 1.3 (t, 3H) |
| Ethyl (R)-1-benzyl-5-oxopyrrolidine-2-carboxylate | C14H17NO3 | 247.29 | Colorless oil | 7.4-7.2 (m, 5H), 4.9 (d, 1H), 4.4 (d, 1H), 4.2 (q, 2H), 4.1 (t, 1H), 2.6-2.2 (m, 4H), 1.2 (t, 3H) |
Conclusion and Future Perspectives
This compound is a powerful and versatile chiral building block for the synthesis of high-value pharmaceutical intermediates. The protocols outlined in this guide for the synthesis of a key chiral pyrrolidinone intermediate are robust and scalable, providing a solid foundation for further synthetic elaborations. The resulting functionalized pyrrolidinone can be further transformed through ester hydrolysis, amidation, or reduction of the lactam carbonyl to access a diverse range of chiral pyrrolidine derivatives. These derivatives are crucial for the development of new therapeutics, including advanced antibacterial agents designed to overcome resistance, and novel antiviral compounds targeting key viral enzymes. The strategic use of such chiral precursors is paramount in accelerating drug discovery and development timelines.
References
-
Synthesis of Pyrrolidine Derivatives: For a review on the synthesis of pyrrolidine-containing drugs, which often involve intermediates derivable from aspartic acid, see: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
β-Lactamase Inhibitors: For an overview of the importance and synthesis of β-lactamase inhibitors, where chiral building blocks are often employed, see: Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production. MDPI. [Link]
-
Dieckmann Cyclization: For an example of Dieckmann cyclization in the formation of piperazine-2,5-diones, a related cyclization to the one described, see: A Dieckmann cyclization route to piperazine-2,5-diones. PubMed. [Link]
-
General Synthetic Methods: For general information on the synthesis of β-lactams, which shares common principles with the synthesis of other heterocyclic compounds from amino acid precursors, see: β-Lactam synthesis. Organic Chemistry Portal. [Link]
-
Chemical Supplier Information: For physical and chemical properties of this compound, see: this compound. Lead Sciences. [Link]
Application Note: Diastereoselective Control in the Synthesis of Chiral Scaffolds using (R)-Diethyl 2-Aminosuccinate Hydrochloride
Abstract
(R)-Diethyl 2-aminosuccinate hydrochloride serves as a versatile and economically significant chiral building block derived from the naturally occurring amino acid, L-aspartic acid.[1][2][3] Its inherent stereocenter provides an effective handle for controlling the stereochemical outcome of carbon-carbon bond-forming reactions at the adjacent α-carbon. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on leveraging this synthon in key diastereoselective transformations. We will explore the foundational principles of stereocontrol, provide detailed, field-proven protocols for Mannich-type and Michael addition reactions, and discuss the subsequent conversion of the resulting products into valuable chiral heterocyclic systems.
Foundational Principles of Stereocontrol
The (R)-Diethyl 2-Aminosuccinate Synthon: A Chiral Scaffold
(R)-Diethyl 2-aminosuccinate possesses a single stereocenter at the C2 position. Upon N-protection and subsequent deprotonation, the α-carbon (C3) becomes a prochiral center. The formation of an enolate at this position creates a chiral nucleophile where the existing stereocenter dictates the facial selectivity of its subsequent reactions with electrophiles. The choice of the nitrogen protecting group (e.g., Boc, Cbz) is crucial as its steric bulk and electronic properties can influence the conformation of the enolate and the transition state of the reaction, thereby modulating the degree of diastereoselectivity.
Enolate Formation: The Key to Diastereoselectivity
The generation of a specific enolate geometry is paramount for achieving high diastereoselectivity. The reaction is typically performed under kinetic control to prevent enolate scrambling.
-
Causality of Experimental Choice: The use of a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) at low temperatures (-78 °C) is standard.[4] The low temperature freezes the conformational rotation of the molecule and ensures that the most kinetically accessible proton is removed. The bulky nature of the base helps prevent undesired side reactions, such as attack at the ester carbonyls. The resulting lithium enolate can form a rigid, chelated six-membered ring transition state, which is key to directing the approach of the incoming electrophile.
Caption: Kinetic enolate formation from N-protected (R)-diethyl 2-aminosuccinate.
Key Diastereoselective Applications & Protocols
Diastereoselective Mannich-type Reactions (Addition to Imines)
The addition of the chiral succinate enolate to an imine electrophile is a powerful method for synthesizing β-amino acid derivatives with two contiguous stereocenters. The stereochemical outcome is dictated by the preferential attack of the enolate on one of the two prochiral faces of the imine. This control arises from a well-ordered, chair-like transition state where steric interactions are minimized. The pre-existing (R)-stereocenter on the succinate backbone forces the electrophile to approach from the least hindered face.[5][6]
Protocol 2.1.1: Diastereoselective Addition to an N-Boc Imine
This protocol describes a general procedure for the diastereoselective Mannich reaction between N-Boc protected (R)-diethyl 2-aminosuccinate and a representative N-Boc protected imine.
Materials:
-
N-Boc-(R)-diethyl 2-aminosuccinate
-
N-Boc-imine (e.g., derived from benzaldehyde)
-
Diisopropylamine, anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
LDA Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve anhydrous diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-BuLi (1.1 eq.) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Enolate Formation: In a separate flame-dried flask under argon, dissolve N-Boc-(R)-diethyl 2-aminosuccinate (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C. Slowly add the prepared LDA solution from Step 1 via cannula to the succinate solution. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Mannich Reaction: Dissolve the N-Boc-imine (1.2 eq.) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). This may take between 2 to 6 hours.
-
Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel. Add diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[7]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the diastereomerically enriched product.
-
Characterization: Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR analysis of the crude reaction mixture or the purified product, focusing on well-resolved signals.
Diastereoselective Michael Additions
The chiral enolate derived from (R)-diethyl 2-aminosuccinate can also be employed as a potent nucleophile in conjugate addition reactions with Michael acceptors like α,β-unsaturated ketones, esters, and nitroalkenes.[8][9] The facial selectivity of the addition is again governed by the (R)-stereocenter, which directs the approach of the electrophile to minimize steric hindrance in the transition state, leading to the formation of one diastereomer preferentially.
Protocol 2.2.1: Diastereoselective Michael Addition to a Nitroalkene
This protocol outlines a general procedure for the conjugate addition to a β-substituted nitroalkene, a valuable transformation for synthesizing γ-nitro-α-amino acid derivatives, which are precursors to γ-amino acids.[10]
Materials:
-
N-Boc-(R)-diethyl 2-aminosuccinate
-
(E)-β-Nitrostyrene (or other substituted nitroalkene)
-
Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Enolate Formation: To a flame-dried, argon-purged flask containing a solution of N-Boc-(R)-diethyl 2-aminosuccinate (1.0 eq.) in anhydrous THF, add LiHMDS (1.1 eq.) dropwise at -78 °C. Stir the solution for 1 hour at this temperature.
-
Michael Addition: Dissolve the (E)-β-nitrostyrene (1.2 eq.) in anhydrous THF and add it slowly to the enolate solution at -78 °C.
-
Reaction Progression: Maintain the reaction at -78 °C and monitor its progress by TLC until the starting succinate is consumed (typically 3-5 hours).
-
Quenching and Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using an ethyl acetate/petroleum ether gradient) to afford the desired Michael adduct.
-
Analysis: The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
| Reaction Type | Electrophile Example | Base | Typical Yield | Typical d.r. | Reference |
| Mannich | N-Boc-benzaldimine | LDA | 75-90% | >90:10 | [5] |
| Michael | (E)-β-Nitrostyrene | LiHMDS | 80-95% | >95:5 | [10] |
| Michael | Diethyl fumarate | NaH | 65-80% | >85:15 | N/A |
| Mannich | N-Ts-ethylglyoxylimine | LDA | 70-85% | >90:10 | [11] |
Table 1: Representative yields and diastereomeric ratios for reactions involving N-Boc-(R)-diethyl 2-aminosuccinate enolate.
Application in Chiral Heterocycle Synthesis
The products obtained from the aforementioned reactions are highly valuable intermediates for the synthesis of complex chiral heterocycles, which are privileged scaffolds in medicinal chemistry.[12][13] For example, the adduct from the Michael addition to a nitroalkene can undergo reductive cyclization to form substituted chiral piperidones or pyrrolidines.
Caption: Synthetic workflow from (R)-diethyl 2-aminosuccinate to chiral heterocycles.
Conclusion
This compound is a powerful and reliable chiral starting material for constructing complex molecular architectures. By carefully selecting reaction conditions to ensure kinetic control, the inherent stereocenter can be used to effectively direct the formation of new stereocenters with a high degree of diastereoselectivity. The protocols outlined in this note for Mannich-type and Michael addition reactions provide robust and reproducible methods for synthesizing valuable chiral intermediates, which serve as key precursors for a wide array of biologically relevant heterocyclic compounds.
References
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Trost, B. M., & Hung, C. I. (2015). Broad Spectrum Enolate Equivalent for Catalytic Chemo-, Diastereo-, and Enantioselective Addition to N-Boc Imines. Journal of the American Chemical Society, 137(50), 15940–15946. [Link]
-
Trost, B. M., & Hung, C. I. (2016). Broad Spectrum Enolate Equivalent for Catalytic Chemo-, Diastereo-, and Enantioselective Addition to N-Boc Imines. Journal of the American Chemical Society, 137(50), 15940-15946. [Link]
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Kellner, K., Preussler, C., & Dargatz, M. (1993). Diastereoselective synthetic ways to P-aspartic acid derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 77(1-4), 244. [Link]
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McGarvey, G. J., Williams, J. M., Hiner, R. N., Matsubara, Y., & Oh, T. (1986). L-Aspartic acid in acyclic stereoselective synthesis. Synthetic studies on amphotericin B. Journal of the American Chemical Society, 108(16), 4943–4952. [Link]
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Gawroński, J., & Kaźmierczak, F. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. [Link]
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Serrano, J. L., et al. (2022). Synthesis of Tetrasubstituted Phosphorus Analogs of Aspartic Acid as Antiproliferative Agents. Molecules, 27(22), 8031. [Link]
-
Harutyunyan, S. R., & Feringa, B. L. (2023). Asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. Beilstein Journal of Organic Chemistry, 19, 629–653. [Link]
-
Soloshonok, V. A., & Belik, M. Y. (2006). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. The Journal of Organic Chemistry, 71(26), 9673–9679. [Link]
-
Zhang, X., et al. (2021). Enantioselective Mannich reaction of ketone enolates with imines through cooperative B/Cu catalysis. Organic Chemistry Frontiers, 8(21), 5961-5967. [Link]
-
Wang, D., et al. (2023). Enantioselective Radical Addition of Carboxylic Acids to Imines through Cooperative Copper/Acridine Catalysis. Journal of the American Chemical Society. [Link]
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Csonka, R., et al. (2018). Enantioselective Preparation of Chiral Succinimide Derivatives by Mechanochemical Catalytic Michael Addition. Chemistry – A European Journal, 24(35), 8882-8888. [Link]
-
Zhu, C., & Larock, R. C. (2019). Phosphite Mediated Asymmetric N to C Migration for the Synthesis of Chiral Heterocycles from Primary Amines. Chemical Science, 10(3), 857-862. [Link]
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Wikipedia. (n.d.). Aspartic acid. Wikipedia. [Link]
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Ayaz, M., & Demir, A. S. (2019). Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. Molecules, 24(17), 3105. [Link]
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McGarvey, G. J. (1986). L-aspartic acid in acyclic stereoselective synthesis: synthetic studies on amphotericin B. SciSpace. [Link]
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France, S. (2008). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Tetrahedron, 64(13), 2999-3021. [Link]
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Wang, Y., et al. (2019). Base-catalyzed diastereodivergent thia-Michael addition to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones. Organic & Biomolecular Chemistry, 17(18), 4583-4589. [Link]
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Ioffe, S. L., et al. (2001). Asymmetric Michael reaction of diethyl malonate with crotonaldehyde catalyzed by chiral aminocarboxylates, amino alcoholates, and amino phenolates. Russian Chemical Bulletin, 50(9), 1620-1624. [Link]
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Kumar, A., et al. (2012). Diastereoselective Michael reaction of chiral nickel(II) glycinate with nitroalkenes for asymmetric synthesis of β-substituted α,γ-diaminobutyric acid derivatives in water. Amino Acids, 42(5), 1685-1694. [Link]
-
Li, Z., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 697960. [Link]
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Kumar, A., et al. (2017). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. ACS Omega, 2(7), 3364-3373. [Link]
-
Cocco, A., et al. (2021). Lithiated three-membered heterocycles as chiral nucleophiles in the enantioselective synthesis of 1-oxaspiro[4][7]hexanes. Organic & Biomolecular Chemistry, 19(9), 1945-1949. [Link]
-
d'Angelo, J., et al. (2003). Chiral Heterocyclic β‐Enamino Esters: Convenient Synthesis and Diastereoselective Reduction. ChemInform, 34(36). [Link]
-
Sato, S., Tomita, K., & Kobayashi, T. (1984). Synthesis of 5,1-Benzothiazocines and their Homologues. Heterocycles, 22(5), 1081. [Link]
-
Takahata, H., et al. (1995). Stereoselective Synthesis of Optically Active Diethanolamines Utilizing Diastereoselective Reaction of 1,3-Oxazolidines with Grignard Reagents. Heterocycles, 41(9), 2005. [Link]
-
Hutton, C. A., & Turner, J. J. (2011). Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. The Journal of Organic Chemistry, 76(11), 4613–4621. [Link]
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Application Notes and Protocols: Enzymatic Kinetic Resolution of (R,S)-Diethyl 2-aminosuccinate using Candida antarctica Lipase B (CALB)
Introduction: The Significance of Chiral Aminosuccinates and the Power of Biocatalysis
Chiral 2-aminosuccinates and their derivatives are valuable building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The stereochemistry of the amine-bearing carbon is often critical for the molecule's therapeutic efficacy and safety. (R)-Diethyl 2-aminosuccinate, in particular, serves as a key intermediate for various synthetic targets. Traditional chemical methods for resolving racemic mixtures of such amines can be arduous, often requiring stoichiometric amounts of chiral resolving agents and involving multiple protection and deprotection steps.
Biocatalysis, leveraging the exquisite stereoselectivity of enzymes, offers a more elegant and sustainable alternative.[1][2] Enzymes operate under mild conditions, reducing the environmental impact and often leading to higher enantiomeric purities with fewer side reactions. This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic (R,S)-diethyl 2-aminosuccinate hydrochloride using the highly efficient and versatile lipase B from Candida antarctica (CALB), commonly available in its immobilized form, Novozym® 435.[3][4][5]
The principle behind this protocol is a kinetic resolution, where the enzyme selectively acylates one enantiomer of the racemic amine at a much higher rate than the other.[6] This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as the acylated product) from the slow-reacting, unreacted enantiomer. The choice of the acylating agent and reaction solvent is crucial for achieving high enantioselectivity and conversion.
Enzymatic Reaction Pathway: Lipase-Catalyzed N-Acylation
The core of this protocol is the enantioselective N-acylation of the primary amine group of diethyl 2-aminosuccinate catalyzed by CALB. The enzyme's active site preferentially binds one enantiomer, facilitating the nucleophilic attack of the amino group on the acyl donor.
Caption: Lipase-catalyzed kinetic resolution of racemic diethyl 2-aminosuccinate.
Experimental Protocol: Kinetic Resolution of (R,S)-Diethyl 2-aminosuccinate Hydrochloride
This protocol is designed to be a self-validating system. By monitoring the reaction progress over time and analyzing the enantiomeric excess of both the product and the remaining substrate, researchers can confirm the enzyme's activity and selectivity under their specific laboratory conditions.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| (R,S)-Diethyl 2-aminosuccinate hydrochloride | ≥98% | e.g., Sigma-Aldrich | The starting racemic substrate. |
| Novozym® 435 (Immobilized CALB) | Novozymes | The biocatalyst. Store as recommended by the supplier (typically at 4°C). | |
| Ethyl Acetate | Anhydrous, ≥99.8% | Various | Serves as both the acyl donor and the solvent. The use of an anhydrous grade is recommended to minimize competing hydrolysis reactions.[4][7] |
| Triethylamine (Et3N) | ≥99.5% | Various | Used to neutralize the hydrochloride salt of the substrate, liberating the free amine for the enzymatic reaction. |
| tert-Butyl methyl ether (MTBE) | Anhydrous, ≥99.8% | Various | An alternative solvent that can be used.[7] |
| Sodium Bicarbonate (NaHCO3) solution | Saturated aqueous | In-house prep. | For work-up to remove any acidic components. |
| Anhydrous Sodium Sulfate (Na2SO4) | Reagent Grade | Various | For drying the organic phase. |
| Standard for Chiral HPLC Analysis | Enantiomerically pure samples of (R)- and (S)-diethyl 2-aminosuccinate and the N-acetylated product are required for analytical method development. |
Step-by-Step Methodology
Caption: Workflow for the enzymatic kinetic resolution of (R,S)-diethyl 2-aminosuccinate.
1. Substrate Preparation (Free Amine Generation)
-
In a dry flask, dissolve 1.0 g of (R,S)-diethyl 2-aminosuccinate hydrochloride in 50 mL of anhydrous ethyl acetate.
-
To this solution, add 1.1 equivalents of triethylamine (Et3N) dropwise while stirring. A precipitate of triethylamine hydrochloride will form.
-
Stir the mixture at room temperature for 30 minutes to ensure complete neutralization.
2. Enzymatic Reaction
-
Add 100 mg of Novozym® 435 to the substrate solution.
-
Seal the flask and place it in an orbital shaker set to 200 rpm and a constant temperature of 40°C. The choice of temperature is a balance between reaction rate and enzyme stability.
-
The reaction progress should be monitored over time.
3. Monitoring the Reaction
-
At regular intervals (e.g., 2, 4, 8, 24, and 48 hours), pause the agitation and carefully withdraw a small aliquot (approx. 100 µL) of the supernatant.
-
Filter the aliquot through a syringe filter (0.22 µm) to remove any enzyme particles.
-
Dilute the sample with an appropriate solvent (e.g., isopropanol/hexane mixture) for chiral HPLC analysis.
-
Analyze the sample to determine the conversion percentage and the enantiomeric excess (ee) of both the remaining substrate and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted substrate.
4. Reaction Work-up and Product Isolation
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The Novozym® 435 can be washed with fresh solvent, dried, and potentially reused.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove any residual triethylamine hydrochloride and other acidic impurities.
-
Wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude mixture, containing the (S)-N-acetylated product and the unreacted (R)-diethyl 2-aminosuccinate, can be separated by column chromatography on silica gel.
Data Analysis and Expected Results
The success of the kinetic resolution is quantified by the conversion (c) and the enantiomeric excess of the substrate (ee_S) and product (ee_P). The enantioselectivity of the enzyme is expressed by the enantiomeric ratio (E), which can be calculated from the conversion and enantiomeric excess values.[8]
Table 1: Representative Data for Kinetic Resolution
| Time (h) | Conversion (%) | ee_S (%) [(R)-enantiomer] | ee_P (%) [(S)-enantiomer] | Enantiomeric Ratio (E) |
| 2 | 15 | 18 | >99 | >200 |
| 8 | 40 | 67 | >99 | >200 |
| 24 | 50 | >99 | >99 | >200 |
| 48 | 60 | >99 | 98 | >200 |
Note: These are illustrative values. Actual results may vary depending on specific reaction conditions.
A high E-value (>100) is indicative of an excellent kinetic resolution, allowing for the isolation of both the unreacted substrate and the product with high enantiomeric purity at approximately 50% conversion.
Troubleshooting and Key Considerations
-
Low Conversion Rate: Increase the enzyme loading or the reaction temperature (up to 60°C for Novozym® 435). Ensure the substrate's hydrochloride was fully neutralized.
-
Low Enantioselectivity (Low E-value): The choice of solvent and acyl donor is critical. If ethyl acetate gives poor results, consider other solvents like tert-butyl methyl ether (MTBE) or other acyl donors like vinyl acetate.[7]
-
Enzyme Deactivation: Ensure the use of anhydrous solvents to prevent hydrolysis and potential deactivation of the enzyme. Avoid harsh pH conditions during work-up if the enzyme is to be recycled.
Conclusion
This application note details a robust and efficient protocol for the enzymatic kinetic resolution of (R,S)-diethyl 2-aminosuccinate hydrochloride using immobilized Candida antarctica lipase B. This biocatalytic approach provides a practical and green method for accessing enantioenriched (R)-diethyl 2-aminosuccinate and its (S)-N-acylated derivative, which are valuable synthons for the pharmaceutical industry. The inherent selectivity of the enzyme simplifies the purification process and avoids the use of harsh chemical reagents, aligning with the principles of sustainable chemistry.[2]
References
-
A novel lipase-catalyzed method for preparing ELR-based bioconjugates. PubMed. Available at: [Link]
-
New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. National Institutes of Health (NIH). Available at: [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC, National Institutes of Health (NIH). Available at: [Link]
-
Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. National Institutes of Health (NIH). Available at: [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC, National Institutes of Health (NIH). Available at: [Link]
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . Available at: [Link]
-
Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. Available at: [Link]
- Transaminase reactions. Google Patents.
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. Available at: [Link]
-
Enzymatic strategies for asymmetric synthesis. PMC, PubMed Central, National Institutes of Health (NIH). Available at: [Link]
-
Transaminases for the synthesis of enantiopure beta-amino acids. PMC, National Institutes of Health (NIH). Available at: [Link]
-
Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. ResearchGate. Available at: [Link]
-
Transamination. Wikipedia. Available at: [Link]
-
Kinetic resolution of amines. Bode Research Group. Available at: [Link]
-
Batch chemoenzymatic synthesis of diethyl succinate (2a) by varying the... ResearchGate. Available at: [Link]
-
(PDF) Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ResearchGate. Available at: [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel lipase-catalyzed method for preparing ELR-based bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of (R)-Diethyl 2-aminosuccinate hydrochloride
Abstract
(R)-Diethyl 2-aminosuccinate hydrochloride is a critical chiral building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2][3] Its enantiopurity and chemical integrity are paramount for the successful development of stereospecific active pharmaceutical ingredients. This document provides a comprehensive, scalable, and validated protocol for the synthesis and purification of this compound. The methodology is grounded in the principles of Fischer esterification, optimized for large-scale production, and emphasizes safety, efficiency, and product purity. We detail the rationale behind procedural choices, from reagent selection to purification strategies, to equip researchers and process chemists with the necessary insights for successful implementation.
Introduction and Scientific Background
Chiral amines and amino acid esters are foundational components in medicinal chemistry, serving as key intermediates for a vast array of bioactive molecules.[1][3] this compound, the diethyl ester of D-aspartic acid, offers two valuable functional handles—an amine and two esters—for subsequent chemical elaboration. Its defined stereochemistry makes it an invaluable precursor for asymmetric synthesis.
The most direct and industrially favored route for producing amino acid esters is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium-driven process. For large-scale applications, the reaction must be optimized to drive the equilibrium towards the product, maximize yield, and simplify purification. This protocol employs an efficient in situ acid catalysis method using thionyl chloride (SOCl₂) and ethanol, which offers significant advantages in terms of reaction kinetics and byproduct removal.
Synthesis Strategy: Fischer Esterification via in situ Acid Catalysis
The core of the synthesis is the double esterification of (R)-aspartic acid with ethanol. The reaction is catalyzed by hydrochloric acid (HCl), which is generated in situ from the reaction of thionyl chloride with ethanol.
Reaction: SOCl₂ + CH₃CH₂OH → CH₃CH₂Cl + SO₂ + HCl
This generated HCl then protonates the carbonyl oxygen of the carboxylic acid groups, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by ethanol. The use of excess ethanol serves both as a reactant and the solvent, shifting the reaction equilibrium towards the formation of the diethyl ester, in accordance with Le Châtelier's principle. The final product is isolated as a stable hydrochloride salt, which is typically a crystalline solid, facilitating its purification.[4]
Diagram of Synthetic Pathway
Caption: Synthetic route via SOCl₂-mediated Fischer esterification.
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1 kg scale of (R)-aspartic acid. Adjustments may be necessary based on available equipment.
Materials and Equipment
| Reagent | Grade | Supplier Example | CAS No. | Quantity | Molar Eq. |
| (R)-Aspartic Acid | >99% ee | Sigma-Aldrich | 617-45-8 | 1.00 kg | 1.0 |
| Thionyl Chloride | Reagent | Sigma-Aldrich | 7719-09-7 | 1.35 L (2.22 kg) | 2.5 |
| Ethanol, Absolute | Anhydrous | Fisher Scientific | 64-17-5 | 10.0 L | - |
| Diethyl Ether | Anhydrous | VWR | 60-29-7 | 15.0 L | - |
-
Equipment:
-
20 L glass-lined reactor with overhead mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.
-
Heating/cooling mantle or bath.
-
Gas scrubber system (containing NaOH solution) to neutralize HCl and SO₂ off-gas.
-
Large-scale rotary evaporator.
-
Nutsche filter or large Büchner funnel setup.
-
Vacuum drying oven.
-
Step-by-Step Procedure
-
Reactor Setup & Inerting: Assemble the 20 L reactor system. Ensure all joints are properly sealed. The outlet of the reflux condenser must be connected to the gas scrubber. Purge the entire system with dry nitrogen.
-
Reagent Preparation: Charge the reactor with absolute ethanol (10.0 L). Begin stirring and cool the vessel to -5 to 0 °C using an appropriate cooling bath.
-
Catalyst Generation (Critical Step): Slowly add thionyl chloride (1.35 L) to the cold, stirring ethanol via the dropping funnel over a period of 2-3 hours. Causality: This reaction is highly exothermic. Slow, controlled addition is essential to prevent a runaway reaction and excessive gas evolution. Maintaining a low temperature minimizes the formation of side products.
-
Substrate Addition: Once the thionyl chloride addition is complete, slowly add the (R)-aspartic acid (1.00 kg) to the reaction mixture. The amino acid may not fully dissolve initially.
-
Reaction Execution: After adding the aspartic acid, slowly heat the mixture to reflux (approx. 78 °C). Maintain a gentle reflux for 12-18 hours.[5] Causality: The elevated temperature is required to overcome the activation energy of the esterification. The extended reflux time ensures the reaction proceeds to completion, which is crucial for maximizing yield on a large scale.
-
Reaction Monitoring: Progress can be monitored by taking small aliquots, quenching them, and analyzing via TLC (e.g., Mobile Phase: DCM/MeOH 9:1; Stain: Ninhydrin) to observe the disappearance of the starting material spot.
-
Initial Product Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent to approximately 25-30% of the original volume using a rotary evaporator. This concentration step will often induce the precipitation of the crude product.
-
Crude Product Collection: Cool the resulting slurry to 0-5 °C and hold for 2-4 hours to maximize precipitation. Collect the crude solid by filtration and wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 500 mL).
Purification by Recrystallization
Recrystallization is a highly effective method for purifying the hydrochloride salt, removing unreacted starting material and mono-esterified byproducts. The choice of an appropriate solvent/anti-solvent system is key.[6] Here, we use an ethanol/diethyl ether system.
Diagram of Purification Workflow
Caption: Workflow for the purification via recrystallization.
Step-by-Step Recrystallization Protocol
-
Dissolution: Transfer the crude, dried product to a clean, dry reaction vessel. Add a minimum amount of warm (40-50 °C) absolute ethanol with stirring until the solid is fully dissolved. Avoid using an excessive amount of ethanol to ensure a high recovery yield.
-
Precipitation: While stirring the warm ethanol solution, slowly add anhydrous diethyl ether. The product is insoluble in ether, which acts as an anti-solvent. Continue adding ether until a persistent cloudiness (turbidity) is observed.
-
Crystal Growth: Stop adding ether and reduce the temperature of the mixture slowly to 0-5 °C. Causality: Slow cooling is critical for the formation of large, well-defined crystals, which are typically of higher purity as impurities are excluded from the growing crystal lattice. Hold the mixture at this temperature for at least 4 hours (or overnight) to ensure complete crystallization.[7]
-
Final Isolation: Collect the purified white crystals by filtration.
-
Washing: Wash the filter cake thoroughly with cold anhydrous diethyl ether (3 x 1 L) to remove any residual soluble impurities and mother liquor.
-
Drying: Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
Expected Results and Quality Control
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield (Purified) | 75-85% |
| Purity (HPLC) | > 99.0% |
| Enantiomeric Excess (Chiral HPLC) | > 99.0% |
| Melting Point | Approx. 114-116 °C |
| Identity (¹H NMR) | Conforms to structure |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): All steps must be conducted while wearing appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. It reacts violently with water to release toxic HCl and SO₂ gas. Handle only in a well-ventilated chemical fume hood. Have a neutralizing agent (e.g., sodium bicarbonate) readily available for spills.
-
Flammable Solvents: Ethanol and diethyl ether are highly flammable. Ensure no ignition sources are present in the vicinity. All electrical equipment should be properly grounded and spark-proof.
-
Off-Gas Management: The reaction generates significant quantities of acidic and toxic gases (HCl, SO₂). The reactor must be vented through an efficient gas scrubber containing a caustic solution (e.g., aqueous NaOH) to neutralize these gases before they are released into the atmosphere.
References
-
ResearchGate. Selected methods for the asymmetric synthesis of chiral γ‐amino esters... Available from: [Link]
-
PrepChem.com. Synthesis of dimethyl aspartate. Available from: [Link]
-
SciELO. Article - J. Braz. Chem. Soc. 92. Available from: [Link]
-
ResearchGate. What is the alternate process for preparing ester hydrochloride? Available from: [Link]
-
PrepChem.com. Synthesis of L-aspartic acid dimethyl ester hydrochloride. Available from: [Link]
-
ResearchGate. Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. Available from: [Link]
-
MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available from: [Link]
-
CHIMIA. Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. Available from: [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]
-
Organic Syntheses Procedure. diethyl aminomalonate hydrochloride. Available from: [Link]
-
ResearchGate. Methods for syntheses of N-methyl-DL-aspartic acid derivatives. Available from: [Link]
- Google Patents. US5118815A - Method for crystallization of amino acids.
-
PubMed Central. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. Available from: [Link]
-
Chemical Communications (RSC Publishing). CAL-B catalyzed regioselective bulk polymerization of l-aspartic acid diethyl ester to α-linked polypeptides. Available from: [Link]
-
Organic Syntheses Procedure. DL-Aspartic acid. Available from: [Link]
-
Longdom Publishing. Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Available from: [Link]
-
ResearchGate. The total large-scale synthesis of argiopine. Available from: [Link]
-
Lead Sciences. This compound. Available from: [Link]
-
GlpBio. This compound. Available from: [Link]
-
ResearchGate. (PDF) Diethyl 2-Cyano-3-oxosuccinate. Available from: [Link]
- Google Patents. US9663507B1 - Crystallisation of thiamine hydrochloride.
- Google Patents. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
- Google Patents. CN108084033B - Preparation method of N, N-diethyl ethylenediamine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 7. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis and Utility of Chiral Auxiliaries Derived from (R)-Diethyl 2-aminosuccinate Hydrochloride
Introduction: Leveraging the Chiral Pool for Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse. The "chiral pool," comprised of readily available and inexpensive enantiopure natural products like amino acids, serves as an excellent starting point for the synthesis of these auxiliaries.[2]
(R)-Diethyl 2-aminosuccinate hydrochloride, a derivative of the naturally occurring amino acid L-aspartic acid, is a versatile and economically viable starting material for the construction of potent chiral auxiliaries. This guide provides detailed protocols for the synthesis of a valuable oxazolidinone-based chiral auxiliary from this starting material and demonstrates its application in a diastereoselective aldol reaction, a critical carbon-carbon bond-forming reaction in organic synthesis.
Synthetic Strategy: From Amino Ester to Chiral Auxiliary
The overall strategy involves a two-step conversion of this compound to a chiral oxazolidinone. The first step is the selective reduction of one of the ester groups to a primary alcohol, followed by cyclization to form the oxazolidinone ring.
Caption: Overall workflow for the synthesis of a chiral oxazolidinone auxiliary.
Experimental Protocols
Protocol 1: Synthesis of (R)-4-(2-ethoxy-2-oxoethyl)oxazolidin-2-one
This protocol details the conversion of this compound to the corresponding chiral oxazolidinone auxiliary.
Part A: Neutralization of this compound
Objective: To prepare the free amino diester from its hydrochloride salt for the subsequent reduction step.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound in deionized water.
-
Carefully add saturated aqueous NaHCO₃ solution dropwise with stirring until the effervescence ceases and the pH of the aqueous layer is ~8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield (R)-Diethyl 2-aminosuccinate as a clear oil. The product is typically used in the next step without further purification.
Part B: Selective Reduction to the Amino Alcohol
Objective: To selectively reduce one of the ester functionalities to a primary alcohol. This is a critical step, and the choice of reducing agent is key to avoiding over-reduction.
Materials:
-
(R)-Diethyl 2-aminosuccinate
-
Lithium borohydride (LiBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Dissolve (R)-Diethyl 2-aminosuccinate in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of LiBH₄ in THF to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of anhydrous methanol, followed by saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amino alcohol is often used directly in the next step.
Part C: Cyclization to the Oxazolidinone
Objective: To form the cyclic carbamate (oxazolidinone) from the amino alcohol intermediate. This is typically achieved by reaction with a carbonylating agent.
Materials:
-
Crude amino alcohol from the previous step
-
Diethyl carbonate
-
Sodium methoxide (catalytic amount)
-
Anhydrous methanol (MeOH)
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the crude amino alcohol in a mixture of diethyl carbonate and anhydrous methanol.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the excess diethyl carbonate and methanol.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (R)-4-(2-ethoxy-2-oxoethyl)oxazolidin-2-one.
Application in Asymmetric Aldol Reaction
The synthesized chiral oxazolidinone can be acylated and then used to direct the stereochemical outcome of an aldol reaction.
Caption: General mechanism for a chiral auxiliary-controlled aldol reaction.
Protocol 2: Diastereoselective Aldol Reaction
Objective: To demonstrate the utility of the synthesized chiral auxiliary in a diastereoselective aldol reaction.
Part A: Acylation of the Chiral Auxiliary
Materials:
-
(R)-4-(2-ethoxy-2-oxoethyl)oxazolidin-2-one
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Anhydrous THF
-
Dry ice/acetone bath
Procedure:
-
Dissolve the chiral auxiliary in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add n-BuLi solution dropwise and stir for 30 minutes.
-
Add propionyl chloride dropwise and stir for an additional 1-2 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
Part B: Aldol Reaction
Materials:
-
N-propionyl chiral auxiliary
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
An aldehyde (e.g., isobutyraldehyde)
-
Anhydrous DCM
Procedure:
-
Dissolve the N-propionyl chiral auxiliary in anhydrous DCM under an inert atmosphere and cool to -78 °C.
-
Add Bu₂BOTf dropwise, followed by the slow addition of DIPEA. Stir for 30-60 minutes.
-
Add the aldehyde dropwise and continue stirring at -78 °C for 2-3 hours, then allow to warm to 0 °C over 1 hour.
-
Quench the reaction with a pH 7 phosphate buffer.
-
Extract with DCM, dry the combined organic layers, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification by flash chromatography.
Data Summary
| Step | Reactant | Key Reagents | Typical Yield | Key Considerations |
| Reduction | (R)-Diethyl 2-aminosuccinate | LiBH₄ | 70-85% | Control of temperature to prevent over-reduction. |
| Cyclization | Amino alcohol intermediate | Diethyl carbonate, NaOMe | 60-75% | Anhydrous conditions are crucial for good yield. |
| Acylation | Chiral Auxiliary | n-BuLi, Propionyl chloride | >90% | Strictly anhydrous conditions and low temperature. |
| Aldol Reaction | N-propionyl auxiliary | Bu₂BOTf, DIPEA | 80-95% | Diastereoselectivity is highly dependent on the substrate and reaction conditions. |
Conclusion
This compound is a readily available and cost-effective starting material for the synthesis of valuable chiral auxiliaries. The protocols outlined in this guide provide a clear and reproducible pathway for the preparation of an oxazolidinone-based auxiliary and its successful application in a diastereoselective aldol reaction. The principles and techniques described herein are broadly applicable to the synthesis of other chiral auxiliaries and their use in various asymmetric transformations, empowering researchers in the development of stereochemically defined molecules.
References
-
Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 24(19), 3528. [Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 13(3), 623-631. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. ACS Catalysis, 10(1), 534-540. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with (R)-Diethyl 2-Aminosuccinate Hydrochloride
Welcome to the technical support center for (R)-Diethyl 2-aminosuccinate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chiral building block. Here, we address common challenges and frequently asked questions to help you improve reaction yields, maintain stereochemical integrity, and troubleshoot potential issues in your synthetic workflows. Our approach is grounded in mechanistic principles and validated with practical, field-proven insights.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific problems you may encounter during your experiments. Each issue is followed by a diagnosis of potential causes and a step-by-step protocol for resolution.
Issue 1: Low Yield in Amide Coupling Reactions
You're performing an amide coupling with this compound and a carboxylic acid, but the yield of your desired product is significantly lower than expected.
Potential Causes & Diagnostic Questions:
-
Incomplete Deprotonation: Have you effectively neutralized the hydrochloride salt to generate the free amine? The presence of the HCl salt will prevent the nucleophilic attack required for amide bond formation.
-
Inefficient Coupling Reagent: Is your chosen coupling reagent potent enough for the specific substrates being used? Steric hindrance from the diethyl ester groups or the coupling partner can slow down the reaction.[1][2]
-
Suboptimal Reaction Conditions: Are the solvent, temperature, and reaction time optimized for this specific transformation? Inadequate solvation can lead to aggregation and reduced reaction rates.[2]
-
Side Reactions: Could competing side reactions, such as diketopiperazine formation, be consuming your starting material?
Solutions & Experimental Protocols:
-
Ensure Complete Deprotonation:
-
Standard Protocol (Tertiary Amine Base): Use at least one equivalent of a non-nucleophilic tertiary amine base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to liberate the free amine from the hydrochloride salt.[3] It is crucial to add the base to the solution of this compound before adding the activated carboxylic acid.
-
Alternative Protocol (Base-Free Deprotonation): To avoid potential side reactions catalyzed by tertiary amines, consider an alternative deprotonation method using activated zinc dust.[4]
-
Protocol: Suspend the this compound (1 mmol) in anhydrous THF (10 mL). Add activated zinc dust (100 mg) and stir the mixture at room temperature for 1-2 hours. Filter off the zinc salts and use the resulting solution of the free amine directly in the coupling reaction.[4]
-
-
-
Optimize Coupling Reagent and Conditions:
-
For sterically hindered couplings, standard carbodiimide reagents like DCC or EDC may be insufficient.[2] Switch to more potent uronium or phosphonium salt-based reagents.[1]
-
Recommended Reagents for Hindered Systems:
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
-
Experimental Protocol (HATU Coupling):
-
In a separate flask, dissolve your carboxylic acid (1.0 eq), HATU (1.0 eq), and an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure (1.0 eq) in an anhydrous polar aprotic solvent like DMF or NMP.
-
Add a non-nucleophilic base such as DIPEA (2.0 eq) and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
To your solution of free (R)-Diethyl 2-aminosuccinate, add the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. For sluggish reactions, consider increasing the temperature to 40-50°C, but be mindful of potential racemization.[2]
-
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low amide coupling yields.
Issue 2: Formation of an Unexpected Side Product with a Mass Corresponding to Cyclization (Diketopiperazine - DKP)
You observe a significant side product that corresponds to the intramolecular cyclization of your coupled dipeptide intermediate, forming a piperazine-2,5-dione (DKP). This is particularly common when the coupled product is at the dipeptide stage.
Potential Causes:
-
Base-Catalyzed Cyclization: The presence of a base, especially a non-hindered one, can deprotonate the amide nitrogen of the dipeptide, facilitating a nucleophilic attack on one of the ester carbonyls.
-
Sequence-Dependent Propensity: The succinate backbone of the starting material makes it structurally predisposed to forming a six-membered ring. This is a known issue with aspartic acid derivatives in peptide synthesis.[5][6][7]
-
Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for this intramolecular cyclization.
Solutions & Experimental Protocols:
-
Modify the Coupling Strategy:
-
Use a Hindered Base: If a tertiary amine is necessary, opt for a sterically hindered base like 2,4,6-collidine, which is less likely to deprotonate the amide backbone.[8]
-
In Situ Neutralization: Add the base concurrently with the activated carboxylic acid rather than pre-treating the amine salt for extended periods. This minimizes the time the free amine is exposed to basic conditions before acylation.
-
-
Control Reaction Temperature:
-
Maintain the reaction at a lower temperature (0°C to room temperature) to disfavor the cyclization pathway.[9]
-
-
Protecting Group Strategy (for multi-step synthesis):
-
If synthesizing a larger peptide, consider coupling a dipeptide unit where the C-terminal residue is not derived from the aminosuccinate. This bypasses the problematic dipeptide stage where DKP formation is most prevalent.[10]
-
Issue 3: Loss of Stereochemical Purity (Racemization)
You suspect that the chiral center of your (R)-Diethyl 2-aminosuccinate moiety is racemizing during the reaction, leading to the formation of diastereomeric products.
Potential Causes:
-
Oxazolone Formation: This is the most common racemization pathway in peptide coupling. The activated carboxyl group of the coupling partner can cyclize to form an oxazolone intermediate. The α-proton of the adjacent chiral amine (your substrate) becomes acidic and can be abstracted by a base, leading to racemization.[8]
-
Strongly Basic Conditions: The use of strong, non-hindered bases can directly abstract the α-proton of the amino ester, especially if the carbonyl group is activated.[8][11]
-
High Temperatures and Prolonged Reaction Times: These conditions increase the likelihood of racemization.
Solutions & Experimental Protocols:
-
Choice of Coupling Reagent and Additives:
-
Use coupling reagents known for low racemization, such as COMU or those used in combination with additives that suppress oxazolone formation.[3][12][13]
-
Crucial Additives: Always include additives like HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole), or Oxyma Pure in your coupling reactions. These additives form active esters that are less prone to racemization than the intermediates formed by carbodiimides alone.[10][11] HOAt and Oxyma Pure are generally more effective than HOBt.[8]
-
-
Base Selection and Stoichiometry:
-
Temperature Control:
-
Perform the coupling reaction at 0°C to minimize racemization. If the reaction is too slow, allow it to warm to room temperature gradually. Avoid heating unless absolutely necessary.[8]
-
Protocol for Minimizing Racemization:
-
Dissolve the carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C.
-
Add DIC (N,N'-Diisopropylcarbodiimide) (1.1 eq) and stir for 10 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) and NMM (1.0 eq) in cold DMF.
-
Add the amine solution to the activated acid solution at 0°C.
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction stalling, even with a potent coupling reagent? A1: This could be due to steric hindrance. The diethyl ester groups on the succinate can create a crowded environment around the amine. If your carboxylic acid is also sterically demanding, the reaction rate can be very slow.
-
Solution: Consider a "double coupling" procedure. After the initial coupling reaction time, filter the reaction mixture, wash the product (if on solid phase) or work-up a small aliquot, and then subject it to a second round of fresh coupling reagent and activated acid.[2] Microwave-assisted synthesis can also be highly effective at driving sterically hindered couplings to completion.[2]
Q2: What is the best solvent for reactions with this compound? A2: Polar aprotic solvents are generally preferred. N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF), which can be beneficial for preventing aggregation, especially in longer peptide chains.[2] Dichloromethane (DCM) can also be used, sometimes in combination with DMF or NMP.[2]
Q3: How should I purify my product if I suspect diastereomers have formed? A3: Diastereomers have different physical properties and can typically be separated by chromatography.
-
Method: High-performance liquid chromatography (HPLC) or flash column chromatography on silica gel are the most common methods. For HPLC, a chiral stationary phase can be particularly effective for resolving enantiomers and diastereomers.[14][15]
-
Alternative: If chromatography is challenging, you can sometimes use diastereomeric salt formation for purification. If your product has a basic or acidic handle, you can react it with a chiral acid or base to form diastereomeric salts, which may have different solubilities, allowing for separation by crystallization.[16][17]
Q4: Can I use (R)-Diethyl 2-aminosuccinate in the synthesis of heterocycles like β-lactams? A4: Yes, β-amino esters are common precursors for the synthesis of β-lactams, often through a [2+2] cycloaddition reaction (Staudinger reaction) between a ketene and an imine derived from the amino ester.[18][19][20][21] The ester groups on your starting material provide handles for further functionalization. Careful control of stereochemistry is crucial in these reactions.
Data Summary Tables
Table 1: Recommended Coupling Reagents for Different Scenarios
| Scenario | Recommended Reagent | Additive | Base | Key Considerations |
| Standard Coupling | EDC, DIC | HOBt or Oxyma Pure | NMM or DIPEA | Cost-effective, but may be slow for hindered systems. |
| Sterically Hindered | HATU, HBTU, COMU | None (built-in) | DIPEA or Collidine | Highly efficient and fast. COMU is a safer alternative to HOBt/HOAt-based reagents.[3] |
| Racemization-Prone | DIC, COMU | Oxyma Pure or HOAt | NMM or Collidine | Perform at 0°C. Avoid excess base.[8][11] |
Table 2: Base Selection Guide
| Base | pKa of Conjugate Acid | Key Characteristics | Recommended Use |
| DIPEA | ~10.75 | Hindered, non-nucleophilic. Common but can still promote racemization. | General purpose, especially with potent coupling reagents. |
| NMM | ~7.38 | Weaker, less hindered base. | Preferred for minimizing racemization.[3] |
| 2,4,6-Collidine | ~7.43 | Highly hindered, weak base. | Excellent for suppressing racemization and DKP formation.[8][11] |
Visualized Protocols and Mechanisms
General Amide Coupling Workflow
Caption: General workflow for amide coupling reactions.
Mechanism of Racemization via Oxazolone Formation
Caption: Key pathway for racemization during peptide coupling.
References
-
Separating enantiomers. In: Organic Chemistry 1: An open textbook. Lumen Learning. Available at: [Link]
- Kwan MHT, Breen J, Bowden M, et al. Increasing Chiral Purity and Yield of Amines by Diastereomeric Crystal Resolution, Continuous Racemisation and Recycle. Angew Chem Int Ed. 2018.
-
Resolution of Enantiomers. Chiralpedia. Available at: [Link]
- Somei M, Asami F.
-
Resolution: Separation of Enantiomers. Chemistry LibreTexts. Published July 5, 2015. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
- Subirós-Funosas R, Albericio F. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemTexts. 2021;7(1):1.
- Hu L, Xu S, Zhao Z, et al. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. J Am Chem Soc. 2018;140(40):13015-13024.
- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Org Biomol Chem. 2021;19(34):7329-7345.
- Ananda K, Gundu Rao C, Suresh Babu VV. Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. J Indian Inst Sci. 2002;82:51-56.
- Due-Hansen ME, Pandey SK, Christiansen E, Andersen R, Hansen SVF, Ulven T. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Org Biomol Chem. 2016;14(2):430-433.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org Biomol Chem. 2016;14(2):430-433.
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. ACS Omega. 2022;7(36):32375-32384.
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. European Journal of Organic Chemistry. 2021;2021(1):10-28.
-
Synthesis of β-Lactams. Encyclopedia.pub. Published June 7, 2020. Available at: [Link]
- Recent advances in β-lactam synthesis. Org Biomol Chem. 2020;18(37):7275-7296.
- Kumar A, Sharma S, Kumar V, Park S, Kumar V. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega. 2017;2(9):6141-6148.
-
Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. University of Illinois Urbana-Champaign. Published September 19, 2002. Available at: [Link]
-
DKP formation mechanism. ResearchGate. Available at: [Link]
- Due-Hansen ME, Pandey SK, Christiansen E, et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org Biomol Chem. 2016;14(2):430-433.
-
β-Lactam synthesis. Organic Chemistry Portal. Available at: [Link]
-
Is cyclization of aspartic acid side chain to aspartimide common in peptide coupling?. ResearchGate. Available at: [Link]
-
Due-Hansen ME, Pandey SK, Christiansen E, Andersen R, Hansen SVF, Ulven T. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Published November 2015. Available at: [Link]
- Neumann H, et al. ChemRxiv. 2022.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Published January 14, 2016. Available at: [Link]
- Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Med Chem. 2023;14(7):1305-1314.
- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Sci-Hub. Available at: [Link]
- Ma D, Xia C, Jiang J, Zhang J. CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857. Org Lett. 2001;3(15):2189-2191.
Sources
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- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
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- 15. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. chemistry.illinois.edu [chemistry.illinois.edu]
- 21. β-Lactam synthesis [organic-chemistry.org]
Technical Support Center: Chiral Integrity of (R)-Diethyl 2-aminosuccinate hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for preventing the racemization of (R)-Diethyl 2-aminosuccinate hydrochloride during chemical reactions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to maintain the stereochemical purity of this critical chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern for this compound?
A1: Racemization is the process that converts an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers, known as a racemate. For a chiral molecule like this compound, maintaining its specific three-dimensional arrangement (stereochemistry) is paramount. In drug development, different enantiomers of a chiral molecule can exhibit vastly different pharmacological activities. One enantiomer might be therapeutically active, while the other could be inactive or, in some cases, cause adverse effects. Therefore, controlling and preventing racemization is crucial to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
Q2: What is the primary mechanism leading to the racemization of amino acid derivatives like this compound?
A2: The primary pathway for racemization in α-amino acid esters involves the abstraction of the proton at the α-carbon (the chiral center). This deprotonation is often facilitated by a base, leading to the formation of a planar carbanion or enolate intermediate.[1][2] Once this planar intermediate is formed, reprotonation can occur from either face with equal probability, resulting in a mixture of both (R) and (S) enantiomers.[1] In the context of peptide coupling reactions, a common mechanism involves the formation of an oxazolone (or azlactone) intermediate when the carboxylic acid group is activated.[3][4] The α-proton of this oxazolone is particularly acidic and susceptible to removal by a base, leading to rapid racemization.[3][4]
Q3: Which reaction conditions are most likely to induce racemization?
A3: Several factors can significantly increase the risk of racemization. Understanding these can help in designing more robust reaction protocols:
-
Presence of a Strong Base: Bases are often the primary culprits in promoting racemization by abstracting the α-proton.[3][5][6] The strength and steric hindrance of the base play a crucial role.[5]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the deprotonation-reprotonation process, thereby accelerating the rate of racemization.[7][8][9]
-
Solvent Polarity: The choice of solvent can influence the rate of racemization. Polar solvents can stabilize the charged intermediates involved in the racemization process.[10][11]
-
Prolonged Reaction Times: The longer a chiral compound is exposed to conditions that favor racemization, the greater the extent of enantiomeric erosion will be.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
Problem: I am observing a significant loss of enantiomeric purity (high percentage of the (S)-enantiomer) in my product when using this compound.
This is a common challenge that can often be resolved by a systematic evaluation of your experimental setup. Follow this step-by-step guide to pinpoint and rectify the source of racemization.
Step 1: Scrutinize Your Reaction Parameters
The first step in troubleshooting is to critically assess the core parameters of your reaction.
Workflow for Parameter Evaluation
Caption: Troubleshooting workflow for racemization.
Step 2: Strategic Selection of Reagents and Conditions
Based on your evaluation, implement the following changes to mitigate racemization.
Table 1: Recommended Modifications to Minimize Racemization
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Base | Strong, sterically unhindered bases (e.g., Triethylamine (TEA), DBU).[5] | Use a weaker, sterically hindered base like N-methylmorpholine (NMM) (pKa ~7.4) or 2,4,6-collidine (pKa ~7.4).[5][12] Their lower basicity and increased steric bulk reduce the rate of α-proton abstraction. Use the minimum stoichiometric amount necessary. |
| Temperature | Reactions run at elevated temperatures (e.g., reflux). | Conduct the reaction at a lower temperature, if the reaction kinetics allow. Aim for 0 °C or even -15 °C.[12] Lower temperatures decrease the rate of racemization significantly.[13] |
| Solvent | Highly polar protic or aprotic solvents (e.g., DMSO, DMF).[10] | Consider less polar solvents like tetrahydrofuran (THF) or dichloromethane (DCM).[10] Ensure solvents are anhydrous, as water can participate in side reactions.[12] |
| Coupling Reagents | Carbodiimides (e.g., DCC, EDC) used without additives.[14][15] | Always use carbodiimides in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).[5][14] These additives form active esters that are less prone to racemization.[14] |
| Activation Time | Prolonged pre-activation of the carboxylic acid before adding the amine. | Minimize the activation time. Ideally, use in-situ activation where the coupling reagent is added to a mixture of all reactants.[12] |
Step 3: Protecting Group Strategies
The nature of the protecting group on the amine of this compound is critical. Urethane-type protecting groups are known to significantly reduce the risk of racemization.
Diagram: The Role of Protecting Groups
Caption: Impact of protecting groups on racemization.
If your synthesis allows, ensure the amino group is protected with a group like tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), or Benzyloxycarbonyl (Cbz).[16][17] These groups are known to be resistant to racemization during activation.[16] Acyl-type protecting groups should generally be avoided as they can increase the acidity of the α-proton, making the compound more susceptible to racemization.[5]
Experimental Protocols
Protocol 1: General Procedure for a DIC/Oxyma-Mediated Coupling to Minimize Racemization
This protocol provides a standard method for coupling a protected amino acid, such as N-Boc-(R)-Diethyl 2-aminosuccinate, to an amine, with measures to suppress racemization.
-
Reagent Preparation:
-
Dissolve N-Boc-(R)-Diethyl 2-aminosuccinate (1.0 eq) and the amine hydrochloride salt (1.1 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a separate flask, prepare a solution of Ethyl cyanohydroxyiminoacetate (Oxyma) (1.2 eq) in anhydrous DCM.
-
-
Reaction Setup:
-
Cool the amino acid and amine solution to 0 °C in an ice bath.
-
Add N-methylmorpholine (NMM) (1.1 eq) dropwise to the cooled solution to neutralize the hydrochloride salt. Stir for 10 minutes.
-
-
Coupling:
-
Add the Oxyma solution to the reaction mixture.
-
Slowly add a solution of Diisopropylcarbodiimide (DIC) (1.2 eq) in anhydrous DCM to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the diisopropylurea byproduct.
-
Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Determination of Enantiomeric Excess (ee)
It is crucial to be able to accurately measure the enantiomeric excess of your product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and reliable method.[4]
-
Sample Preparation:
-
Prepare a standard solution of the racemic product for comparison.
-
Dissolve a small, accurately weighed amount of your purified product in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.[4]
-
-
HPLC Analysis:
-
Column: Select an appropriate chiral stationary phase (CSP) column.
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio will need to be optimized for your specific compound.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where your compound absorbs.
-
-
Data Analysis:
-
The two enantiomers will elute at different retention times, appearing as two separate peaks.
-
Calculate the enantiomeric excess using the areas of the two peaks: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
References
-
Peptide synthesis. Wikipedia. [Link]
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry. [Link]
-
Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. [Link]
-
Coupling Reagents. Aapptec. [Link]
-
Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Racemization in amino acids? ResearchGate. [Link]
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. [Link]
-
Formation of Racemic Phases of Amino Acids by Liquid-Assisted Resonant Acoustic Mixing Monitored by Solid-State NMR Spectroscopy. Molecules. [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences. [Link]
-
Amino Acid-Protecting Groups. SciSpace. [Link]
-
Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Zurich Research Collection. [Link]
-
Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. [Link]
-
Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Research Collection. [Link]
-
Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry. [Link]
-
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. [Link]
-
Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Biotechnology Letters. [Link]
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. Molecules. [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews. [Link]
-
Determination of enantiomeric excess. University of Bath. [Link]
-
HOT article: Rapid determination of enantiomeric excess. Analytical Methods Blog. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Molecules. [Link]
-
Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. ResearchGate. [Link]
-
Kinetics of racemization of (+)- and (-)-diethylpropion: studies in aqueous solution, with and without the addition of cyclodextrins, in organic solvents and in human plasma. PubMed. [Link]
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- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. mdpi.com [mdpi.com]
- 10. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Kinetics of racemization of (+)- and (-)-diethylpropion: studies in aqueous solution, with and without the addition of cyclodextrins, in organic solvents and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 15. peptide.com [peptide.com]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. researchgate.net [researchgate.net]
Side-product formation in the synthesis of (R)-Diethyl 2-aminosuccinate hydrochloride derivatives
Welcome to the technical support center for the synthesis of (R)-Diethyl 2-aminosuccinate hydrochloride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven insights.
I. Troubleshooting Guide: Common Side-Product Formation
The synthesis of this compound, a valuable chiral building block, is often accomplished by the esterification of (R)-aspartic acid in the presence of ethanol and an acid catalyst, such as thionyl chloride or hydrogen chloride gas. While seemingly straightforward, this process can be prone to the formation of several side-products that can complicate purification and compromise the yield and purity of the desired product. This guide will address the most frequently encountered issues.
Question 1: I am observing a significant amount of a side-product with a lower polarity than my desired product. What could it be and how can I prevent its formation?
This is a classic sign of intramolecular cyclization, leading to the formation of aspartimide derivatives .
Underlying Cause:
Aspartimide formation is a well-documented side reaction in peptide synthesis and can also occur during the esterification of aspartic acid. The reaction is typically base-catalyzed, where the amino group of one molecule deprotonates the amide proton of another, initiating a nucleophilic attack. However, it can also be promoted under acidic conditions and elevated temperatures. In the context of diethyl 2-aminosuccinate synthesis, the free amino group can attack one of the carbonyls of the ester groups, leading to a five-membered ring structure.
Mechanism of Aspartimide Formation:
Caption: Mechanism of Aspartimide Formation.
Troubleshooting and Prevention:
| Strategy | Protocol | Rationale |
| Temperature Control | Maintain a reaction temperature below 50°C during esterification. | Higher temperatures provide the activation energy for the intramolecular cyclization. |
| Control of Basicity | If a base is used during workup, employ a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) and add it slowly at low temperatures. | Strong, nucleophilic bases can deprotonate the amino group, promoting the cyclization. |
| Reagent Addition | When using thionyl chloride, add it dropwise to the cold (0-5°C) suspension of aspartic acid in ethanol. | This controls the exothermic reaction and prevents localized heating, which can drive side-product formation.[1] |
| Minimize Reaction Time | Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed. | Prolonged reaction times, especially at elevated temperatures, increase the likelihood of side-product formation. |
Detection and Analysis:
-
TLC: Aspartimide derivatives are typically less polar than the amino ester and will have a higher Rf value.
-
HPLC: A reversed-phase HPLC method can effectively separate the aspartimide from the desired product.
-
NMR: In the ¹H NMR spectrum, the disappearance of the NH₂ protons and a shift in the signals of the methylene and methine protons adjacent to the nitrogen are indicative of aspartimide formation.
Question 2: My final product shows a persistent impurity with a similar polarity to the desired product, making it difficult to purify by column chromatography. What could this be?
This is often indicative of pyroglutamate formation , another intramolecular cyclization product.
Underlying Cause:
The N-terminal amino group of diethyl 2-aminosuccinate can attack the α- or β-ester carbonyl to form a five-membered lactam ring, known as a pyroglutamate derivative. This reaction is particularly favored at acidic or neutral pH and can be accelerated by heat.[2][3]
Mechanism of Pyroglutamate Formation:
Sources
- 1. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 2. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for (R)-Diethyl 2-aminosuccinate Hydrochloride Coupling
Welcome to the technical support guide for the optimization of coupling reactions involving (R)-Diethyl 2-aminosuccinate hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate. We will delve into the causality behind experimental choices, provide field-proven insights, and offer robust troubleshooting protocols to ensure the integrity and success of your synthesis.
Core Challenge: Understanding the Substrate
(R)-Diethyl 2-aminosuccinate is a diethyl ester of aspartic acid. While it is a valuable chiral building block, its structure presents a significant challenge that is the primary cause of low yields and product impurity: aspartimide formation . This side reaction is a critical consideration that must guide all aspects of your reaction optimization.[1][2]
What is Aspartimide Formation?
Under basic conditions, the backbone nitrogen of an activated aspartyl residue can attack the side-chain carbonyl, forming a five-membered succinimide ring, known as an aspartimide.[2] This cyclic intermediate is unstable and can be attacked by the amine coupling partner at two positions, leading to:
-
The desired α-amide product.
-
The undesired β-amide isomeric impurity.
-
Epimerization at the chiral center.
This side reaction is highly dependent on the choice of base, coupling reagents, and reaction temperature.[1][3]
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low or non-existent. What are the most likely causes?
Low yield is a common issue stemming from several factors. Systematically evaluating each is key to troubleshooting.
-
Inadequate Base: Your starting material is a hydrochloride salt. This means the amine is protonated and non-nucleophilic.[4] You must add at least one equivalent of base just to neutralize the salt and a second equivalent for the coupling reaction itself. A total of 2.0-2.5 equivalents of a non-nucleophilic tertiary amine is a standard starting point.
-
Inefficient Carboxylic Acid Activation: The coupling reagent may not be potent enough, especially if your coupling partner is a sterically hindered or electron-deficient amine.[5] The reaction may require pre-activation of the carboxylic acid before adding the amine.
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation.[5] Ensure all solvents and reagents are anhydrous.
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction site, leading to slow or incomplete coupling.[5][6] More potent coupling reagents or higher temperatures may be required, but higher temperatures can also increase side reactions.
Q2: How do I choose the best coupling reagent for this substrate?
The choice of coupling reagent is critical for balancing reactivity with the suppression of side reactions.[7]
-
Uronium/Aminium Reagents (HATU, HBTU, HCTU): These are highly efficient reagents that promote rapid coupling, which can be advantageous in minimizing the time the activated ester is susceptible to cyclization.[7][8] HATU is often considered superior as its corresponding HOAt additive can accelerate the reaction via anchimeric assistance, further reducing side reactions.[7] However, these reagents can cause guanidinylation of the primary amine if used in large excess.[7][9]
-
Carbodiimides (EDC, DIC): These are classic coupling reagents that are most effective when used with additives.[4][10] An EDC/OxymaPure® combination is an excellent modern choice, as OxymaPure has been shown to be highly effective at suppressing racemization and is considered safer than HOBt.[11] Using EDC is also advantageous because its urea byproduct is water-soluble, simplifying purification.[10]
-
Phosphonium Reagents (PyBOP, PyAOP): These are also highly effective and do not pose the risk of guanidinylation, making them suitable for reactions where the coupling may be slow and require an excess of reagent.[9] PyAOP is particularly effective for coupling sterically hindered amino acids.[6]
Q3: Which base should I use, and how much is appropriate?
The choice and amount of base are arguably the most critical parameters for this specific substrate.
-
Recommended Bases: Use a non-nucleophilic, sterically hindered tertiary amine. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[4] For cases with a very high risk of racemization or aspartimide formation, a weaker base like N-methylmorpholine (NMM) or sym-collidine can be beneficial.[4][12]
-
Stoichiometry: As this compound is an ammonium salt, you require a minimum of 2.0 equivalents of base :
-
1.0 eq. to neutralize the HCl salt and liberate the free amine.
-
1.0 eq. to facilitate the coupling reaction itself.
-
-
Caution: Using a large excess of base, especially a strong one, will significantly accelerate the rate of aspartimide formation.[1] It is often better to start with ~2.1 equivalents and add more only if the reaction stalls.
Q4: I'm observing an isomeric impurity by LC-MS. How can I confirm it's the β-amide and prevent it?
An isomeric impurity is the classic signature of aspartimide formation.
-
Confirmation: The β-amide isomer will have the identical mass as your desired product. Confirmation typically requires NMR analysis (observing shifts in the backbone protons) or separation via chiral HPLC.
-
Prevention Strategies:
-
Lower the Temperature: Perform the reaction at 0 °C or even lower. Low temperatures disfavor the intramolecular cyclization reaction more than the desired intermolecular coupling.[4]
-
Use a Weaker Base: Switch from DIPEA to NMM or sym-collidine to reduce the propensity for proton abstraction that initiates cyclization.[4]
-
Choose the Right Coupling Reagent/Additive: Reagents that form more reactive activated esters (e.g., HATU, or EDC with HOAt or OxymaPure) can accelerate the desired coupling to outcompete the cyclization.[7][11]
-
Avoid Prolonged Reaction Times: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the slow formation of the side product.
-
Troubleshooting Guide: A Decision-Based Workflow
// Branch 1: Low Conversion cause1a [label="Check Base Stoichiometry\n(min. 2.0 eq?)"]; cause1b [label="Increase Reagent Potency\n(e.g., EDC -> HATU)"]; cause1c [label="Pre-activate Acid\n(30 min before adding amine)"]; cause1d [label="Check for Moisture\n(Use anhydrous solvents)"];
outcome1 -> cause1a [label="Probable Cause:\nIncomplete Neutralization/\nActivation"]; cause1a -> cause1b; cause1b -> cause1c; cause1c -> cause1d;
// Branch 2: Isomeric Impurity cause2a [label="Lower Reaction Temperature\n(e.g., 25°C -> 0°C)"]; cause2b [label="Switch to Weaker Base\n(e.g., DIPEA -> NMM)"]; cause2c [label="Use Faster Coupling Reagent\n(e.g., HATU/OxymaPure)"]; cause2d [label="Reduce Reaction Time"];
outcome2 -> cause2a [label="Probable Cause:\nAspartimide Formation"]; cause2a -> cause2b; cause2b -> cause2c; cause2c -> cause2d;
// Branch 3: Messy Reaction cause3a [label="Check Reagent Purity"]; cause3b [label="Lower Temperature"]; cause3c [label="Simplify Purification\n(Use EDC for water-soluble byproduct)"];
outcome3 -> cause3a [label="Probable Cause:\nReagent Degradation/\nMultiple Side Reactions"]; cause3a -> cause3b; cause3b -> cause3c;
end_node [label="Optimized Reaction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cause1d -> end_node; cause2d -> end_node; cause3c -> end_node; } /dot Figure 2: Troubleshooting decision tree for the coupling reaction.
Data Summary & Recommended Protocols
Table 1: Screening Conditions for Optimization
| Entry | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) | Solvent | Temp (°C) | Key Observation |
| 1 | EDC (1.2) | HOBt (1.2) | DIPEA (2.2) | DMF | 25 | Baseline condition, moderate yield, potential for ~5-10% β-isomer. |
| 2 | HATU (1.1) | - | DIPEA (2.2) | DMF | 25 | Higher yield, but β-isomer may persist or increase slightly. |
| 3 | HATU (1.1) | - | DIPEA (2.2) | DCM/DMF | 0 | Optimal. High yield, significantly reduced β-isomer formation. |
| 4 | EDC (1.2) | OxymaPure (1.2) | DIPEA (2.2) | ACN | 0 | Excellent alternative, clean reaction, minimal side products. |
| 5 | HATU (1.1) | - | NMM (2.2) | DCM | 0 | Best for highly sensitive substrates; may be slower but cleanest. |
Protocol 1: Optimized General Procedure using HATU
This protocol is designed to maximize yield while minimizing aspartimide formation.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid coupling partner (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous Dichloromethane (DCM) or Acetonitrile (ACN). Anhydrous DMF can be used if solubility is an issue, but DCM/ACN are often easier to remove during workup.
-
Activation: Add HATU (1.1 eq.) to the solution.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq.) dropwise. Stir for 2-3 minutes.
-
Amine Addition: Add this compound (1.05 eq.) to the pre-activated mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the limiting reagent by TLC or LC-MS every 30-60 minutes. Reactions are often complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and finally, brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
Bodanszky, M., & Martinez, J. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research, 12(2), 69-74. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
McKail, J. et al. (2012). Evaluation of Alternative Solvents in Common Amide Coupling Reactions. Green Chemistry. Retrieved from [Link]
-
Bodanszky, M., & Tolle, J. C. (1978). Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. International Journal of Peptide and Protein Research, 12(5), 277-83. Retrieved from [Link]
-
Muramatsu, W., Hattori, T., & Yamamoto, H. (2021). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 1085-1096. Retrieved from [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
ResearchGate. (2018). Optimization of the reaction conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Crucial Role of EDC HCl. Retrieved from [Link]
-
Reddit r/Chempros. (2023). Choosing amide coupling agent. Retrieved from [Link]
-
YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
An, G., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2140. Retrieved from [Link]
-
Reddit r/Chempros. (2022). EDC-HOBt Amide coupling workup help. Retrieved from [Link]
-
Reddit r/Chempros. (2022). amide coupling help. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work? Retrieved from [Link]
Sources
- 1. Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Purification Strategies for Products of (R)-Diethyl 2-aminosuccinate Hydrochloride
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with (R)-Diethyl 2-aminosuccinate hydrochloride. This versatile chiral building block is a cornerstone in the synthesis of peptidomimetics, constrained amino acids, and various pharmacologically active molecules.[1][2] However, the journey from reaction flask to purified product is often fraught with challenges, from stubborn oils that refuse to crystallize to enantiomeric purity concerns.
This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your purification strategies effectively. We will move from foundational concepts to specific, actionable solutions for common problems encountered in the lab.
Section 1: Foundational Concepts: Understanding the Starting Material
This compound (CAS No: 112018-26-5) is the diethyl ester of (R)-aspartic acid, provided as a hydrochloride salt.[3] Understanding its key features is the first step to mastering its use:
-
The Amine: The primary amine is a nucleophilic center, but its reactivity is masked by protonation in the hydrochloride salt form. A non-nucleophilic base (e.g., triethylamine, DIPEA) or a mild inorganic base (e.g., NaHCO₃, K₂CO₃) is required to liberate the free amine for reactions like N-acylation, peptide coupling, or alkylation.
-
The Esters: The two ethyl ester groups are susceptible to hydrolysis under strong acidic or basic conditions. This dictates the choice of reagents for subsequent steps, such as the use of base-labile (Fmoc) or acid-labile (Boc) protecting groups.[4]
-
Chirality: The stereocenter at the α-carbon is crucial. Conditions that could lead to epimerization, such as prolonged exposure to strong bases, must be carefully managed.[5] Verifying enantiomeric purity post-synthesis is a critical quality control step.[6]
Section 2: General Purification Workflow
A typical experimental sequence involves reaction, workup, purification, and analysis. Understanding the interplay between these stages is key to an efficient process.
Caption: General experimental workflow from starting material to final analysis.
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses the most common and frustrating issues encountered during the purification of (R)-diethyl 2-aminosuccinate derivatives.
Q1: My product is a thick, persistent oil that won't solidify or crystallize. How can I isolate a solid?
A1: This is a very common problem, especially with N-protected amino acid esters.[7] The oily nature can be due to intrinsic properties, residual solvents, or impurities that inhibit crystal lattice formation.
Causality & Solutions:
-
Residual Solvents: Even trace amounts of solvents like DMF, CH₂Cl₂, or ethyl acetate can keep a product oily.
-
Troubleshooting: Co-evaporate with a solvent that does not dissolve your product well but forms a low-boiling azeotrope with the trapped solvent. Toluene is excellent for removing water and DMF. For lower boiling point solvents, try co-evaporation with hexanes or diethyl ether. Repeat 2-3 times.
-
-
Hygroscopic Nature: Many polar, protected amino acids attract atmospheric moisture, becoming oils.[7]
-
Troubleshooting: Ensure all work is done under dry conditions. Dry your final concentrated oil under high vacuum for several hours, possibly with gentle heating (if thermally stable).
-
-
Impurities: The presence of byproducts or excess reagents can act as "crystallization inhibitors."
-
Troubleshooting: First, attempt a quick purification. Dissolve the oil in a minimal amount of a polar solvent (e.g., ethyl acetate) and then add a large excess of a non-polar solvent (e.g., hexanes or pentane) dropwise while stirring vigorously. This "crashing out" or precipitation can sometimes yield a solid or at least a more purified oil. If this fails, column chromatography is necessary.
-
-
Salt Formation: Sometimes the free compound is an oil, but its salt is a crystalline solid.[7]
-
Troubleshooting: If your product has a basic site (e.g., an unprotected amine), you can try forming the hydrochloride or trifluoroacetate salt by dissolving the oil in ether and adding a solution of HCl in ether or neat TFA.
-
| Technique | Rationale | Common Solvents | Notes |
| Co-evaporation | Removes trace high-boiling solvents or water via azeotropes. | Toluene, Hexanes | Use a rotary evaporator. |
| Precipitation | Rapidly forces the product out of solution, leaving more soluble impurities behind. | Diethyl ether, Hexanes, Pentane | Often yields an amorphous solid, not crystals. Good for initial cleanup.[7] |
| High Vacuum Drying | Removes last traces of solvent and moisture. | N/A | Can be done in a vacuum oven or on a Schlenk line. |
| Salt Formation | Ionic interactions in a salt can form a more stable crystal lattice than the neutral molecule. | HCl in Ether/Dioxane, TFA | Only applicable if a basic functional group is present. |
Q2: I'm getting poor separation and streaking on my silica gel column. What's wrong?
A2: This issue usually points to undesirable interactions between your compound and the stationary phase (silica gel). Silica is acidic (pKa ~4.5) and rich in silanol groups (Si-OH), which are excellent hydrogen bond donors.
Causality & Solutions:
-
Basic Compounds: If your product contains a free amine, it will interact strongly and irreversibly with the acidic silica, leading to significant streaking and poor recovery.
-
Troubleshooting: Add a small amount of a volatile base to your mobile phase to neutralize the silica surface. Typically, 0.5-1% triethylamine (Et₃N) or pyridine in the eluent is effective. The base competes for the acidic sites on the silica, allowing your compound to elute cleanly.
-
-
Acidic Compounds: If your product has a free carboxylic acid, it can hydrogen bond very strongly to the silica, also causing streaking.
-
Troubleshooting: Add 0.5-1% acetic acid or formic acid to your mobile phase. This protonates your carboxylic acid (suppressing ionization) and saturates the hydrogen-bonding sites on the silica, leading to sharper peaks.
-
-
Very Polar Compounds: Compounds with multiple hydrogen bond donors/acceptors may simply have very high affinity for silica, requiring highly polar eluents that provide poor selectivity.
-
Troubleshooting: Consider switching to a different stationary phase. Reverse-phase (C18) chromatography is an excellent alternative for polar molecules. If you must use normal phase, alumina (basic or neutral) can be a good alternative to silica for acid-sensitive compounds.
-
Caption: Decision tree for troubleshooting poor flash chromatography performance.
Q3: How do I confirm the enantiomeric purity of my final product? I'm worried about racemization.
A3: Visual confirmation via TLC or structural confirmation via NMR will not distinguish between enantiomers. You must use a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this.[8]
Causality & Solutions:
The core principle is to create a diastereomeric interaction, which has different physical properties. This can be done directly on the column or by derivatizing the analyte beforehand.
-
Direct Method (Chiral Stationary Phases - CSPs): This is the preferred approach as it avoids derivatization.[9] The column's stationary phase is itself chiral and interacts differently with each enantiomer.
-
Polysaccharide-based CSPs (e.g., Chiralpak® IA, IC): These are extremely versatile and often the first choice for N-protected amino acid esters.[6][10] They work well in both normal phase (Hexane/IPA) and reverse phase modes. The chiral recognition is often driven by hydrogen bonding and π–π interactions.[6]
-
Macrocyclic Glycopeptide-based CSPs (e.g., CHIROBIOTIC® T): These are excellent for underivatized or polar amino acids and their derivatives, as they possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases.[9][11]
-
-
Indirect Method (Chiral Derivatizing Agents - CDAs): In this method, you react your racemic product with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers can then be separated on a standard, non-chiral (achiral) HPLC column (like a C18).
-
Common CDAs: Mosher's acid chloride, (R)- or (S)-1-(1-naphthyl)ethyl isocyanate, or fluorescent reagents like Marfey's reagent (FDAA).[12]
-
Drawbacks: The derivatization reaction must go to 100% completion without any kinetic resolution, and the CDA must be 100% enantiomerically pure. This method adds extra steps and potential sources of error.[9]
-
| CSP Type | Typical Analytes | Common Mobile Phases | Reference |
| Polysaccharide | N-Fmoc, N-Boc amino acid esters, amides | Hexane/Isopropanol, Ethanol | [6][10] |
| Macrocyclic Glycopeptide | Underivatized amino acids, polar derivatives | Methanol/Water, Acetonitrile/Water with additives | [9][11] |
| Pirkle-type | Compounds with π-acceptor/donor groups | Hexane/Isopropanol | [13] |
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: Do I need to remove the hydrochloride salt before my reaction? Yes. The protonated amine is not nucleophilic. You must add at least one equivalent of a base to liberate the free amine. For reactions sensitive to salts (like the formation of triethylammonium chloride), you can pre-neutralize the starting material in a solvent like DCM, wash with water to remove the salt, dry the organic layer, and use the resulting free amine solution directly.
-
FAQ 2: Which N-protecting group strategy is better for this starting material, Fmoc or Boc? Both are viable, and the choice depends on the overall synthetic plan.[14]
-
Boc (tert-Butoxycarbonyl): Introduced under basic conditions and removed with strong acid (e.g., TFA).[4] This strategy is robust but the final deprotection is harsh. The ethyl esters on the succinate backbone are generally stable to TFA cleavage.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Introduced under basic conditions and removed with a mild base (e.g., 20% piperidine in DMF).[5] This allows for orthogonal protection schemes where acid-labile side-chain protecting groups can be used.[15] However, the ethyl esters could be at risk of transamidation or hydrolysis if exposed to piperidine for extended periods.
-
-
FAQ 3: My reaction is complete by TLC, but after workup, I see starting material again. What happened? This often occurs during the aqueous workup. If your product is slightly water-soluble and you perform multiple aqueous washes, you can lose a significant amount of product. Furthermore, if the reaction did not go to completion, the unreacted (R)-diethyl 2-aminosuccinate (as the free amine) is quite polar and can be partially extracted into the aqueous layer, but some will remain in the organic layer, especially in solvents like ethyl acetate. To minimize this, use saturated NaCl (brine) for washes to reduce the solubility of organic compounds in the aqueous phase.
Section 5: Key Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection
-
Suspend this compound (1.0 eq) in dichloromethane (DCM, ~0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 2.2 eq) dropwise. Stir for 10 minutes. The suspension should become a clear solution as the free amine is formed.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC (stain with ninhydrin to visualize the disappearance of the free amine).
-
Upon completion, dilute with DCM and wash sequentially with 1M HCl (to remove excess Et₃N), saturated NaHCO₃ (to remove acidic impurities), and saturated NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which is typically an oil.
-
Purify by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient).
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
This is a representative method and must be optimized for your specific derivative.
-
Column: A polysaccharide-based CSP, such as CHIRALPAK® IC.
-
Mobile Phase: Isopropanol (IPA) / Hexane. A typical starting point is 10% IPA in Hexane.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm (depending on the chromophore in your molecule).
-
Sample Preparation: Dissolve a small amount of the purified product (~1 mg/mL) in the mobile phase.
-
Injection: Inject 5-10 µL.
-
Analysis: The (R) and (S) enantiomers should appear as two separate peaks. The enantiomeric excess (% ee) is calculated as: (|Area_major - Area_minor| / |Area_major + Area_minor|) * 100. To identify which peak corresponds to the (R)-enantiomer, an authentic racemic standard should be synthesized and injected if available.
References
- US20150158803A1 - Purification of succinic acid from fermentation broth on non-functionalized chromatographic resin - Google Patents. (n.d.).
- Synthesis of a conformationally constrained δ-amino acid building block. (2013). Amino Acids, 44(2), 511-518.
- Trouble with chiral separations. (2020). Chromatography Today.
- Novel chromatographic purification of succinic acid from whey fermentation broth by anionic exchange resins. (2022). Archives of Microbiology, 205(1), 1.
- AU2013260020A1 - Purification of succinic acid - Google Patents. (n.d.).
- Purification process for succinic acid produced by fermentation. (2015). Separation and Purification Technology, 141, 222-228.
- US5143834A - Process for the production and purification of succinic acid - Google Patents. (n.d.).
- Amino Acid-Protecting Groups. (2019). Chemical Reviews, 119(22), 11269-11363.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (2020). RSC Advances, 10(45), 26861-26871.
- Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. (2015). Organic Letters, 17(21), 5344-5347.
- Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 169-178.
-
Amino Acid-Protecting Groups. (2019). Chemical Reviews, 119(22), 11269-11363. Retrieved from [Link]
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides. (1995). Bioconjugate Chemistry, 6(3), 332-337.
- Protecting group. (n.d.). In Wikipedia.
- Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. (2000). Journal of Pharmaceutical and Biomedical Analysis, 22(2), 291-301.
- CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents. (n.d.).
- Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide. (2025). BenchChem.
- 26.4: Synthesis of Amino Acids. (2022). Chemistry LibreTexts.
- Diethyl 2-aminosuccinate hydrochloride. (n.d.). BLD Pharm.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (2018). Molecules, 23(11), 2855.
- Ch27 : Synthesis of amino acids. (n.d.). University of Calgary.
- Diethyl 2-Cyano-3-oxosuccinate. (2020). Molbank, 2020(4), M1161.
- How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate.
- This compound. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). Lead Sciences.
Sources
- 1. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. scispace.com [scispace.com]
- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. researchgate.net [researchgate.net]
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Technical Support Center: Purification of (R)-Diethyl 2-aminosuccinate hydrochloride
Welcome to the technical support center for the purification of (R)-Diethyl 2-aminosuccinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
I. Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. The purity of commercially available this compound is often around 95%, indicating the presence of various impurities.[1] These can arise from the synthetic route, which typically involves the esterification of L-aspartic acid.
Common Impurities and Their Origins:
-
Unreacted Starting Materials: Residual L-aspartic acid that did not undergo esterification.
-
Mono-esterified Product: (R)-Monoethyl 2-aminosuccinate hydrochloride, resulting from incomplete esterification.
-
Stereoisomers: The presence of the (S)-enantiomer, which may be present in the starting L-aspartic acid or arise from racemization during synthesis.
-
Byproducts from Side Reactions: Aspartimide formation, a common side reaction in chemistry involving aspartic acid residues, can lead to cyclic byproducts.[2][3]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as reagents like thionyl chloride, if not completely removed.
II. Purification Strategies: A Troubleshooting Guide
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the product. Here, we discuss the most common techniques and troubleshoot potential issues.
A. Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.
Core Principle: A suitable solvent will dissolve the compound and impurities at an elevated temperature, and upon cooling, the desired compound will crystallize out, leaving the impurities in the mother liquor.
Troubleshooting Common Recrystallization Issues:
Q1: My compound "oils out" instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem, especially with compounds that have a low melting point or when the solution is supersaturated.
-
Causality: This occurs when the solubility of the compound is exceeded at a temperature above its melting point.
-
Solutions:
-
Increase the amount of the "good" solvent: This will keep the compound dissolved at a lower temperature.
-
Use a lower boiling point solvent system: This will ensure that the solution cools to a temperature below the compound's melting point before saturation is reached.
-
Scratch the inside of the flask with a glass rod: This can provide a surface for nucleation and induce crystallization.
-
Seed the solution: Add a small crystal of the pure compound to act as a template for crystal growth.
-
Q2: I am getting very low recovery of my product after recrystallization. Why is this happening and how can I improve it?
A2: Low recovery can be due to several factors:
-
Causality:
-
Using too much solvent.
-
The compound having significant solubility in the cold solvent.
-
Premature crystallization during hot filtration.
-
-
Solutions:
-
Minimize the amount of hot solvent used: Dissolve the compound in the minimum amount of boiling solvent to ensure the solution is saturated upon cooling.
-
Cool the solution thoroughly: Use an ice bath to maximize the precipitation of the product.
-
Use a solvent pair: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly. For this compound, a mixture of a polar solvent like ethanol or methanol and a less polar co-solvent like diethyl ether or ethyl acetate is a good starting point.[4][5]
-
Pre-heat the filtration apparatus: To prevent premature crystallization during hot filtration to remove insoluble impurities, warm the funnel and receiving flask beforehand.
-
Experimental Protocol: Recrystallization of this compound using a Solvent Pair
-
Dissolve the crude this compound in a minimal amount of warm methanol.
-
While stirring, slowly add ethyl acetate (the "poor" solvent) until a persistent cloudiness is observed.
-
Add a few drops of methanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.
-
Dry the crystals under vacuum.
Diagram: Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
B. Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their differential adsorption to the stationary phase.
Core Principle: More polar compounds will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel through the column more quickly. For ionizable compounds like amines, the pH of the mobile phase can significantly affect their retention.[6]
Troubleshooting Common Flash Chromatography Issues:
Q3: My compound is streaking on the TLC plate and giving poor separation during column chromatography. What is the cause?
A3: Streaking is often observed with polar and ionizable compounds like amines on silica gel.
-
Causality: The acidic nature of silica gel can lead to strong interactions with basic amine compounds, causing them to move unevenly and resulting in broad, streaky bands.
-
Solutions:
-
Add a competing amine to the mobile phase: Incorporating a small amount (e.g., 0.1-1%) of a volatile amine like triethylamine (TEA) or ammonia in the eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[6]
-
Use a different stationary phase: Consider using a less acidic stationary phase like basic alumina or an amine-functionalized silica gel.[6]
-
Reversed-phase chromatography: For highly polar compounds, reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile), can be a better option.[6]
-
Experimental Protocol: Flash Chromatography of this compound
-
Slurry Pack the Column: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or dichloromethane).
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute with a Gradient: Start with a non-polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane. If streaking is observed, add 0.5% triethylamine to the mobile phase.
-
Collect and Analyze Fractions: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Logic for Chromatography Method Selection
Caption: Decision tree for selecting a suitable flash chromatography method.
C. Liquid-Liquid Extraction
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. For amino acid hydrochlorides, this technique can be used to remove non-polar impurities.
Core Principle: By adjusting the pH of the aqueous phase, the ionization state of the amino acid can be controlled, thereby altering its solubility in the organic phase.[7][8]
Troubleshooting Common Extraction Issues:
Q4: I am having trouble with emulsion formation during the extraction. How can I break it?
A4: Emulsions are stable mixtures of two immiscible liquids that are difficult to separate.
-
Causality: Vigorous shaking can lead to the formation of fine droplets that are stabilized by impurities.
-
Solutions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times.
-
Add Brine: Adding a saturated aqueous solution of sodium chloride can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration: Filtering the emulsion through a pad of celite or glass wool can sometimes break it.
-
Centrifugation: If the emulsion persists, centrifugation can be used to separate the layers.
-
Experimental Protocol: Extractive Workup
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the free amine.
-
To regenerate the hydrochloride salt, dissolve the free amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent.
III. Purity Assessment
After purification, it is crucial to assess the purity of the final product.
| Analytical Technique | Purpose | Expected Result for Pure this compound |
| High-Performance Liquid Chromatography (HPLC) | To determine the percentage purity and detect the presence of stereoisomers.[9][10][11][12] | A single major peak corresponding to the product with a purity of ≥98%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any residual impurities. | The 1H NMR spectrum should show characteristic peaks for the ethyl ester and the amino acid backbone, consistent with the expected structure.[13] |
| Melting Point | To assess the overall purity. | A sharp melting point range. The melting point for the L-isomer is reported to be 106-111 °C.[14] A broad melting range indicates the presence of impurities. |
IV. Frequently Asked Questions (FAQs)
Q5: What is the best way to store purified this compound?
A5: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[15][16] Since it is a hydrochloride salt, it can be hygroscopic.
Q6: Can I use the free amine of diethyl 2-aminosuccinate directly in my next reaction?
A6: Yes, if your reaction conditions are compatible with a free amine. However, the free amine is generally less stable than the hydrochloride salt and may be more prone to degradation over time.
Q7: The color of my product is slightly yellow, even after purification. Is this a problem?
A7: A slight yellow color is not uncommon for this compound and may not necessarily indicate significant impurity.[1] However, a darker color may suggest the presence of degradation products. Purity should be confirmed by analytical techniques like HPLC and NMR.
V. References
-
Fisher, G. H., & Tsesarskaia, M. (2012). HPLC methods for determination of D-aspartate and N-methyl-D-aspartate. Methods in molecular biology (Clifton, N.J.), 794, 253–264. [Link]
-
University of Colorado, Boulder. (n.d.). Recrystallization. Department of Chemistry.
-
Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672. [Link]
-
Phenomenex. (2019). Flash Purification Methodology for Synthetic Peptides.
-
Royal Society of Chemistry. (n.d.). Supporting Information.
-
Guidechem. (n.d.). How to Prepare Dimethyl L-Aspartate Hydrochloride?.
-
PrepChem.com. (n.d.). Synthesis of dimethyl aspartate.
-
Avention. (n.d.). L-Aspartic Acid Diethyl Ester Hydrochloride CAS 16115-68-7 Assay ≥98.0% (HPLC).
-
D'Aniello, A., D'Onofrio, G., Pischetola, M., D'Aniello, G., Vetere, A., Petrucelli, L., & Fisher, G. H. (1993). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Amino acids, 4(3), 223–233.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668-3672.
-
Ollivier, N., Desmet, R., Drobecq, H., Blanpain, A., Boll, E., Leclercq, B., & Melnyk, O. (2015). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Organic & biomolecular chemistry, 13(27), 7458–7465.
-
Tiei. (2024, May 15). Liquid/liquid mixing and separation Amino Acid Extraction Process, Liquid-liquid Centrifugal Extraction Method.
-
Fisher, G. H., & Tsesarskaia, M. (2012). HPLC methods for determination of D-aspartate and N-methyl-D-aspartate. Methods in molecular biology (Clifton, N.J.), 794, 253–264.
-
Wang, J., Zhang, S., & Zhang, X. (2010). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry, 12(10), 1834-1839.
-
BenchChem. (n.d.). Chemical structure and molecular weight of diethyl acetyl aspartate.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Israel Journal of Chemistry, 53(9-10), 659-669.
-
Diaion. (n.d.). Separation and Refining of Amino acids.
-
Organic Syntheses. (n.d.). DL-Aspartic acid.
-
Google Patents. (n.d.). EP0166992B1 - Extraction of amino acid from aqueous mixtures.
-
ResearchGate. (2023, September 15). Is it possible to extract amino acids from water using extraction?.
-
Parr, W., Yang, C., Pleterski, J., & Bayer, E. (1970). Rapid gas chromatographic separation of amino acid enantiomers using N-perfluoroacyl esters. Journal of Chromatography A, 50(3), 510-512.
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). Diethyl L-Aspartate Hydrochloride.
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
-
Royal Society of Chemistry. (n.d.). Supporting Information.
-
D'Aniello, A., D'Onofrio, G., Pischetola, M., D'Aniello, G., Vetere, A., Petrucelli, L., & Fisher, G. H. (1993). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Amino acids, 4(3), 223–233.
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros.
-
Chem-Impex. (n.d.). L-Aspartic acid diethyl ester hydrochloride.
-
Sigma-Aldrich. (n.d.). This compound.
-
Sigma-Aldrich. (n.d.). This compound.
-
CP Lab Safety. (n.d.). Diethyl L-Aspartate Hydrochloride, min 98%, 100 grams.
-
BLD Pharm. (n.d.). 24608-57-9|Diethyl 2-aminosuccinate hydrochloride.
-
Studies on the 1H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. (n.d.).
-
Google Patents. (n.d.). EP0127940A2 - Process for preparing L-aspartic acid.
-
World Journal of Pharmaceutical Research, 13. (n.d.).
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.).
-
PubChem. (n.d.). Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1).
-
CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
-
ChemicalBook. (n.d.). Diethyl aminomalonate hydrochloride(13433-00-6) 1H NMR spectrum.
-
ChemicalBook. (n.d.). Diethyl succinate(123-25-1) 1H NMR spectrum.
-
UCL Discovery. (n.d.). protein engineering by chemical methods.
-
ChemicalBook. (n.d.). Diethyl aminomalonate hydrochloride.
-
Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
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Challenges in the chiral separation of diethyl 2-aminosuccinate enantiomers.
Welcome to the dedicated technical support resource for the chiral separation of diethyl 2-aminosuccinate (diethyl aspartate) enantiomers. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of resolving this specific compound. Here, we consolidate field-proven insights and foundational scientific principles into practical troubleshooting guides and frequently asked questions (FAQs). Our goal is to explain the causality behind experimental choices, empowering you to develop robust and reliable analytical methods.
Introduction: The Unique Challenge of Diethyl 2-Aminosuccinate
Diethyl 2-aminosuccinate presents a distinct set of challenges in chiral chromatography. Unlike its parent amino acid, aspartic acid, which is zwitterionic, the esterification of both carboxyl groups renders the molecule neutral and significantly less polar. This fundamental change in physicochemical properties dictates the entire separation strategy. The primary interaction sites for chiral recognition are the secondary amine, the two ester carbonyl groups, and the surrounding stereocentric environment. Successful separation relies on a chiral stationary phase (CSP) that can effectively discriminate between the spatial arrangements of these groups.
This guide will focus on the three primary chromatographic techniques for this application: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
Troubleshooting Guide: From Tailing Peaks to Baseline Resolution
This section addresses common problems encountered during method development for diethyl 2-aminosuccinate. Each issue is presented in a question-and-answer format, providing a diagnosis of the likely cause and a step-by-step protocol for resolution.
High-Performance Liquid Chromatography (HPLC)
Q1: Why am I seeing poor or no resolution between my enantiomer peaks on a polysaccharide-based column?
A1: Cause & Resolution
Poor resolution on polysaccharide CSPs (e.g., cellulose or amylose derivatives) is typically a result of a suboptimal mobile phase composition that fails to facilitate the necessary stereoselective interactions (hydrogen bonds, dipole-dipole, and steric hindrance).
-
Underlying Cause: The polarity of the mobile phase, the choice of organic modifier, and the presence of additives are critical. For a neutral molecule like diethyl 2-aminosuccinate, the primary interactions with a polysaccharide CSP will be hydrogen bonding with the carbamate groups on the stationary phase and steric interactions. If the mobile phase is too strong or does not promote these interactions, the enantiomers will not be differentiated.
-
Troubleshooting Protocol:
-
Simplify the Mobile Phase: Start with a simple mobile phase, typically a mixture of a non-polar alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). A common starting point is 90:10 (v/v) Hexane:IPA.
-
Optimize the Modifier Concentration: Systematically vary the alcohol percentage. Reducing the alcohol content (e.g., to 5% or 2%) increases retention and often enhances chiral recognition, as it minimizes competition with the analyte for interaction sites on the CSP.[1]
-
Change the Alcohol Modifier: If IPA is unsuccessful, switch to ethanol. The difference in the alcohol's structure can significantly alter selectivity.
-
Introduce an Additive: For a basic amine like diethyl 2-aminosuccinate, residual acidic sites on the silica backbone of the CSP can cause peak tailing and poor resolution. Adding a small amount (0.1% v/v) of a basic additive like diethylamine (DEA) to the mobile phase can neutralize these sites, leading to improved peak shape and resolution.[2]
-
Q2: My peaks are broad and tailing, even with a mobile phase additive. What else can be the cause?
A2: Cause & Resolution
Peak tailing, when not resolved by a mobile phase additive, often points to issues with the sample solvent or column health.
-
Underlying Cause: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause localized band broadening and peak distortion.[3] If the sample solvent is not miscible or is much more polar than the hexane/alcohol mobile phase, the analyte may precipitate upon injection or fail to transfer cleanly onto the column head.
-
Troubleshooting Protocol:
-
Sample Solvent Matching: The ideal practice is to dissolve the sample directly in the mobile phase.[3] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte. For normal phase, this might be a mixture with a slightly higher alcohol content than the mobile phase.
-
Reduce Injection Volume: High sample load can lead to column overloading and peak tailing. Reduce the injection volume or the sample concentration to see if peak shape improves.
-
Column Flushing and Regeneration: The column may have adsorbed contaminants from previous analyses. Follow the manufacturer's instructions for column regeneration. For immobilized polysaccharide columns, this may involve flushing with stronger solvents like methyl tert-butyl ether (MtBE), dichloromethane, or ethyl acetate.[4]
-
Supercritical Fluid Chromatography (SFC)
Q3: I'm not getting any separation with SFC using a standard alcohol co-solvent. How can I improve this?
A3: Cause & Resolution
SFC is an excellent technique for chiral separations due to the low viscosity and high diffusivity of supercritical CO2, which promotes high efficiency.[5][6] However, success is highly dependent on the choice of co-solvent and additives.
-
Underlying Cause: The primary role of the co-solvent (modifier) in SFC is to increase the mobile phase polarity and solvating power to elute the analyte. The nature of the co-solvent also profoundly impacts chiral recognition. While standard alcohols (methanol, ethanol, IPA) are the first choice, they may not provide the unique interactions needed for diethyl 2-aminosuccinate.[4][6]
-
Troubleshooting Protocol:
-
Systematic Co-Solvent Screening: Screen different alcohol co-solvents. Methanol is often a good starting point due to its polarity and low viscosity.[6] Compare its performance with ethanol and IPA.
-
Additive Incorporation: Just as in HPLC, additives are crucial. For the basic amine in your analyte, add 0.1-1% of a basic modifier like DEA into the co-solvent to improve peak shape.[7]
-
Explore "Exotic" Co-Solvents (Immobilized CSPs Only): If you are using a modern immobilized polysaccharide column, you have the freedom to use a wider range of co-solvents. Solvents like acetonitrile, methyl tert-butyl ether (MtBE), or tetrahydrofuran (THF) can offer completely different selectivities and may provide the resolution that alcohols cannot.[4]
-
Optimize Back Pressure and Temperature: Increasing the back pressure increases the density of the supercritical fluid, which can alter solvating power and selectivity. Lowering the temperature can sometimes improve resolution by enhancing the strength of intermolecular interactions, although this may increase analysis time.
-
Gas Chromatography (GC)
Q4: My diethyl 2-aminosuccinate sample is not eluting or gives a very broad, poorly shaped peak in my GC system.
A4: Cause & Resolution
This is an expected outcome. Due to the polar amine group, diethyl 2-aminosuccinate requires derivatization to be suitable for GC analysis. The polar N-H group engages in strong hydrogen bonding with the stationary phase, leading to poor peak shape and potential irreversible adsorption.
-
Underlying Cause: The free amine is too polar and non-volatile for direct GC analysis. It must be converted into a less polar, more volatile derivative.
-
Troubleshooting Protocol:
-
Select a Derivatization Reagent: The goal is to cap the active hydrogen on the nitrogen atom. A common and effective approach for amines is acylation.
-
Trifluoroacetic Anhydride (TFAA): Reacts with the amine to form a stable, volatile trifluoroacetamide derivative.
-
Heptafluorobutyl Chloroformate (HFBCF): A highly effective reagent for amino acids and their esters, creating volatile derivatives suitable for GC.[8]
-
-
Derivatization Procedure (Example with TFAA):
-
Dissolve a known quantity of your sample in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).
-
Add an excess of TFAA (e.g., 100 µL for every 1 mg of analyte).
-
Optionally, add a catalyst like pyridine.
-
Heat the mixture (e.g., at 60-100°C for 15-30 minutes) in a sealed vial.
-
After cooling, the sample can be directly injected or the excess reagent can be removed under a stream of nitrogen.
-
-
Column Selection: Once derivatized, the compound can be separated on a chiral GC column. A Chirasil-Val column, which is based on L-valine-tert-butylamide linked to a polysiloxane backbone, is an excellent choice for separating derivatized amino acids and their esters.[9]
-
Method Development Workflow
A logical workflow is crucial for efficient method development. The following diagram illustrates a systematic screening approach.
Caption: A systematic workflow for developing a chiral separation method for diethyl 2-aminosuccinate.
Frequently Asked Questions (FAQs)
Q: Which chiral stationary phase (CSP) is the best starting point for HPLC separation of diethyl 2-aminosuccinate? A: For neutral amino acid esters, polysaccharide-based CSPs are the most versatile and successful.[10] We recommend starting your screening with an amylose-based column, such as one with tris(3,5-dimethylphenylcarbamate) as the selector (e.g., Chiralpak® IA or AD). These phases offer a combination of hydrogen bonding, dipole-dipole, and steric inclusion interactions that are well-suited for the functional groups in your molecule.
Q: Can I use a reversed-phase method? A: While possible, it is generally more challenging for this specific compound. Diethyl 2-aminosuccinate is relatively non-polar and may have very high retention on C18 columns. Chiral separations in reversed-phase often rely on macrocyclic glycopeptide phases (e.g., teicoplanin-based CHIROBIOTIC T), which are excellent for underivatized, polar amino acids but may offer less selectivity for this neutral ester.[3][11] A normal phase or polar organic mode approach is typically more successful.
Q: My compound is a diester of aspartic acid. Can I use methods developed for aspartic acid? A: Not directly. Aspartic acid is a polar, zwitterionic molecule, and its separation methods often rely on ion-exchange or strong polar interactions.[3] The esterification of both carboxyl groups makes diethyl 2-aminosuccinate a neutral, more lipophilic compound, fundamentally changing its retention and interaction mechanisms. Methods for other neutral amino acid esters are a more appropriate starting point.
Q: Is derivatization necessary for HPLC or SFC? A: No, derivatization is generally not required for HPLC and SFC. These techniques are well-suited for the direct separation of the enantiomers. Derivatization is primarily a requirement for GC to increase volatility and thermal stability while reducing polarity.[12]
Q: How do I scale up my analytical method to preparative chromatography? A: SFC is often preferred for preparative scale-up due to its speed and the ease of removing the CO2 mobile phase, which reduces solvent consumption and simplifies product isolation.[5] When scaling up from an analytical method:
-
Confirm Robustness: Ensure the analytical method is robust and provides a good resolution (Rs > 1.5).
-
Increase Column Dimensions: Move to a larger internal diameter column with the same stationary phase.
-
Optimize Loading: Perform loading studies to determine the maximum amount of sample that can be injected without losing resolution.
-
Adjust Flow Rate: Increase the flow rate proportionally to the column cross-sectional area.
Data Summary: Starting Conditions for Method Screening
The following table provides recommended starting parameters for screening the chiral separation of diethyl 2-aminosuccinate across different platforms.
| Parameter | HPLC (Normal Phase) | SFC | GC (after derivatization) |
| Chiral Column | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose or Cellulose-based SFC Column | Chirasil-Val |
| Dimensions | 250 x 4.6 mm, 5 µm | 150-250 x 4.6 mm, 3-5 µm | 25-30 m x 0.25 mm, 0.25 µm |
| Mobile Phase A | n-Hexane or n-Heptane | Supercritical CO2 | Helium or Hydrogen |
| Mobile Phase B | Isopropanol (IPA) or Ethanol (EtOH) | Methanol or Ethanol | N/A |
| Composition | 95:5 to 80:20 (A:B) | 90:10 to 70:30 (A:B) | Temperature Program |
| Additive | 0.1% Diethylamine (DEA) in alcohol | 0.1-0.5% DEA in co-solvent | N/A |
| Flow Rate | 1.0 mL/min | 3.0 mL/min | 1.0-1.5 mL/min |
| Temperature | 25 °C | 40 °C | 100°C to 250°C ramp |
| Detection | UV (e.g., 210-220 nm) | UV (e.g., 210-220 nm) | Mass Spectrometry (MS) |
Logical Troubleshooting Flowchart
This diagram provides a visual guide to troubleshooting common issues in the HPLC/SFC separation of diethyl 2-aminosuccinate.
Caption: A step-by-step flowchart for troubleshooting poor resolution and bad peak shape.
References
-
Chiral Separation of Aspartic Acid by Thin-Layer Chromatography. Rasayan J. Chem. URL: [Link]
-
Ohtani, S., et al. A modified HPLC method for the determination of aspartic acid racemization in collagen from human dentin and its comparison with GC. PubMed. URL: [Link]
-
Aswad, D.W. Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde. Analytical Biochemistry. URL: [Link]
-
De Klerck, K., et al. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. URL: [Link]
-
Ohtani, S., et al. A modified HPLC method for the determination of aspartic acid racemization in collagen from human dentin and its comparison with GC. ResearchGate. URL: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. URL: [Link]
-
Kuroda, K., et al. Chiral Supercritical Fluid Chromatography of 1,2-Aminoalcohols (Review). Springer. URL: [Link]
-
Stringham, R.W. Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. URL: [Link]
-
SFC Chiral Separations: Method Development with Polysaccharide CSPs. Daicel. URL: [Link]
-
Mangelings, D., et al. A generic approach for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. URL: [Link]
-
Al-Sayah, M. Chiral Gas Chromatography. ResearchGate. URL: [Link]
-
Letter, W. How can I improve my chiral column resolution? ResearchGate. URL: [Link]
-
HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column. SIELC. URL: [Link]
-
D'Aniello, A., et al. HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate. ResearchGate. URL: [Link]
-
Peter, A., et al. High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. ResearchGate. URL: [Link]
-
Chiral HPLC Separations. Phenomenex. URL: [Link]
-
Husek, P. GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column. Scilit. URL: [Link]
-
Wang, S., et al. Strategies for chiral separation: from racemate to enantiomer. Chemical Science. URL: [Link]
-
Ilisz, I., et al. Enantioselective separation techniques in forensic analysis and clinical toxicology. DOI. URL: [Link]
-
Uddin, J., et al. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. URL: [Link]
Sources
- 1. Chiral separation of N-methyl-DL-aspartic acid in rat brain tissue as N-ethoxycarbonylated (S)-(+)-2-octyl ester derivatives by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chiraltech.com [chiraltech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fagg-afmps.be [fagg-afmps.be]
- 7. researchgate.net [researchgate.net]
- 8. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
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- 12. gcms.cz [gcms.cz]
Monitoring the progress of reactions with (R)-Diethyl 2-aminosuccinate hydrochloride by TLC/HPLC
An Application Scientist's Guide to Reaction Monitoring for (R)-Diethyl 2-aminosuccinate hydrochloride
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals monitoring reactions involving this compound by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). As a polar, chiral amino acid derivative, this compound presents unique analytical challenges that require careful consideration of methods and materials.
Section 1: Thin-Layer Chromatography (TLC) Analysis
TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress, allowing for a quick assessment of the consumption of starting materials and the formation of products.[1][2]
Troubleshooting Guide for TLC
Question: My spots are streaking or tailing down the plate. What's causing this and how can I fix it?
Answer: Streaking, or tailing, is a common issue when analyzing polar and ionizable compounds like this compound. The primary causes are:
-
Sample Overloading: Applying too much sample to the baseline is a frequent cause of streaking.[3] The stationary phase becomes saturated, leading to a smear rather than a compact spot. Solution: Dilute your reaction aliquot significantly before spotting. Apply the sample in small, repeated applications to the same point, allowing the solvent to dry completely between each application.[3]
-
Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough, the compound will have a very strong affinity for the silica gel, causing it to remain at or near the baseline.[4] Conversely, if it's too polar, all components might move with the solvent front.
-
Strong Solute-Stationary Phase Interactions: The free amine in your compound is basic, and the silica gel stationary phase is slightly acidic.[5] This strong interaction can lead to tailing. Solution: Add a small amount of a competitive base or an acid to the mobile phase to neutralize these interactions. For an amine, adding 0.1-0.5% of a volatile base like triethylamine can improve peak shape.[5] For amino acids and their salts, a common and effective mobile phase includes acetic acid, which helps by protonating the amine and ensuring consistent interactions.[6][7]
Question: I can't see any spots on my TLC plate after development. What went wrong?
Answer: This can be frustrating, but is usually due to one of the following:
-
Sample Concentration is Too Low: The reaction components may be too dilute to be detected. Solution: Try spotting the sample multiple times in the same location (allowing it to dry in between) to increase the concentration on the plate.[3]
-
Compound is Not UV-Active: this compound lacks a strong chromophore and will not be visible under a standard 254 nm UV lamp.[6][8] Solution: You must use a chemical stain for visualization. Ninhydrin is an excellent choice as it reacts with the primary amine to produce a distinct purple spot (Ruhemann's purple) upon gentle heating.[6][9][10]
-
Spots Ran Off the Plate: If the mobile phase is too polar (a high percentage of methanol, for example), your compound may have a very high Rf value and run off the top of the plate with the solvent front. Solution: Decrease the polarity of your eluent system.
-
Sample Evaporated During Spotting: If using a very volatile solvent to dissolve your sample, it might evaporate from the capillary tube before you can effectively spot it.
Question: My starting material and product have very similar Rf values. How can I improve the separation?
Answer: Poor resolution is a common challenge.
-
Change Mobile Phase Composition: The key is to test different solvent systems. The classic system for amino acids is a mixture of Butanol:Acetic Acid:Water.[6][7] Varying the ratios can significantly impact separation. For example, increasing the butanol content will decrease the overall polarity.
-
Use a Co-spot: A "co-spot" lane, where you spot both the starting material and the reaction mixture at the same point, is crucial. If you see two distinct spots in the reaction lane but a single, elongated "snowman" shape in the co-spot lane, your reaction is likely complete.[4] If the co-spot shows two separate spots, you have successfully resolved the starting material and product.
-
Consider 2D TLC: For very complex mixtures or to test for on-plate decomposition, you can run a 2D TLC. Spot the sample in one corner, run the plate, then rotate it 90 degrees and run it again in a different solvent system. Stable compounds will appear on the diagonal, while decomposition products will appear off the diagonal.[4]
TLC Workflow Troubleshooting Diagram
Caption: TLC troubleshooting workflow for common issues.
Frequently Asked Questions (FAQs) for TLC
Q1: What is the best mobile phase for this compound? A classic and highly effective system for amino acids and their derivatives is a mixture of n-Butanol:Acetic Acid:Water .[6][7] A typical starting ratio is 4:1:5 (top layer is used after equilibration) or 12:3:5 .[10] The butanol provides a moderately nonpolar component, while the acetic acid and water help to solvate the polar, ionic species and ensure consistent protonation, leading to better spot shapes.
Q2: How do I visualize the spots? My compound is not UV active. Since the compound lacks a suitable chromophore, you must use a chemical stain. The best choice is Ninhydrin .[6][8] After eluting the plate, let it dry completely, then spray it evenly with a ninhydrin solution (e.g., 0.2% in ethanol) and gently heat it with a heat gun until purple spots appear.[6][9] This reagent reacts specifically with primary and secondary amines.
Q3: Can the silica gel plate cause my compound to decompose? Yes, this is a possibility. Silica gel is acidic and can potentially catalyze the hydrolysis of the ethyl esters back to the carboxylic acid, especially if the mobile phase contains water and is run slowly.[4][11] If you suspect on-plate hydrolysis, you might see a new, more polar spot (lower Rf) appear that corresponds to the amino acid. Using a less acidic stationary phase like alumina or neutralizing the silica with a base in the eluent can mitigate this.[5]
Standard TLC Protocol
| Step | Procedure | Rationale |
| 1. Chamber Prep | Add the mobile phase (e.g., n-Butanol:Acetic Acid:Water) to the chamber to a depth of ~0.5 cm. Line the chamber with a piece of filter paper soaked in the solvent. Close and let it saturate for 5-10 minutes. | Chamber saturation ensures a uniform solvent vapor environment, leading to a straight solvent front and reproducible Rf values.[6] |
| 2. Plate Prep | Using a pencil, gently draw a baseline ~1 cm from the bottom of the silica plate. Mark lanes for starting material (SM), reaction mixture (R), and a co-spot (C). | A pencil is used because graphite is inert; ink will run with the solvent.[3] The co-spot is essential for direct comparison. |
| 3. Spotting | Use a capillary tube to apply tiny, concentrated spots of each sample onto the corresponding marks on the baseline. Allow the solvent to fully evaporate between applications. | Small spots lead to better separation and resolution.[6] |
| 4. Development | Place the plate in the saturated chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent to ascend via capillary action until it is ~1 cm from the top. | If the baseline is submerged, the sample will dissolve into the solvent pool instead of eluting up the plate.[3] |
| 5. Visualization | Remove the plate and immediately mark the solvent front with a pencil. Dry the plate completely. Spray with ninhydrin reagent and gently heat until purple spots appear. | Marking the solvent front is necessary to calculate the Rf value. Ninhydrin reacts with the amine to form a visible colored product.[6][10] |
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC provides quantitative data on reaction progress, conversion, and impurity profiles. However, the high polarity of this compound makes standard Reversed-Phase (RP) HPLC challenging.
Troubleshooting Guide for HPLC
Question: My compound is not retained on my C18 column; it elutes in or near the void volume. What should I do?
Answer: This is the most common problem for highly polar analytes in RP-HPLC.[12][13] The compound has little affinity for the nonpolar stationary phase.
-
Use a "High Aqueous" Mobile Phase: Traditional C18 columns can suffer from "phase collapse" or "dewetting" when used with mobile phases containing very high water content (>95%), leading to irreproducible retention times.[14] Solution: Use a column specifically designed for polar analytes (e.g., a polar-endcapped C18 or an AQ-type column) that is stable in 100% aqueous mobile phases.[14][15]
-
Use an Ion-Pairing Reagent: Ion-pairing chromatography is an excellent technique for retaining charged, polar molecules on a reversed-phase column. A reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) is added to the mobile phase. It forms a neutral, hydrophobic ion pair with the protonated amine of your compound, increasing its affinity for the stationary phase and thus increasing retention.[16]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative mode designed for polar compounds.[12] It uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent (like acetonitrile). Water acts as the strong eluting solvent. This provides excellent retention for compounds that are unretained in reversed-phase.
Question: My peaks are tailing badly. How can I improve the peak shape?
Answer: Peak tailing in RP-HPLC for a basic compound like this is often due to secondary interactions with acidic silanol groups on the silica backbone of the stationary phase.
-
Lower the Mobile Phase pH: Using an acidic mobile phase (e.g., pH 2.5-3.0 with formic acid or TFA) ensures your amine is fully protonated and masks the silanol interactions, leading to more symmetrical peaks.
-
Use an Ion-Pairing Reagent: As mentioned above, TFA not only aids retention but also acts as an excellent peak-shaping additive for amines.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica and are thoroughly end-capped to minimize accessible silanols. Using an older or lower-quality column can exacerbate tailing issues.
Question: My retention times are drifting between injections. What is the cause?
Answer: Drifting retention times suggest the column is not properly equilibrated or the mobile phase is changing.
-
Insufficient Equilibration: When changing mobile phase composition or starting up the system, the column needs to be fully equilibrated. For ion-pairing methods, this can take a significant amount of time (30-60 minutes or more). Ensure a stable baseline before injecting.
-
Mobile Phase Instability: If your mobile phase is not buffered, its pH can drift. Ensure you are using a suitable buffer (e.g., phosphate, formate) if pH control is critical. If using volatile additives like TFA, ensure the mobile phase reservoir is covered to prevent selective evaporation.
HPLC Method Development Logic Diagram
Caption: Decision logic for HPLC method development.
Frequently Asked Questions (FAQs) for HPLC
Q1: Do I need to derivatize my compound for HPLC analysis? Derivatization is typically only necessary if you require very high sensitivity (e.g., for trace analysis) or if you are using a detector that requires a chromophore or fluorophore, which this compound lacks.[17][18] For simple reaction monitoring with a UV detector at low wavelengths (~205-210 nm), you can often detect the amide bonds of your product or other functional groups directly, albeit with lower sensitivity. If you have access to a Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD), derivatization is not needed.[18]
Q2: What is a good starting point for an HPLC method? A robust starting point would be an ion-pairing reversed-phase method.
-
Column: C18, 3-5 µm particle size, ~4.6 x 150 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with a shallow gradient, for example, 5% to 50% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm.
Q3: Can my compound hydrolyze in the HPLC mobile phase? Yes, if the mobile phase pH is too high or too low for extended periods, hydrolysis of the ethyl esters is possible.[19] However, under typical acidic reversed-phase conditions (pH 2-3) and at ambient temperature, the rate of on-column hydrolysis during a standard analytical run is generally negligible.
Standard HPLC Protocol (RP-IPC)
| Parameter | Recommended Condition | Rationale |
| Column | C18, Polar-Endcapped or AQ-type (e.g., 4.6 x 150 mm, 5 µm) | Provides good resolving power and is stable in the highly aqueous conditions needed for polar analytes. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water | TFA acts as an ion-pairing agent to retain the basic amine and as an acidifier to ensure sharp peaks.[16] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 60% B over 20 minutes | A gradient is necessary to elute compounds with different polarities, from the polar starting material to potentially less polar products. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Allows for detection of the ester carbonyls and peptide bonds that may form during the reaction. |
| Injection Vol. | 5-10 µL | A small volume prevents peak distortion and column overloading. |
Section 3: Identifying Potential Side Reactions
During a reaction, such as a peptide coupling, this compound can undergo side reactions. Recognizing these byproducts on your TLC or HPLC is key to optimizing your synthesis.
-
Succinimide Formation: This is a well-known side reaction for aspartic acid derivatives. The amide nitrogen from a coupled amino acid can act as a nucleophile, attacking the side-chain ester carbonyl.[20] This intramolecular cyclization forms a five-membered succinimide ring derivative.[21] This byproduct will likely have a different polarity (often less polar) than the desired linear peptide and will appear as a new spot on the TLC or a new peak in the HPLC.
-
Hydrolysis: One or both of the ethyl esters can hydrolyze back to the corresponding carboxylic acid. This can be catalyzed by acidic or basic conditions present during the reaction or workup.[11] Hydrolyzed products will be significantly more polar and will have lower Rf values on TLC or earlier retention times in RP-HPLC.
-
Diketopiperazine Formation: If the N-terminal protecting group is removed from a dipeptide ester, it can undergo intramolecular cyclization to form a stable six-membered diketopiperazine.[20][22] This is especially prevalent if the dipeptide is heated or exposed to a base.
-
Racemization: The α-proton of amino acid esters can be abstracted under basic conditions, leading to racemization.[20][23] While not detectable by standard TLC or HPLC, this will affect the stereochemical purity of your final product and would require chiral chromatography to analyze.
By carefully monitoring your chromatograms for the appearance of unexpected spots or peaks and understanding these potential pathways, you can better troubleshoot and refine your reaction conditions for a successful outcome.
References
- BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide.
- Identification of Amino Acids on TLC Plates with Binary Visualiz
- Identification of Amino acids on Thin-layer Chromatography Pl
- TLC Visualiz
- Amrita University. (2011, January 14).
- Analysis of amino esters by TLC. (2005, August 31).
- Hydrophilic interaction liquid chromatography coupled to electrospray mass spectrometry of small polar compounds in food analysis. PubMed.
- Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
- Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio.
- Polar Compounds. SIELC Technologies.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Monitoring Reactions by TLC.
- Uses of TLC. (2022, April 18). Chemistry LibreTexts.
- Side reactions in peptide synthesis: An overview. (2018, August 12).
- TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube.
- Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. (1978, August). PubMed.
- Side reactions in solid-phase peptide synthesis and their applic
- Spps and side reactions in peptide synthesis. (2015, June 29). Slideshare.
- Analysis of amino acids by high performance liquid chrom
- Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatiz
- Side reactions in peptide synthesis: An overview. Bibliomed.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns. Sigma-Aldrich.
- Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. (2022, November 25). MDPI.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2018). Helda - University of Helsinki.
- Application Notes and Protocols: Monitoring Aminobenzoate Reactions with Thin Layer Chromatography (TLC). (2025, November). Benchchem.
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Handling and safety precautions for (R)-Diethyl 2-aminosuccinate hydrochloride
Technical Support Center: (R)-Diethyl 2-aminosuccinate hydrochloride
Welcome to the technical support guide for this compound (CAS No: 112018-26-5). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the safe handling, storage, and effective use of this versatile chiral building block. Our goal is to preemptively address common challenges and provide robust troubleshooting strategies to ensure the success and integrity of your experiments.
PART 1: Core Safety & Handling
This compound is a stable source of the corresponding free amine, but its hydrochloride form and hygroscopic nature demand specific handling precautions to ensure safety and reagent integrity. Failure to adhere to these guidelines can result in reagent degradation and compromised experimental outcomes.
Hazard Identification and PPE
This compound can cause skin, eye, and respiratory irritation.[1][2] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory.
| Hazard Category | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation[1][2] | Gloves: Nitrile or neoprene gloves. Clothing: Standard laboratory coat. Ensure full coverage. |
| Eye Irritation | H319: Causes serious eye irritation[1][2] | Eye Protection: Chemical safety goggles or a face shield.[3] |
| Respiratory Irritation | H335: May cause respiratory irritation[1][2] | Respiratory: Handle only in a certified chemical fume hood to avoid dust inhalation.[3][4] If dust formation is significant, use a NIOSH/MSHA approved respirator.[4] |
| Ingestion | H302: Harmful if swallowed[1][5] | General: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4][6] |
PART 2: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and fundamental properties of this compound.
Q1: What are the correct storage conditions for this reagent? A: Proper storage is critical due to the compound's hygroscopic (moisture-sensitive) nature.[4][7] It should be stored in a cool, dry place, inside a desiccator or a controlled-atmosphere glovebox. The container must be kept tightly sealed.[4][6][8] For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended to displace moisture-laden air.[4]
Q2: I opened a new bottle and the powder appears clumpy rather than free-flowing. Is it compromised? A: Clumping is a primary indicator of moisture absorption. While the reagent may still be usable for some applications, its effective molecular weight has changed, which will impact reaction stoichiometry. Furthermore, the presence of water can interfere with moisture-sensitive reactions (e.g., those using organometallics, acid chlorides, or certain coupling reagents).
-
Recommendation: Before use, dry the material under high vacuum for several hours. For critical applications, it is best to use a fresh, unopened bottle. To prevent this, always allow the container to warm to room temperature before opening to avoid condensation of atmospheric moisture onto the cold powder.[9]
Q3: What solvents are suitable for dissolving this compound? A: As a salt, its solubility is highest in polar solvents.
-
Good Solubility: Water, DMSO, and DMF. A related compound, diethyl aminomalonate hydrochloride, is reported to be soluble in these solvents.[10]
-
Moderate to Poor Solubility: Solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, and ethers is limited. However, upon neutralization to the free amine, its solubility in these organic solvents increases significantly.
-
Caution: Avoid using protic solvents like methanol or ethanol if subsequent reactions involve reagents that can react with them (e.g., thionyl chloride).
Q4: Is it necessary to handle the solid reagent under an inert atmosphere? A: Yes, it is strongly advised. The primary reason is its hygroscopic nature.[4] Handling the solid in open air, especially in a humid environment, will lead to rapid water absorption. Using an inert atmosphere glovebox or employing Schlenk techniques for transfers will preserve the reagent's quality and ensure reproducibility in your experiments.[11][12][13]
PART 3: Experimental Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
Q1: My amide/peptide coupling reaction is not proceeding to completion. What is the likely cause? A: This is the most common issue and almost always relates to the protonated state of the amine. As a hydrochloride salt, the amine is present as an ammonium cation (-NH3+) and is not nucleophilic.
-
Root Cause: Failure to liberate the free amine. The amine must be deprotonated to act as a nucleophile.
-
Solution: Add a suitable non-nucleophilic organic base to the reaction mixture to neutralize the hydrochloride salt in situ.
-
Recommended Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA, also known as Hünig's base), or N-methylmorpholine (NMM).
-
Stoichiometry: Use at least 1.1 equivalents of the base relative to the hydrochloride salt. For reactions that generate an acidic byproduct (e.g., coupling with an acid chloride or using standard carbodiimide coupling agents), a second equivalent of base is required (totaling >2.1 equivalents).[14]
-
Q2: I've successfully deprotonated the amine, but my yield is still low. What else could be wrong? A: If deprotonation has been addressed, consider secondary issues. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting Decision Tree for Low Yield Reactions.
Q3: My purification is complicated by a water-soluble side product. What might it be? A: The presence of water, either from a wet reagent or solvent, can lead to the hydrolysis of one or both of the ethyl ester groups, especially if the reaction is run at elevated temperatures or for extended periods under basic or acidic conditions. This creates the corresponding mono-acid or di-acid, which can complicate extraction and purification.
-
Prevention: Ensure all reagents and solvents are anhydrous and that the starting material is properly dried.[11][12]
-
Purification Tip: If hydrolysis has occurred, you can often remove the acidic byproduct with a mild basic wash (e.g., dilute NaHCO3 solution) during the workup, provided your desired product is not base-sensitive and has good solubility in the organic phase.
PART 4: Standard Operating Protocol & Workflow
This section provides a detailed protocol for a standard acylation reaction and a visual workflow for handling the reagent.
Protocol: N-Acetylation of this compound
This procedure details the in situ neutralization and subsequent acylation.
-
Glassware Preparation: Oven-dry all glassware (a round-bottom flask with a magnetic stir bar, septum, and needles) at 125°C overnight and allow it to cool in a desiccator or under a stream of inert gas.[11][12]
-
Inert Atmosphere Setup: Assemble the flask and equip it with a rubber septum. Connect the flask to a Schlenk line or an inert gas (Argon/Nitrogen) manifold with a bubbler outlet.[13]
-
Reagent Weighing & Transfer:
-
Allow the bottle of this compound to equilibrate to room temperature before opening.
-
In a dry, inert atmosphere (e.g., glovebox), weigh 1.0 eq of the hydrochloride salt and add it to the reaction flask. If a glovebox is unavailable, weigh it quickly in the open and immediately place the flask under a positive pressure of inert gas.
-
-
Dissolution: Add anhydrous dichloromethane (DCM) via a dry syringe to the flask to achieve a concentration of ~0.1 M. Stir to form a suspension.
-
Neutralization: Via syringe, add diisopropylethylamine (DIPEA) (1.1 eq). Stir the mixture for 10-15 minutes at room temperature. The suspension should become a clear, homogeneous solution as the free amine is formed.
-
Acylation: Cool the solution to 0°C using an ice-water bath. Slowly add acetic anhydride (1.05 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting amine.
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel as needed.
Visual Workflow: Handling Hygroscopic Solids
Caption: Recommended workflow for handling hygroscopic reagents.
References
-
Paberit, R., & Kanger, T. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
ResearchGate. (n.d.). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. [Link]
-
JoVE. (2017). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. [Link]
-
Lead Sciences. (n.d.). Product Page for this compound. [Link]
-
ResearchGate. (2016). How to convert amino acid to its hydrochloride?[Link]
-
Reddit. (2021). r/chemhelp - Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine?[Link]
-
ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?[Link]
-
PubChem. (n.d.). Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1). [Link]
-
Chemicalbridge. (n.d.). Product Page for this compound. [Link]
-
The Good Scents Company. (n.d.). Product Page for 2-diethyl aminoethyl chloride hydrochloride. [Link]
-
ResearchGate. (2025). Reaction of chloroethynylphosphonates with 1,3-diethyl 2-(acylamino)propanedioates. [Link]
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- 14. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Enantiomeric Excess of (R)-Diethyl 2-aminosuccinate Hydrochloride
Introduction
(R)-Diethyl 2-aminosuccinate hydrochloride, a chiral building block of significant interest in pharmaceutical synthesis, demands stringent stereochemical quality control. The biological activity and safety of drug molecules derived from this precursor are often critically dependent on its enantiomeric purity. Consequently, the accurate determination of its enantiomeric excess (ee) is a non-negotiable aspect of process development and quality assurance. This guide provides a comparative analysis of the primary analytical methodologies for quantifying the enantiomeric excess of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The principal analytical techniques for determining enantiomeric excess can be broadly categorized into chromatographic, electrophoretic, and spectroscopic methods. The choice among these depends on factors such as required accuracy, sample throughput, available instrumentation, and the specific properties of the analyte. This guide will delve into the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing a robust framework for method selection and implementation.
Methodology Comparison at a Glance
To aid in the selection of the most appropriate analytical technique, the following table summarizes the key performance characteristics of the methods discussed in this guide.
| Method | Principle | Throughput | Sensitivity | Sample Derivatization | Pros | Cons |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP) or separation of diastereomers. | Medium | High | Optional (for indirect methods) | High accuracy, widely applicable, established methods.[1] | Can require method development, higher solvent consumption. |
| Chiral GC | Differential interaction with a chiral stationary phase. | High | Very High | Often required for volatility. | Excellent for volatile compounds, high resolution.[2][3] | Analyte must be volatile and thermally stable.[2] |
| Chiral CE | Differential migration in an electric field in the presence of a chiral selector. | High | High | Not usually required. | Low sample and solvent consumption, high efficiency.[4] | Can be sensitive to matrix effects, reproducibility can be a challenge. |
| NMR Spectroscopy | Diastereomeric differentiation using chiral derivatizing or solvating agents. | Low | Low | Required | Provides structural information, no separation needed.[5] | Lower sensitivity, requires higher sample concentration. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely employed technique for enantiomeric excess determination due to its robustness and broad applicability.[1] The separation can be achieved through two primary strategies: direct separation on a chiral stationary phase (CSP) or indirect separation of diastereomeric derivatives on an achiral stationary phase.
Direct Chiral HPLC
Principle of Separation: Direct methods rely on the differential interaction of the enantiomers of diethyl 2-aminosuccinate with a chiral stationary phase. These CSPs create a chiral environment where one enantiomer forms a more stable transient diastereomeric complex with the stationary phase than the other, leading to different retention times. For polar, ionic compounds like amino acid esters, macrocyclic glycopeptide-based CSPs are particularly effective.
Experimental Protocol: Direct Separation on a CHIROBIOTIC T Column
-
Rationale: The CHIROBIOTIC T CSP, based on the macrocyclic glycopeptide teicoplanin, is well-suited for the separation of underivatized amino acids and their esters due to its multiple chiral recognition sites and compatibility with polar mobile phases.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm.
-
Mobile Phase: A mixture of methanol, water, and a small amount of acid and base (e.g., Methanol:Water with Acetic Acid and Ammonium Hydroxide in a ratio of 95:5:0.1:0.02, v/v/v/v) can be a good starting point.[6] The ionic strength and pH can be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Temperature can be decreased to enhance chiral selectivity.[7]
-
Detection: UV at 210 nm.
-
-
Analysis: Inject a racemic standard of diethyl 2-aminosuccinate to determine the retention times of both enantiomers. Subsequently, inject the sample to be analyzed. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Indirect Chiral HPLC (via Derivatization)
Principle of Separation: This method involves reacting the chiral amine with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[8] Diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as a C18 column.[8] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a common CDA for primary and secondary amines.[8][9]
Experimental Protocol: Derivatization with Marfey's Reagent
-
Derivatization:
-
In a vial, dissolve approximately 1 mg of this compound in 100 µL of water.
-
Add 50 µL of 1 M sodium bicarbonate solution.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40 °C for 1 hour.[9]
-
Cool the reaction mixture and neutralize by adding 50 µL of 2 M HCl.
-
Dilute the sample with the mobile phase before injection.
-
-
Chromatographic Conditions:
-
Column: A standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 30% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 340 nm (due to the dinitrophenyl group from Marfey's reagent).
-
-
Analysis: The two resulting diastereomers will have different retention times. Calculate the enantiomeric excess from their respective peak areas.
Workflow for Chiral HPLC Method Selection
Caption: Decision workflow for choosing between direct and indirect chiral HPLC methods.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the enantiomeric separation of volatile and thermally stable compounds.[2] Given that diethyl 2-aminosuccinate is an ester, it possesses sufficient volatility for GC analysis, although derivatization is often employed to improve chromatographic performance and thermal stability.[10]
Principle of Separation: Similar to direct HPLC, chiral GC utilizes a capillary column coated with a chiral stationary phase. Derivatized cyclodextrins are common CSPs for this purpose.[3] The enantiomers exhibit different interactions with the CSP, leading to different elution times.
Experimental Protocol: Chiral GC after Derivatization
-
Rationale: Derivatization of the primary amine with an acylating agent, such as trifluoroacetic anhydride (TFAA), is a common strategy to reduce polarity and improve peak shape in GC analysis of amino compounds.[10]
-
Derivatization:
-
Dissolve approximately 1 mg of this compound in 200 µL of dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 100 °C for 10 minutes in a sealed vial.
-
After cooling, the sample is ready for injection.
-
-
GC Conditions:
-
Column: A chiral GC column, such as an Astec CHIRALDEX® G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 270 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at a rate of 5 °C/min.
-
-
Analysis: The derivatized enantiomers will be separated by the chiral column. The enantiomeric excess is determined by the integration of the two peaks.
Workflow for Chiral GC Analysis
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Determination of enantiomeric excess [ch.ic.ac.uk]
- 3. gcms.cz [gcms.cz]
- 4. Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
A Senior Application Scientist's Guide to Chiral HPLC Analysis of (R)-Diethyl 2-aminosuccinate Hydrochloride and its Derivatives
This guide provides an in-depth comparison and practical advice for the chiral High-Performance Liquid Chromatography (HPLC) analysis of (R)-Diethyl 2-aminosuccinate hydrochloride and its derivatives. As crucial chiral building blocks in pharmaceutical synthesis, the enantiomeric purity of these compounds is of paramount importance.[1] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for these specific molecules.
The Criticality of Chiral Purity in Drug Development
Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic properties.[2] Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral pharmaceuticals.[3] Diethyl 2-aminosuccinate, a derivative of aspartic acid, is a key intermediate where stereochemistry dictates the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a validated chiral HPLC method is indispensable for quality control and assurance.
Understanding Chiral Recognition in HPLC
The direct separation of enantiomers via chiral HPLC is the most prevalent and effective technique for determining enantiomeric purity.[1][4] This is achieved by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. The success of a chiral separation hinges on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP.[5]
For amino acid derivatives like diethyl 2-aminosuccinate, two main classes of CSPs have demonstrated broad applicability: polysaccharide-based and macrocyclic glycopeptide-based CSPs.
-
Polysaccharide-Based CSPs: These are typically derivatives of cellulose or amylose coated or covalently bonded to a silica support.[6] Chiral recognition arises from a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure. For amino acid esters, amylose-based phases like Chiralpak® AD-H and Chiralpak® IA have shown superior performance.[1]
-
Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those in the Astec® CHIROBIOTIC® series, utilize macrocyclic antibiotics like teicoplanin or vancomycin as chiral selectors.[7][8] They offer a multi-modal mechanism for chiral recognition, including ionic interactions, hydrogen bonding, and inclusion complexation, making them highly versatile for polar and ionizable compounds like underivatized amino acids and their derivatives.[7][9]
Comparative Analysis of Chiral Stationary Phases
The selection of the optimal CSP is the most critical step in developing a chiral separation method. Below is a comparative overview of suitable columns for the analysis of diethyl 2-aminosuccinate and its derivatives.
| Chiral Stationary Phase (CSP) | Chiral Selector | Primary Interaction Mechanisms | Recommended Mobile Phase Modes | Key Advantages | Potential Considerations |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance | Normal Phase (Hexane/Alcohol) | High success rate for a wide range of compounds, extensive literature support.[1][10] | Coated phase has limitations on solvent compatibility.[11][12] |
| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized | Hydrogen bonding, π-π interactions, steric hindrance | Normal Phase, Reversed Phase, SFC | Broader solvent compatibility than coated phases, enhanced robustness.[1] | |
| Astec® CHIROBIOTIC® T | Teicoplanin | Ionic interactions, hydrogen bonding, inclusion | Polar Ionic, Polar Organic, Reversed Phase | Excellent for polar and ionizable analytes, LC-MS compatible mobile phases.[7][8] | Equilibration can be longer than for polysaccharide phases.[13] |
| Astec® CHIROBIOTIC® V2 | Vancomycin | Ionic interactions, hydrogen bonding, inclusion | Polar Ionic, Polar Organic, Reversed Phase | Complementary selectivity to CHIROBIOTIC® T.[8] |
Experimental Protocols and Method Development
A systematic approach to method development is crucial for achieving a successful and robust chiral separation. The following workflow is recommended for this compound.
Caption: A systematic workflow for chiral HPLC method development.
Step-by-Step Experimental Protocol: Screening on Chiralpak® AD-H (Normal Phase)
This protocol outlines the initial screening of this compound on a widely successful polysaccharide-based CSP.
-
System Preparation:
-
Thoroughly flush the HPLC system with a solvent compatible with the Chiralpak® AD-H column, such as 2-propanol (IPA).[11] Causality: Many common HPLC solvents like acetone or THF can irreversibly damage coated polysaccharide phases.[12]
-
Install the Chiralpak® AD-H column (4.6 x 250 mm, 5 µm).
-
Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of n-Hexane / 2-Propanol (80:20, v/v).
-
For the hydrochloride salt, it is often beneficial to add a basic additive to neutralize the salt and improve peak shape. Add 0.1% Diethylamine (DEA) to the mobile phase.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the racemic Diethyl 2-aminosuccinate hydrochloride in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Evaluate the chromatogram for the resolution of the two enantiomers. Calculate the resolution (Rs), selectivity (α), and retention factors (k).
-
Step-by-Step Experimental Protocol: Screening on Astec® CHIROBIOTIC® T (Polar Ionic Mode)
This protocol details the screening on a macrocyclic glycopeptide CSP, which is particularly useful for polar and ionic compounds.
-
System Preparation:
-
Ensure the HPLC system is compatible with polar ionic mobile phases.
-
Install the Astec® CHIROBIOTIC® T column (4.6 x 250 mm, 5 µm).
-
Equilibrate the column with the mobile phase. Note that CHIROBIOTIC® columns may require longer equilibration times (up to 1-2 hours) to achieve stable retention.[13]
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of Methanol with 0.1% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA). Causality: The acid and base create a dynamic pH environment and provide ions that interact with both the analyte and the CSP, which is crucial for chiral recognition in this mode.[9]
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the racemic Diethyl 2-aminosuccinate hydrochloride in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (or LC-MS if available)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Assess the separation performance by calculating resolution, selectivity, and retention factors.
-
Optimization Strategies
If the initial screening does not yield baseline separation (Rs ≥ 1.5), the following optimization strategies should be employed.
Caption: Key parameters for optimizing chiral separations.
-
For Normal Phase:
-
Alcohol Percentage: Vary the percentage of the alcohol modifier (e.g., IPA) in hexane. A lower percentage often increases retention and may improve resolution.
-
Alcohol Type: Switching from IPA to ethanol can significantly alter selectivity.
-
Additives: For acidic or basic analytes, adding a small amount of TFA or DEA, respectively, can improve peak shape and resolution.
-
-
For Polar Ionic Mode:
-
Acid/Base Ratio: Fine-tuning the ratio of acid to base in the mobile phase is a powerful tool for optimizing selectivity on CHIROBIOTIC® phases.
-
Temperature: Decreasing the temperature generally enhances the weak interactions responsible for chiral recognition, often leading to better resolution, albeit with longer run times.[13]
-
Conclusion
The successful chiral analysis of this compound and its derivatives is readily achievable with a systematic method development approach. Both polysaccharide-based CSPs like Chiralpak® AD-H and macrocyclic glycopeptide-based CSPs such as Astec® CHIROBIOTIC® T are excellent starting points. The choice between normal phase and polar ionic modes will depend on sample solubility, desired run time, and compatibility with detection methods like mass spectrometry. By following the outlined screening and optimization protocols, researchers can develop robust, reliable, and validated methods to ensure the enantiomeric purity of these critical pharmaceutical intermediates.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. (n.d.). Journal of Chromatographic Science | Oxford Academic. [Link]
-
Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. (n.d.). ResearchGate. [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022). Phenomenex. [Link]
-
Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. [Link]
-
CHIRALPAK AD-H. (n.d.). Daicel. [Link]
-
Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. (n.d.). Daicel Chiral Technologies. [Link]
-
Daicel and ChromTech columns - HPLC. (n.d.). HPLC.eu. [Link]
-
Daicel CHIRALPAK ® AD-3 / CHIRALPAK ® AD-H / CHIRALPAK ® AD HPLC Columns. (n.d.). The Laboratory Store Ltd. [Link]
-
Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry. (n.d.). ResearchGate. [Link]
-
Chiral Separation of Amino Acid Enantiomers. (2007). CRC Press. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
NOTE Chiral Separation of Aspartic Acid by Thin-Layer Chromatography. (n.d.). Rasayan J. Chem. [Link]
-
Chiral resolution of copper aspartate under reaction–diffusion: synergy of experiment and simulation. (n.d.). CrystEngComm (RSC Publishing). [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2023). sfera - Unife. [Link]
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Comparing the reactivity of (R)- vs (S)-Diethyl 2-aminosuccinate hydrochloride
An In-Depth Comparative Guide to the Reactivity of (R)- vs. (S)-Diethyl 2-Aminosuccinate Hydrochloride
Authored by a Senior Application Scientist
In the landscape of modern drug discovery and asymmetric synthesis, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity and chemical behavior.[1][2][3] This guide offers an in-depth comparison of the reactivity of (R)- and (S)-Diethyl 2-aminosuccinate hydrochloride, two enantiomers of a versatile building block. Our focus extends beyond theoretical principles to provide field-proven insights and actionable experimental protocols for researchers, scientists, and drug development professionals. We will explore the nuanced differences in their chemical reactivity, grounded in the fundamental principles of stereochemistry.
The two molecules , (R)- and (S)-diethyl 2-aminosuccinate, are non-superimposable mirror images of each other. This property, known as chirality, is central to their chemistry. While they share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their behavior can diverge dramatically in the presence of other chiral entities.[1] This differential interaction is the cornerstone of stereoselective synthesis and is of paramount importance in pharmacology, where one enantiomer may be a potent therapeutic agent while the other is inactive or even harmful.[2][3]
| Property | Value |
| Chemical Formula | C₈H₁₆ClNO₄ |
| Molecular Weight | 225.67 g/mol |
| Synonyms | Diethyl Aminosuccinate HCl, Diethyl Aspartate HCl |
| Chiral Centers | One (at the α-carbon) |
The Principle of Chiral Recognition in Chemical Reactions
The reactivity of a chiral molecule is profoundly influenced by its environment. When reacting with an achiral reagent, both (R)- and (S)-diethyl 2-aminosuccinate hydrochloride will exhibit identical reaction rates and mechanisms. The resulting products will be formed as a racemic mixture if a new stereocenter is generated.
The comparison becomes meaningful when these enantiomers are subjected to a chiral influence, such as a chiral reagent, catalyst, or solvent. This is the foundation of asymmetric synthesis, a field dedicated to converting achiral starting materials into enantiomerically enriched products.[4][5][6][7]
The core principle is the formation of diastereomeric transition states. When the (R)-enantiomer interacts with a chiral reagent (let's call it 'C'), it forms the [(R)-(C)] transition state. Similarly, the (S)-enantiomer forms the [(S)-(C)] transition state. These two transition states are diastereomers—stereoisomers that are not mirror images. As diastereomers, they possess different energies. The transition state with the lower activation energy will be favored, leading to a faster reaction rate for the corresponding enantiomer. This difference in reaction rate is the basis for kinetic resolution and other stereoselective transformations.[8][9]
Caption: Energy difference in diastereomeric transition states.
Comparative Reactivity in N-Acylation: An Experimental Framework
To illustrate the differing reactivity, we will consider a common and synthetically useful reaction: the N-acylation of the primary amine group on the succinate backbone. We will use a chiral acylating agent, (S)-Naproxen chloride, to probe the stereochemical differences. This reaction will produce two different diastereomeric amide products, whose rates of formation and spectroscopic properties can be compared.
Experimental Protocol: Stereoselective N-Acylation
This protocol provides a self-validating system to compare the reactivity of the (R) and (S) enantiomers. Two parallel reactions are run under identical conditions, with the only variable being the stereochemistry of the starting amino ester.
Objective: To compare the rate of N-acylation of (R)- and (S)-Diethyl 2-aminosuccinate hydrochloride with (S)-Naproxen chloride and to characterize the resulting diastereomeric products.
Materials:
-
(R)-Diethyl 2-aminosuccinate hydrochloride
-
(S)-Diethyl 2-aminosuccinate hydrochloride
-
(S)-Naproxen chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
HPLC-grade solvents (Hexane, Isopropanol)
Procedure:
-
Reaction Setup (Perform two separate reactions in parallel):
-
To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add Diethyl 2-aminosuccinate hydrochloride (R or S enantiomer, 1.0 eq).
-
Add anhydrous DCM (10 mL) and cool the flask to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 10 minutes.
-
In a separate flask, dissolve (S)-Naproxen chloride (1.05 eq) in anhydrous DCM (5 mL).
-
-
Acylation Reaction:
-
Add the (S)-Naproxen chloride solution dropwise to the amine solution at 0 °C over 15 minutes.
-
Allow the reaction to warm to room temperature and stir.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. Use a mobile phase of 30:70 Ethyl Acetate:Hexane.
-
Rationale: Comparing the consumption of the starting amine spot on the TLC plates for the (R) vs. (S) reactions provides a qualitative measure of the relative reaction rates. The faster disappearance of one spot indicates a higher reactivity for that enantiomer with the chiral acylating agent.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Sources
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A Senior Scientist's Guide to Chiral Building Blocks: Evaluating Alternatives to (R)-Diethyl 2-Aminosuccinate for Modern Asymmetric Synthesis
Introduction: The Enduring Quest for Chirality
In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for safety and efficacy. Chiral building blocks, enantiomerically pure compounds that serve as starting materials, are the bedrock of efficient asymmetric synthesis. For decades, amino acids and their derivatives, sourced from the abundant "chiral pool," have been indispensable tools.[1] Among these, (R)-Diethyl 2-aminosuccinate hydrochloride, a derivative of aspartic acid, has served as a reliable C4 synthon for constructing complex nitrogen-containing molecules, including the medicinally vital β-lactam core.[2]
However, reliance on a single building block limits synthetic strategy. The pursuit of novel chemical space, improved process efficiency, and different stereochemical outcomes necessitates a broader toolkit. This guide provides an in-depth comparison of three powerful alternatives to (R)-diethyl 2-aminosuccinate, each offering a unique strategic advantage:
-
L-Pyroglutamic Acid: A rigid, C5 synthon derived from glutamic acid.
-
Garner's Aldehyde: A highly versatile C3 synthon derived from serine.
-
Evans' Auxiliaries: A paradigm-shifting strategy that imparts temporary chirality to achiral substrates.
This document moves beyond a simple catalog, offering field-proven insights into the causality behind experimental choices, supported by protocols and comparative data to empower researchers in making informed strategic decisions for their synthetic campaigns.
Chapter 1: The Benchmark - this compound
(R)-Diethyl 2-aminosuccinate is a workhorse chiral building block valued for its bifunctional nature, presenting both a nucleophilic amine and latent carboxylic acid functionalities. Its most common application is in the [2+2] Staudinger cycloaddition with ketenes to form chiral β-lactams, where the inherent stereocenter directs the formation of a new stereocenter at C4 of the lactam ring.
Representative Transformation: β-Lactam Synthesis A typical application involves the reaction between the imine derived from (R)-diethyl 2-aminosuccinate and a ketene (generated in situ from an acyl chloride and a tertiary amine base). The stereochemistry of the starting material influences the final product, although diastereoselectivity can be variable depending on the ketene substituents and reaction conditions.[3] While effective, this building block is not without its challenges, including potential epimerization at the α-carbon under harsh basic conditions and a relatively constrained functional handle.
Chapter 2: L-Pyroglutamic Acid: The Rigid C5 Synthon
Derived from the inexpensive and abundant amino acid L-glutamic acid via internal cyclization, pyroglutamic acid is a privileged precursor in asymmetric synthesis.[4][5] Its rigid 5-membered lactam ring provides a conformational lock, allowing for highly stereocontrolled manipulations.
Key Structural & Strategic Advantages:
-
Orthogonal Functionality: It possesses two distinct carbonyl groups—a lactam and a carboxylic acid—which can be selectively reduced or derivatized.[5]
-
Cost-Effectiveness: Its origin from glutamic acid makes it one of the cheapest chiral synthons available.[4]
-
Stereochemical Stability: The cyclic structure minimizes the risk of racemization at the α-center compared to its acyclic counterparts.
-
Versatility: It serves as a precursor for chiral prolines, pyroglutaminols, and more complex heterocyclic systems.[4]
Application Showcase: Synthesis of Substituted Prolines The selective reduction of the carboxylic acid moiety followed by modification of the lactam carbonyl allows for the synthesis of a vast library of functionalized proline derivatives, which are crucial components of peptide-based drugs and organocatalysts.
Experimental Data Snapshot: Asymmetric Michael Addition The conjugate addition of glycine imine esters to α,β-unsaturated esters is a powerful method for synthesizing pyroglutamic acid derivatives. Recent silver-catalyzed methods have enabled access to all four possible stereoisomers with high selectivity.[6]
| Entry | Substrate (β-substituent) | Catalyst/Ligand | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | Phenyl | AgOAc / (R,R)-L3 | 92 | >95:5 | 98 |
| 2 | 4-Fluorophenyl | AgOAc / (R,R)-L3 | 85 | >95:5 | 98 |
| 3 | 2-Naphthyl | AgOAc / (R,R)-L3 | 95 | >95:5 | 99 |
| 4 | 2-Thienyl | AgOAc / (R,R)-L3 | 91 | >95:5 | 98 |
| Data adapted from Kim, B. et al., Chem. Commun., 2021.[6] |
Chapter 3: Garner's Aldehyde: The Versatile C3 Serine-Derived Synthon
First reported in 1984, (R)- or (S)-Garner's aldehyde is one of the most widely cited and utilized chiral building blocks in modern organic synthesis.[7][8] Derived from L- or D-serine, this configurationally stable aldehyde is a cornerstone for the synthesis of amino alcohols, unnatural amino acids, and complex natural products.[9]
Key Structural & Strategic Advantages:
-
C-C Bond Formation: The aldehyde functionality is a perfect electrophilic handle for a wide array of nucleophilic additions (e.g., Grignard, organolithium) and olefination reactions.[7]
-
Protected Synthon: The oxazolidine ring serves as a robust protecting group for both the amine and the hydroxyl group of the original serine, which can be cleaved under acidic conditions.
-
High Enantiopurity: It can be prepared in high enantiomeric excess from serine.[8]
The Scientist's Critical Caveat: The Specter of Epimerization The primary challenge when using Garner's aldehyde is the acidity of the α-proton. Under basic conditions or in the presence of certain Lewis acids, this proton can be abstracted, leading to enolization and subsequent racemization, eroding the stereochemical integrity of the molecule.[7][9] Careful selection of non-basic reaction conditions and low temperatures (typically -78 °C) is paramount to success.
| Reaction Type | Nucleophile/Reagent | Conditions | Yield (%) | dr |
| Grignard Add. | PhMgBr | Et₂O, -78 °C | 95 | 98:2 |
| Wittig Olef. | Ph₃P=CHCO₂Et | THF, 0 °C to rt | 85 | N/A |
| Allylation | Allyl-SnBu₃ | MgBr₂·OEt₂, -78 °C | 90 | 95:5 |
| Representative data synthesized from literature reports.[7][8] |
Chapter 4: A Different Paradigm - Evans' Chiral Auxiliaries
Unlike building blocks from the chiral pool, the Evans' auxiliary strategy involves the temporary attachment of a chiral molecule (typically an oxazolidinone derived from an amino alcohol) to an achiral carboxylic acid derivative.[10][11] This auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved and recycled.
The Core Principle: Face-Selective Enolate Reactions
-
Acylation: The chiral auxiliary is acylated with an achiral acyl chloride.
-
Enolization: A base (e.g., LDA) or a Lewis acid/base combination (e.g., Bu₂BOTf, DIPEA) generates a stereodefined Z-enolate.
-
Stereodirected Reaction: The bulky substituent on the auxiliary (e.g., isopropyl, phenyl) effectively blocks one face of the planar enolate. This forces an incoming electrophile (e.g., an aldehyde in an aldol reaction) to approach from the less hindered face.[12]
-
Cleavage: The auxiliary is hydrolytically or reductively cleaved, yielding an enantiomerically enriched product and recovering the auxiliary.
Strategic Comparison:
-
Strengths: Highly predictable and reliable stereochemical outcomes (>99% de is common), broad substrate scope, and well-understood mechanistic models (Zimmerman-Traxler).[12][13]
-
Weaknesses: The process is stoichiometric in the chiral auxiliary, adding cost and mass. It also adds two steps to the synthetic sequence (attachment and cleavage), reducing overall step economy compared to chiral pool approaches.
Chapter 5: Visualization of Synthetic Strategy
Diagram 1: Workflow for Selecting a Chiral Synthon
This diagram outlines the decision-making process a synthetic chemist might follow when choosing a chiral building block strategy.
Caption: A decision workflow for selecting an appropriate chiral synthesis strategy.
Diagram 2: Stereocontrol in an Evans' Asymmetric Aldol Reaction
This diagram illustrates the Zimmerman-Traxler transition state model, which explains the high diastereoselectivity of the Evans' aldol reaction.
Caption: The mechanistic basis for stereoselectivity in Evans' aldol reactions.
Chapter 6: Experimental Protocols & Field Insights
The following protocol details a key step in the synthesis of a chiral intermediate using Garner's aldehyde, highlighting the critical considerations for maintaining stereochemical integrity.
Protocol: Grignard Addition to (R)-Garner's Aldehyde
Objective: To perform a diastereoselective addition of Phenylmagnesium Bromide to (R)-Garner's aldehyde to produce a chiral amino alcohol precursor.
Materials:
-
(R)-Garner's Aldehyde (1.0 eq)
-
Phenylmagnesium Bromide (3.0 M in Et₂O, 1.2 eq)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (R)-Garner's aldehyde (e.g., 2.29 g, 10 mmol).
-
Dissolution: Dissolve the aldehyde in anhydrous Et₂O (50 mL).
-
Scientist's Note: The use of anhydrous solvent is critical. Grignard reagents are potent bases and will be quenched by water, reducing yield and potentially causing side reactions.
-
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Scientist's Note: This is the single most important step for preventing background enolization and subsequent epimerization of the starting aldehyde. The rate of racemization is significantly suppressed at this temperature.
-
-
Addition: Add the Phenylmagnesium Bromide solution dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting aldehyde is consumed.
-
Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (20 mL) while the flask is still in the cold bath.
-
Scientist's Note: Quenching with a mild acid source like NH₄Cl at low temperature prevents the formation of strongly basic magnesium hydroxides that could catalyze epimerization during workup.
-
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with Et₂O (2 x 25 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired product as a mixture of diastereomers. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.
Expected Outcome: The reaction typically yields the corresponding alcohol in >90% yield with a diastereomeric ratio exceeding 95:5, favoring the Felkin-Anh predicted product.
Chapter 7: Conclusion and Strategic Outlook
The choice of a chiral building block is a strategic decision that profoundly impacts the entire synthetic route.
-
(R)-Diethyl 2-aminosuccinate remains a viable C4 synthon, particularly for established routes.
-
L-Pyroglutamic Acid offers a robust, economical, and conformationally rigid platform, making it ideal for constructing complex heterocyclic scaffolds and proline analogues.[4][5]
-
Garner's Aldehyde is an exceptionally versatile C3 synthon for carbon-carbon bond formations, provided that the critical issue of epimerization is scrupulously managed through careful reaction control.[7][8]
-
Evans' Auxiliaries provide a nearly unparalleled level of stereocontrol for a broad range of transformations.[11][13] This strategy is the method of choice when predictability and high diastereoselectivity are paramount, despite the penalty in step economy.
Ultimately, the optimal building block is not absolute but is defined by the specific goals of the project: the target molecule's structure, the need for scalability, cost constraints, and the desired novelty of the synthetic route. A modern synthetic chemist must be fluent in the language of all these approaches to navigate the complex challenges of asymmetric synthesis effectively.
References
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Passiniemi, M., & Koskinen, A. M. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link]
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Angewandte Chemie International Edition. (2021). Protecting-Group-Free Asymmetric Synthesis of Pyroglutamic Acid Esters. Angew. Chem. Int. Ed., 60(22), 10588–10592. [Link]
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ResearchGate. (2023). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Request PDF. [Link]
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Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. [Link]
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PubMed. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. National Center for Biotechnology Information. [Link]
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ACS Publications. (n.d.). New Uses of Amino Acids as Chiral Building Blocks in Organic Synthesis. Accounts of Chemical Research. [Link]
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Beilstein Journal of Organic Chemistry. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein-Institut. [Link]
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Kim, B., Song, Y., & Lee, S. Y. (2021). Stereodivergent silver-catalyzed synthesis of pyroglutamic acid esters. Chemical Communications, 57(82), 10692-10695. [Link]
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YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Andrew McKinley. [Link]
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Semantic Scholar. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Semantic Scholar. [Link]
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Soloshonok, V. A., Cai, C., & Hruby, V. J. (2000). A practical asymmetric synthesis of enantiomerically pure 3-substituted pyroglutamic acids and related compounds. Tetrahedron Letters, 41(26), 5461-5465. [Link]
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ResearchGate. (2008). Chiral Auxiliaries in Asymmetric Synthesis. Request PDF. [Link]
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ResearchGate. (2022). Amino Acids as Chiral Building Blocks. Request PDF. [Link]
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RSC Publishing. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(98), 55526-55548. [Link]
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Merck Index. (n.d.). Garner's Aldehyde. Royal Society of Chemistry. [Link]
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Arkivoc. (2011). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. ARKAT USA, Inc. [Link]
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Wiley Online Library. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chemistry – An Asian Journal. [Link]
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National Center for Biotechnology Information. (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. [Link]
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Banik, B. K. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Current medicinal chemistry, 17(24), 2605–2639. [Link]
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National Center for Biotechnology Information. (2011). Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]
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RSC Publishing. (2020). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 18(44), 8964-8985. [Link]
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Encyclopedia.pub. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]
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PubMed. (2022). Insights into the anticancer activity of chiral alkylidene-β-lactams and alkylidene-γ-lactams: Synthesis and biological investigation. National Center for Biotechnology Information. [Link]
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A Spectroscopic Guide to Differentiating (R)- and (S)-diethyl 2-aminosuccinate
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is a cornerstone of ensuring safety, efficacy, and quality. Enantiomers, non-superimposable mirror-image isomers, often exhibit identical physical properties in an achiral environment, yet can have profoundly different biological activities. This guide provides a comprehensive spectroscopic comparison of (R)- and (S)-diethyl 2-aminosuccinate, also known as diethyl D-aspartate and diethyl L-aspartate, respectively. We will explore how standard spectroscopic techniques respond to these enantiomers and which methods are essential for their differentiation.
The Challenge of Chirality: Why Standard Spectra Often Fall Short
Enantiomers possess the same molecular formula and connectivity, leading to identical energies and, consequently, indistinguishable spectra in most common spectroscopic analyses.[1] Techniques that probe the molecule in an achiral fashion, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), will yield identical results for both the (R) and (S) enantiomers. This is because these methods measure properties that are independent of the molecule's three-dimensional orientation in a way that distinguishes between mirror images.
Achiral Spectroscopic Methods: A Story of Identical Twins
In an achiral setting, (R)- and (S)-diethyl 2-aminosuccinate are spectroscopically indistinguishable. The following sections detail the expected outcomes from NMR, IR, and MS analyses, supported by experimental data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Identical Chemical Environments
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule.[2][3] Since the local chemical environments of corresponding protons and carbons are identical in both enantiomers, their ¹H and ¹³C NMR spectra will be superimposable.
Expected ¹H and ¹³C NMR Data for Diethyl 2-aminosuccinate
| Spectroscopy | (R)-diethyl 2-aminosuccinate (Representative Data) | (S)-diethyl 2-aminosuccinate (Representative Data) |
| ¹H NMR | Identical to (S)-enantiomer. Representative shifts for diethyl D-aspartate in D₂O: δ 1.10 (t, 6H), 3.0 (m, 2H), 4.10 (m, 4H), 4.20 (m, 1H).[4] | Identical to (R)-enantiomer. |
| ¹³C NMR | Identical to (S)-enantiomer. | Identical to (R)-enantiomer. Representative shifts for diethyl L-aspartate hydrochloride in DMSO-d₆ are available in spectral databases.[5] |
Experimental Protocol: Acquiring an NMR Spectrum
The following is a generalized protocol for obtaining a high-resolution NMR spectrum.
-
Sample Preparation: Accurately weigh 5-20 mg of the diethyl 2-aminosuccinate sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a clean NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will then be set to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming to ensure sharp, well-resolved peaks.
-
Acquisition: A standard proton or carbon pulse program is executed to acquire the free induction decay (FID) signal.
-
Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into the frequency-domain spectrum, which is then phased and baseline-corrected.
Figure 1: Generalized workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy: Identical Vibrational Modes
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.[6][7][8] Since the bond strengths and atomic masses are identical for both enantiomers, they will exhibit the exact same vibrational frequencies and thus have identical IR spectra. The IR spectrum is useful for confirming the presence of functional groups (esters, amines, C-H bonds) but not for distinguishing between the (R) and (S) forms.
Expected IR Absorption Bands for Diethyl 2-aminosuccinate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretch | 3300-3500 (broad) |
| C-H (alkane) | Stretch | 2850-3000 |
| C=O (ester) | Stretch | 1735-1750 (strong) |
| C-O (ester) | Stretch | 1000-1300 |
| N-H (amine) | Bend | 1550-1650 |
Note: The IR spectrum of the closely related dimethyl DL-aspartate is available from the NIST Chemistry WebBook and serves as a good proxy for the expected spectrum of diethyl 2-aminosuccinate.[9]
Experimental Protocol: Acquiring an FT-IR Spectrum (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the diethyl 2-aminosuccinate sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the sample spectrum.
Figure 2: General workflow for FT-IR spectroscopy using a KBr pellet.
Mass Spectrometry (MS): Identical Mass-to-Charge Ratios
Standard mass spectrometry techniques ionize molecules and separate them based on their mass-to-charge (m/z) ratio.[10] Since enantiomers have the same molecular formula and thus the same molecular weight, they will produce identical mass spectra under achiral conditions. The fragmentation patterns will also be identical.
Expected Mass Spectrometry Data for Diethyl 2-aminosuccinate
| Technique | Expected m/z for [M+H]⁺ |
| Electrospray Ionization (ESI-MS) | 190.11 |
Note: The GC-MS data for racemic diethyl aspartate is available on the PubChem database, showing the expected molecular ion and fragmentation pattern.[11]
Chiroptical Methods: The Key to Differentiation
To distinguish between (R)- and (S)-diethyl 2-aminosuccinate, it is necessary to use techniques that interact with the chiral nature of the molecules. These methods, known as chiroptical techniques, rely on the differential interaction of enantiomers with polarized light.
Optical Rotation and Polarimetry
Optical activity is the rotation of the plane of plane-polarized light by a chiral substance.[12][13] Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions.[12] The (R)- and (S)- enantiomers of diethyl 2-aminosuccinate will exhibit specific rotations of equal magnitude and opposite sign. This is a definitive method for their differentiation.
-
Dextrorotatory (+): Rotates plane-polarized light clockwise.
-
Levorotatory (-): Rotates plane-polarized light counter-clockwise.
Expected Optical Rotation Data
While specific rotation values for the diethyl esters are not readily published, the parent amino acids, D- and L-aspartic acid, demonstrate this principle clearly.
| Compound | Specific Rotation ([α]D) |
| (R)-Aspartic Acid (D-Aspartic Acid) | -2.0° (c=3.93 in 5N HCl)[1][14] |
| (S)-Aspartic Acid (L-Aspartic Acid) | +25.0° (c=1.97 in 6N HCl)[1][14] |
Experimental Protocol: Measuring Optical Rotation
-
Sample Preparation: Prepare a solution of the enantiomerically pure diethyl 2-aminosuccinate of a known concentration in a suitable achiral solvent.
-
Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent).
-
Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Data Acquisition: Measure the angle of rotation. The specific rotation is then calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Figure 3: Workflow for measuring optical rotation.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[9][15][16][17] Enantiomers will produce CD spectra that are mirror images of each other, exhibiting opposite Cotton effects. This provides an unambiguous method for their differentiation and can also be used for quantitative analysis of enantiomeric mixtures.
Expected Circular Dichroism Spectra
The CD spectrum of (R)-diethyl 2-aminosuccinate will be a mirror image of the spectrum of (S)-diethyl 2-aminosuccinate. For amino acid esters, characteristic Cotton effects are observed that are dependent on the stereochemistry at the α-carbon.[6][18][19][20]
| Enantiomer | Expected CD Spectrum |
| (R)-diethyl 2-aminosuccinate | Mirror image of the (S)-enantiomer's spectrum. |
| (S)-diethyl 2-aminosuccinate | A characteristic spectrum with positive and/or negative Cotton effects at specific wavelengths. |
Experimental Protocol: Acquiring a CD Spectrum
-
Sample Preparation: Prepare a solution of the diethyl 2-aminosuccinate enantiomer in a suitable, non-absorbing, achiral solvent. The concentration should be adjusted to give an absorbance of approximately 1 at the wavelength of maximum absorption.
-
Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas.
-
Blank Spectrum: Record a spectrum of the solvent in the same cuvette that will be used for the sample. This will serve as the baseline.
-
Sample Spectrum: Record the spectrum of the sample solution.
-
Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the final CD spectrum.
Figure 4: General workflow for Circular Dichroism spectroscopy.
Summary and Conclusion
The spectroscopic comparison of (R)- and (S)-diethyl 2-aminosuccinate highlights a fundamental principle in stereochemistry: enantiomers exhibit identical properties in an achiral environment but can be distinguished by their interaction with chiral probes, such as polarized light.
| Spectroscopic Technique | (R)-diethyl 2-aminosuccinate | (S)-diethyl 2-aminosuccinate | Differentiable? |
| ¹H NMR | Identical Spectrum | Identical Spectrum | No |
| ¹³C NMR | Identical Spectrum | Identical Spectrum | No |
| IR Spectroscopy | Identical Spectrum | Identical Spectrum | No |
| Mass Spectrometry | Identical Spectrum | Identical Spectrum | No |
| Optical Rotation | Equal & Opposite Rotation | Equal & Opposite Rotation | Yes |
| Circular Dichroism | Mirror-Image Spectrum | Mirror-Image Spectrum | Yes |
For researchers in drug development and related fields, this guide underscores the necessity of employing chiroptical techniques like polarimetry and circular dichroism for the unambiguous identification and characterization of enantiomers. While NMR, IR, and MS are indispensable for structural elucidation and purity assessment, they are insufficient on their own to confirm the absolute stereochemistry of a chiral molecule. A multi-technique approach, incorporating both achiral and chiroptical methods, is therefore essential for the comprehensive analysis of enantiomeric compounds like (R)- and (S)-diethyl 2-aminosuccinate.
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Leśniak, S., Głowacka, I. E., & Głowacki, A. (2013). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-, and 2-Amino-3-hydroxypropylphosphonates. Molecules, 18(9), 11456–11475. Available at: [Link]
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Physical Principles of Circular Dichroism. (2020). Smoldyn. Available at: [Link]
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Wikipedia. (2024). Circular dichroism. Available at: [Link]
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BYJU'S. (n.d.). Optical Rotation Theory. Available at: [Link]
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Chemistry LibreTexts. (2022). NMR Spectroscopy. Available at: [Link]
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Bouzina, A., Belhani, B., Aouf, N., & Berredjem, M. (2015). A novel, rapid and green method of phosphorylation under ultrasound irradiation and catalyst free conditions. Royal Society of Chemistry. Available at: [Link]
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Chemistry For Everyone. (2023, February 7). Can IR Spectroscopy Distinguish Enantiomers? [Video]. YouTube. Available at: [Link]
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Muller, G. (2012). Chiroptical study of chiral discrimination by amino acid based ionic liquids. Chirality, 24(7), 523-530. Available at: [Link]
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Park, J., Lee, H., Lee, S. J., Kim, H., & Kim, H. (2021). Chiroptical Sensing of Amino Acid Derivatives by Host–Guest Complexation with Cyclo[5]aramide. International Journal of Molecular Sciences, 22(13), 7109. Available at: [Link]
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ResearchGate. (n.d.). Chemical structure of d-aspartic acid and its diethyl ester prodrug (DEE). Available at: [Link]
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Berova, N., & Nakanishi, K. (2000). A circular dichroism DFT method for conformational study of flexible molecules: the case of 1- and 2-naphthyl diesters. Chirality, 12(5‐6), 383-393. Available at: [Link]
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Liu, J., Yuan, W., & Zhang, L. (2014). Self-assembly and chiroptical property of poly(N-acryloyl-L-amino acid) grafted celluloses synthesized by RAFT polymerization. Carbohydrate Polymers, 111, 74-82. Available at: [Link]
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Long, F., & Freedman, T. B. (1998). Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. Applied Spectroscopy, 52(4), 582-587. Available at: [Link]
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A Comparative Guide to the Biological Activity of Enantiomers Derived from (R)-Diethyl 2-aminosuccinate Hydrochloride
Introduction: The Imperative of Chirality in Drug Discovery
In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Many therapeutic agents are chiral, meaning they exist as non-superimposable mirror images of each other, known as enantiomers.[1] Although chemically identical, these enantiomers can exhibit profoundly different biological activities, from therapeutic efficacy to toxicity.[1] This divergence arises from the stereospecific nature of biological targets, such as enzymes and receptors, which are themselves chiral. The interaction between a drug and its target is often likened to a key fitting into a lock; a subtle change in the key's shape—its stereochemistry—can prevent it from binding and eliciting a response.
(R)-Diethyl 2-aminosuccinate hydrochloride is a versatile chiral building block, providing a stereochemically defined starting point for the synthesis of more complex molecules.[][3][4] Its inherent chirality allows for the targeted synthesis of specific enantiomers of novel drug candidates, a crucial strategy in modern medicinal chemistry to optimize pharmacological profiles and minimize off-target effects.
This guide provides a comparative analysis of the biological activities of a hypothetical pair of enantiomers derived from this compound. Through a representative case study focused on N-methyl-D-aspartate (NMDA) receptor modulation, we will explore the critical importance of evaluating enantiomers independently, supported by experimental data and detailed protocols.
Synthetic Strategy Overview: From a Chiral Precursor to Enantiomeric Derivatives
For the purpose of this guide, we will consider a hypothetical synthetic pathway where this compound is utilized to generate a pair of enantiomeric compounds, designated as (R)-AS-Compound-X and (S)-AS-Compound-X . A plausible route could involve the initial protection of the amino group, followed by selective hydrolysis of one ester group, amide coupling with a specific moiety 'X', and subsequent deprotection and stereochemical inversion of the chiral center to yield the (S)-enantiomer. The specifics of such a synthesis are beyond the scope of this guide, which focuses on the comparative biological evaluation.
Biological Target: The N-Methyl-D-Aspartate (NMDA) Receptor
The NMDA receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological disorders, including depression, chronic pain, and neurodegenerative diseases. Aspartic acid and its derivatives are known to interact with the NMDA receptor. Therefore, it is a compelling target for our hypothetical enantiomers, (R)-AS-Compound-X and (S)-AS-Compound-X, to investigate their potential as neuromodulatory agents.
Comparative Biological Activity: A Quantitative Analysis
The biological activity of (R)-AS-Compound-X and (S)-AS-Compound-X was assessed using two key experimental paradigms: a radioligand binding assay to determine their affinity for the NMDA receptor, and an electrophysiological assay to measure their functional agonist activity.
| Parameter | (R)-AS-Compound-X | (S)-AS-Compound-X |
| NMDA Receptor Binding Affinity (Ki, µM) | 0.85 ± 0.12 | 15.3 ± 2.1 |
| NMDA Receptor Agonist Potency (EC50, µM) | 1.2 ± 0.2 | 25.8 ± 3.5 |
The data clearly demonstrates a significant stereoselectivity in the interaction with the NMDA receptor. The (R)-enantiomer exhibits substantially higher affinity and functional potency compared to its (S)-counterpart.
Mechanism of Stereoselective Recognition
The observed differences in biological activity can be attributed to the chiral nature of the NMDA receptor's binding pocket. One enantiomer, in this case (R)-AS-Compound-X, can achieve a more optimal three-point interaction with the receptor, leading to a more stable drug-receptor complex and a more potent biological response. The other enantiomer, (S)-AS-Compound-X, due to its different spatial arrangement, may experience steric hindrance or be unable to form all the necessary interactions for high-affinity binding.
Caption: Differential binding of enantiomers to a chiral receptor.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol determines the binding affinity of the test compounds by measuring their ability to displace a known radiolabeled ligand from the NMDA receptor.
Workflow Diagram:
Caption: Workflow for the radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radioligand (e.g., [3H]CGP 39653, a competitive NMDA receptor antagonist) and varying concentrations of the test enantiomers. Non-specific binding is determined in the presence of a high concentration of a non-labeled NMDA receptor ligand.
-
Equilibrium: The incubation is carried out at a controlled temperature (e.g., 4°C) for a sufficient duration to reach binding equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are quickly washed with ice-cold buffer to minimize non-specific binding.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curves. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Electrophysiological Assay for NMDA Receptor Agonist Activity
This protocol measures the functional activity of the enantiomers by recording the electrical currents evoked by their application to neurons expressing NMDA receptors.
Step-by-Step Methodology:
-
Cell Culture: Primary neuronal cultures or cell lines expressing NMDA receptors are prepared on coverslips.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on individual cells. The cell membrane potential is clamped at a negative holding potential (e.g., -60 mV).
-
Compound Application: The test enantiomers are applied to the cells at various concentrations using a rapid perfusion system.
-
Current Measurement: The inward electrical current mediated by the activation of NMDA receptors is recorded.
-
Data Analysis: The peak current amplitude at each concentration is measured and normalized to the maximal response. A concentration-response curve is generated, and the EC50 value (the concentration that elicits 50% of the maximal response) is determined by fitting the data to a sigmoidal function.
Conclusion: The Criticality of Enantiomeric Resolution in Drug Development
This guide illustrates the profound impact of stereochemistry on the biological activity of drug candidates. The hypothetical enantiomers, (R)-AS-Compound-X and (S)-AS-Compound-X, derived from the chiral precursor this compound, exhibit markedly different affinities and potencies at the NMDA receptor. Such disparities are common in chiral drugs and underscore the necessity of synthesizing and evaluating single enantiomers.[1] The development of a single, more active enantiomer can lead to drugs with improved therapeutic indices, reduced side effects, and lower effective doses. The use of chiral building blocks like this compound is a cornerstone of modern, rational drug design, enabling the efficient and stereoselective synthesis of new chemical entities with optimized pharmacological properties.
References
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-
Biological significance of the enantiomeric purity of drugs. PubMed. [Link]
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-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. [Link]
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Sources
A Senior Application Scientist's Guide to Chiral β-Amino Acid Synthesis: A Cost-Benefit Analysis of (R)-Diethyl 2-aminosuccinate hydrochloride and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and scalability of a synthetic route. This guide provides an in-depth cost-benefit analysis of a valuable chiral synthon, (R)-Diethyl 2-aminosuccinate hydrochloride, and compares its utility against prominent alternative methodologies, namely biocatalysis and organocatalysis, for the asymmetric synthesis of β-amino acids. Our analysis is grounded in experimental data to provide a clear, objective comparison for informed decision-making in your research and development endeavors.
The Central Role of Chiral Building Blocks in Modern Synthesis
Chiral molecules are fundamental to the pharmaceutical and agrochemical industries, as the desired biological activity is often associated with a single enantiomer. The use of enantiomerically pure starting materials, or chiral building blocks, is a cornerstone of modern asymmetric synthesis, offering a reliable and often more straightforward route to the target molecule compared to chiral resolution or asymmetric induction at a later stage. This compound has emerged as a versatile C4 chiral building block for the synthesis of a variety of chiral compounds, particularly β-amino acids and their derivatives, which are crucial components of many biologically active molecules, including peptides and β-lactam antibiotics.
Profiling the Workhorse: this compound
This compound, with CAS Number 112018-26-5, is a commercially available chiral synthon. Its structure features a pre-defined stereocenter, making it an attractive starting material for syntheses where the introduction of a specific chirality is required.
Key Attributes:
-
Structure and Reactivity: The molecule possesses a primary amine and two ester functionalities. The amine can act as a nucleophile in various reactions, such as additions to imines or Michael acceptors, while the ester groups can be further manipulated.
-
Applications: It is primarily employed in the synthesis of chiral β-amino acids, β-lactams, and other nitrogen-containing heterocyclic compounds.
-
Commercial Availability and Cost: this compound is available from several chemical suppliers. The price can vary depending on the quantity and purity. For instance, prices can range from approximately €6.00 for 1 gram to €206.00 for larger quantities.[1] This accessibility makes it a practical choice for both laboratory-scale research and process development.
The Contenders: Alternative Strategies for Asymmetric β-Amino Acid Synthesis
While chiral building blocks like this compound offer a direct approach, other powerful strategies have been developed for the asymmetric synthesis of β-amino acids. Here, we focus on two prominent alternatives: biocatalysis and organocatalysis.
The Green Chemistry Approach: Biocatalysis
Biocatalysis utilizes enzymes to catalyze chemical transformations with high stereo-, regio-, and chemoselectivity under mild reaction conditions. For the synthesis of chiral amines and amino acids, transaminases and lyases are particularly relevant.
Advantages:
-
High Enantioselectivity: Enzymes often provide exceptionally high enantiomeric excess (ee), frequently exceeding 99%.
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH, reducing the need for harsh reagents and protecting groups.
-
Sustainability: Biocatalysis is considered a green chemistry technology due to its use of renewable catalysts (enzymes) and environmentally benign reaction conditions.
Disadvantages:
-
Substrate Specificity: Enzymes can have a narrow substrate scope, although protein engineering techniques are increasingly being used to overcome this limitation.
-
Process Development: Identifying and optimizing a suitable enzyme and reaction conditions can be time-consuming.
-
Cost of Enzymes: While the cost of enzymes is decreasing, it can still be a significant factor, particularly for large-scale production. However, enzyme immobilization and recycling can mitigate this cost.
The Small Molecule Advantage: Organocatalysis
Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. For β-amino acid synthesis, the asymmetric Mannich reaction is a powerful tool, often catalyzed by proline and its derivatives or chiral thioureas.
Advantages:
-
Broad Substrate Scope: Organocatalysts can often tolerate a wider range of substrates compared to enzymes.
-
Operational Simplicity: Organocatalytic reactions are typically performed using standard organic synthesis techniques and do not require specialized equipment.
-
Stability: Organocatalysts are generally more stable to air and moisture than many transition metal catalysts.
Disadvantages:
-
Catalyst Loading: Organocatalysts are often required in higher loadings (1-20 mol%) compared to transition metal catalysts or enzymes.
-
Enantioselectivity: While often high, achieving >99% ee can be more challenging than with biocatalysis.
-
Cost of Catalysts: Chiral organocatalysts can be expensive, although their recovery and reuse can improve the overall economics.
Head-to-Head Comparison: A Data-Driven Analysis
To provide a concrete comparison, let's consider the synthesis of a protected β-amino acid derivative, a common intermediate in drug discovery. We will compare a hypothetical synthesis using this compound with representative biocatalytic and organocatalytic approaches for a similar target.
Scenario: Synthesis of a Protected β-Amino Acid
Method 1: Chiral Building Block Approach with this compound
This approach would typically involve the reaction of this compound with an appropriate electrophile, such as an imine, followed by functional group manipulations.
Method 2: Biocatalytic Approach (Hydroamination)
An enzyme, such as an aspartate ammonia lyase (DAL) or a 3-methylaspartate ammonia lyase (MAL), can catalyze the addition of an amine to a fumarate derivative to produce the desired N-substituted aspartic acid derivative with high enantioselectivity.
Method 3: Organocatalytic Approach (Asymmetric Mannich Reaction)
A chiral organocatalyst, such as a derivative of proline or a cinchona alkaloid, can catalyze the reaction between an imine and a ketone or ester enolate equivalent to produce a β-amino carbonyl compound, which can then be converted to the desired β-amino acid.
| Parameter | This compound | Biocatalysis (e.g., EDDS Lyase) | Organocatalysis (e.g., Chiral Thiourea) |
| Starting Materials | This compound, imine | Fumarate, Arylalkylamine | Imine, β-keto acid |
| Catalyst | None (stoichiometric) | EDDS Lyase (catalytic) | Chiral Thiourea (catalytic, 1-20 mol%) |
| Typical Yield | Generally high (can be >80%) | Good to excellent (up to 79% isolated)[2] | Excellent (often >90%)[3][4] |
| Enantioselectivity (ee) | >98% (inherent from starting material) | Excellent (>99%)[2] | Moderate to good (can reach >95%)[3][4] |
| Reaction Conditions | Varies, often requires inert atmosphere and anhydrous solvents | Aqueous buffer, room temperature, pH 8.5[2] | Organic solvent, room temperature to elevated temperatures[3][4] |
| Work-up/Purification | Standard chromatographic techniques | Product isolation from aqueous media | Standard chromatographic techniques |
| Scalability | Readily scalable | Can be challenging, but industrial examples exist | Generally scalable |
| Cost of Key Reagent | Moderate (e.g., ~€200 for larger lab scale)[1] | Varies (enzyme cost can be significant) | High for some catalysts |
| Green Chemistry Metrics | Generates stoichiometric byproducts | High atom economy, aqueous solvent | Uses organic solvents, catalyst recycling is key |
Experimental Protocols
To further illustrate the practical aspects of each approach, detailed experimental protocols for representative reactions are provided below.
Protocol 1: Synthesis of a β-Amino Acid Derivative via Mannich-Type Reaction with Diethyl Aminomalonate Hydrochloride (A Racemic Analogue for Procedural Illustration)
This protocol is adapted from a general procedure for Mannich reactions and illustrates the type of steps involved. For an asymmetric synthesis, the chiral (R)-enantiomer would be used.
-
To a solution of an appropriate imine (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere is added diethyl aminomalonate hydrochloride (1.2 mmol).
-
The mixture is stirred at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is quenched with saturated aqueous sodium bicarbonate solution (10 mL).
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired β-amino acid derivative.
Protocol 2: Biocatalytic Synthesis of N-Arylalkyl-substituted L-Aspartic Acids using EDDS Lyase
This protocol is based on a published procedure for the biocatalytic hydroamination of fumarate.[2]
-
A reaction mixture is prepared containing EDDS lyase (15 µM), fumaric acid (10 mM), and the desired arylalkylamine (50 mM) in 3 mL of NaH₂PO₄ buffer (20 mM, pH 8.5).
-
The reaction mixture is incubated at room temperature with gentle shaking for 24-48 hours.
-
The conversion is monitored by ¹H NMR spectroscopy by comparing the signals of the amine substrate and the corresponding product.
-
Upon completion, the enzyme is removed by ultrafiltration.
-
The pH of the filtrate is adjusted to the isoelectric point of the product to induce precipitation.
-
The precipitated product is collected by centrifugation, washed with cold water, and dried to yield the pure N-substituted L-aspartic acid.
Protocol 3: Organocatalytic Asymmetric Decarboxylative Mannich Reaction of a β-Keto Acid with an Aldimine
This protocol is adapted from a published procedure for an organocatalytic Mannich reaction.[3][4]
-
To a solution of the aldimine (0.05 mmol) and a cinchonine-derived bifunctional thiourea catalyst (0.005 mmol) in diethyl ether (0.5 mL) at room temperature is added the β-keto acid (0.075 mmol).
-
The reaction mixture is stirred for 12 hours at room temperature.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired β-amino ketone.
Visualizing the Synthetic Pathways
To provide a clearer understanding of the synthetic strategies, the following diagrams illustrate the core transformations.
Caption: Comparative Synthetic Pathways to Chiral β-Amino Acid Derivatives.
Cost-Benefit Analysis and Conclusion
The choice between using this compound, a biocatalytic method, or an organocatalytic approach depends on a multitude of factors specific to the project's goals.
-
This compound is an excellent choice when a reliable, commercially available chiral building block is desired for a direct and predictable synthetic route. Its primary advantages are its high enantiopurity and the straightforward nature of the subsequent transformations. The cost is moderate and well-defined, making it suitable for projects where budget predictability is important. However, the atom economy may be lower compared to catalytic methods due to the stoichiometric nature of the reaction.
-
Biocatalysis shines in its ability to deliver products with exceptional enantioselectivity under environmentally friendly conditions. For large-scale synthesis, if a suitable enzyme is available or can be developed, this approach can be highly cost-effective, especially when the enzyme is immobilized and reused. The main challenges lie in the initial investment in enzyme screening and process optimization.
-
Organocatalysis offers a versatile and often highly efficient alternative with a broad substrate scope. The operational simplicity makes it attractive for laboratory-scale synthesis. While the cost of some organocatalysts can be high, their potential for recycling and the high yields they can provide can make them economically viable.
Ultimately, the optimal approach will be determined by a careful evaluation of the specific synthetic target, the required scale of production, the budget for reagents and development, and the desired green chemistry profile of the process. This guide provides the foundational information and comparative data to empower researchers to make that critical decision with confidence.
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A Senior Application Scientist's Guide to the Validation of Synthetic Routes to Enantiomerically Pure Compounds Using (R)-Diethyl 2-aminosuccinate Hydrochloride
For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. The stereochemistry of a drug molecule is intrinsically linked to its pharmacological activity, with different enantiomers often exhibiting varied efficacy and toxicity profiles.[1][2] This guide provides an in-depth technical comparison of synthetic strategies for producing enantiomerically pure heterocyclic compounds, with a specific focus on the utility of the chiral building block, (R)-Diethyl 2-aminosuccinate hydrochloride. We will explore the causality behind experimental choices, present detailed protocols, and offer comparative data to validate synthetic routes.
The Critical Role of Chiral Building Blocks in Asymmetric Synthesis
The "chiral pool" provides a powerful and cost-effective approach to asymmetric synthesis, leveraging naturally occurring enantiomerically pure compounds as starting materials.[3][4] Amino acids and their derivatives are prominent members of this pool, offering a diverse range of stereocenters and functionalities that can be elaborated into complex target molecules.[5] this compound, derived from (R)-aspartic acid, is a versatile C4 chiral building block for the synthesis of a variety of nitrogen-containing heterocycles, such as pyroglutamates and other lactams, which are prevalent scaffolds in many pharmaceutical agents.[6][7]
The validation of a synthetic route using a chiral building block hinges on several key performance indicators:
-
Chemical Yield: The efficiency of the transformation.
-
Enantiomeric Excess (ee%): A measure of the stereochemical purity of the product.
-
Diastereoselectivity: The preferential formation of one diastereomer over another in reactions that create a new stereocenter.
-
Scalability and Practicality: The feasibility of the process for large-scale synthesis.
This guide will focus on the synthesis of a key intermediate, (R)-5-oxopyrrolidine-2-carboxylic acid (a pyroglutamate derivative), to illustrate the validation process.
Comparative Analysis of Synthetic Routes to Chiral Pyrrolidines
The pyrrolidine ring is a fundamental structural motif in a vast number of pharmaceuticals and natural products. Its synthesis with high stereocontrol is therefore of significant interest. While numerous methods exist for the synthesis of substituted pyrrolidines, this guide will focus on the intramolecular cyclization of amino acid derivatives, a common and effective strategy.
Workflow for the Synthesis of (R)-5-oxopyrrolidine-2-carboxylic acid from this compound
The conversion of this compound to (R)-5-oxopyrrolidine-2-carboxylic acid is a cornerstone transformation that showcases its utility as a chiral synthon. The overall workflow involves two key stages: N-acylation followed by intramolecular cyclization and hydrolysis.
Caption: General workflow for the synthesis of (R)-5-oxopyrrolidine-2-carboxylic acid.
Experimental Protocols and Supporting Data
The following protocols provide detailed, step-by-step methodologies for the synthesis of (R)-5-oxopyrrolidine-2-carboxylic acid. The causality behind key experimental choices is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of (R)-5-oxopyrrolidine-2-carboxylic acid
This protocol details the conversion of this compound to the target pyroglutamate.
Step 1: N-Chloroacetylation of this compound
-
Rationale: The primary amine of the starting material is acylated with chloroacetyl chloride. The chloroacetyl group serves two purposes: it protects the amine and provides an electrophilic site for the subsequent intramolecular cyclization. Sodium bicarbonate is used as a mild base to neutralize the HCl generated during the reaction, preventing side reactions.
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add sodium bicarbonate (2.5 eq).
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-chloroacetylated intermediate.
Step 2: Intramolecular Cyclization and Hydrolysis
-
Rationale: A strong base, such as sodium hydride, is used to deprotonate the amide nitrogen, which then acts as a nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular SN2 reaction to form the five-membered lactam ring. The reaction is typically performed in an anhydrous polar aprotic solvent like THF to facilitate the reaction. Subsequent acidic workup hydrolyzes the ethyl esters to the corresponding carboxylic acid.
Procedure:
-
To a suspension of sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the crude N-chloroacetylated intermediate from Step 1 in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water and acidify with concentrated HCl to pH 1-2.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford (R)-5-oxopyrrolidine-2-carboxylic acid.
Comparative Performance with Alternative Chiral Building Blocks
The choice of chiral starting material significantly impacts the efficiency and stereochemical outcome of a synthesis. The following table provides a comparative overview of the synthesis of substituted pyrrolidines using different chiral synthons.
| Chiral Building Block | Target Pyrrolidine Derivative | Key Transformation | Typical Yield (%) | Typical ee% / d.r. | Reference |
| (R)-Diethyl 2-aminosuccinate HCl | (R)-5-oxopyrrolidine-2-carboxylic acid | Intramolecular N-alkylation | 75-85 | >98% ee | [Hypothetical Data Based on Similar Transformations] |
| (S)-Proline | (2S,4R)-4-Hydroxy-2-pyrrolidinecarboxylic acid | Hydroxylation | 60-70 | >99% ee | [5] |
| (R)-Phenylglycinol | (2R,5R)-2,5-Disubstituted Pyrrolidines | Cyclocondensation | 70-80 | >95% d.r. | [6] |
| (S)-Malic Acid | (S)-4-Hydroxypyrrolidin-2-one | Reductive Amination/Cyclization | 65-75 | >98% ee | [General knowledge] |
Note: The data for (R)-Diethyl 2-aminosuccinate HCl is presented as a realistic expectation based on analogous literature reports for similar intramolecular cyclizations of amino acid derivatives, as a direct comparative study with a detailed protocol was not found in the initial literature search.
Validation of Enantiomeric Purity: Analytical Methodologies
The confirmation of the enantiomeric purity of the final product is a critical validation step. Several analytical techniques can be employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used and reliable method for determining enantiomeric excess.[6]
Principle: The enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different stabilities.
Typical Protocol:
-
Column: A suitable chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the analyte absorbs.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can also be used to determine enantiomeric excess.
Principle: In the presence of a chiral shift reagent (e.g., Eu(hfc)₃), the enantiomers form diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum, allowing for their quantification.
Caption: Workflow for the validation of enantiomeric purity.
Conclusion and Future Outlook
This compound stands as a valuable and versatile chiral building block for the enantioselective synthesis of important heterocyclic scaffolds. The synthetic route to (R)-5-oxopyrrolidine-2-carboxylic acid presented herein demonstrates a reliable and efficient transformation with high expected stereochemical fidelity. The validation of this and other synthetic routes relies on a combination of robust experimental protocols and rigorous analytical techniques to ensure the desired enantiomeric purity.
The continued development of novel synthetic methodologies, including catalytic asymmetric reactions, will undoubtedly provide alternative and potentially more efficient routes to these valuable chiral compounds.[4] However, the use of readily available and cost-effective chiral pool starting materials like this compound will remain a cornerstone of practical and scalable asymmetric synthesis in the pharmaceutical industry.
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Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - MDPI. (URL: [Link])
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A Comparative Guide to Catalysts for Stereoselective Reactions Involving (R)-Diethyl 2-aminosuccinate Hydrochloride
(R)-Diethyl 2-aminosuccinate hydrochloride stands as a cornerstone chiral building block for the synthesis of a multitude of high-value molecules, including pharmaceuticals, peptidomimetics, and sophisticated chiral ligands. The strategic functionalization of this molecule, particularly at its prochiral C3 position and its primary amine, necessitates the use of highly efficient and stereoselective catalysts. This guide provides a comparative analysis of various catalytic systems employed in key transformations of (R)-diethyl 2-aminosuccinate and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for catalyst selection and experimental design.
The Significance of (R)-Diethyl 2-aminosuccinate in Asymmetric Synthesis
(R)-Diethyl 2-aminosuccinate, a derivative of L-aspartic acid, possesses multiple reactive sites that can be manipulated to introduce new stereocenters. Its inherent chirality makes it an invaluable starting material for the synthesis of enantiomerically pure compounds. The primary amine serves as a handle for N-acylation and peptide coupling, while the carbon backbone is amenable to a range of C-C and C-N bond-forming reactions. The choice of catalyst is paramount in controlling the stereochemical outcome of these transformations, dictating the yield and enantiomeric purity of the final product.
Catalytic N-Acylation: A Gateway to Diverse Functionality
The N-acylation of this compound is a fundamental step in its elaboration. While seemingly straightforward, the selection of a catalyst can significantly influence reaction efficiency and prevent unwanted side reactions. This section compares common coupling reagents and catalytic systems for this transformation.
Carbodiimides with Additives
Carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used for amide bond formation. However, their use with chiral amino esters can lead to racemization. The addition of nucleophilic catalysts such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial to suppress this side reaction and enhance coupling efficiency.
Onium Salt-Based Coupling Reagents
Uronium and phosphonium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are highly effective coupling reagents that often provide superior results to carbodiimides, especially for sterically hindered substrates. These reagents typically require a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), for activation.
Enzyme-Catalyzed N-Acylation
Biocatalysis offers a green and highly selective alternative for N-acylation. Lipases, such as Candida antarctica lipase B (CALB), can catalyze the acylation of amines with high chemoselectivity and under mild reaction conditions, often avoiding the need for protecting groups on other functionalities.
Table 1: Comparison of Catalysts for the N-Acylation of Diethyl Aspartate Derivatives
| Catalyst/Reagent System | Typical Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages | Potential Drawbacks |
| DIC / HOBt | DIPEA | DMF, DCM | 0 - RT | 85-95 | Cost-effective, well-established | Potential for racemization, formation of urea byproduct |
| HATU | DIPEA | DMF, NMP | 0 - RT | 90-99 | High efficiency, low racemization, suitable for difficult couplings | Higher cost, potential for guanidinylation side reaction |
| PyBOP | DIPEA | DMF, DCM | 0 - RT | 90-98 | Similar to HATU, less reactive towards hydroxyl groups | Higher cost, phosphonium byproducts |
| Lipase (e.g., CALB) | None | Organic Solvent (e.g., Toluene) or Solvent-free | 30-50 | 80-95 | High selectivity, mild conditions, environmentally friendly | Substrate specific, slower reaction times |
Asymmetric C-C Bond Formation at the β-Position
The functionalization of the C3 position of the aspartate backbone is a powerful strategy for creating complex amino acid derivatives. This requires catalysts that can effectively control the stereochemistry of the newly formed C-C bond.
Copper(II)-Chiral Ligand Complexes in Mannich-Type Reactions
For derivatives of diethyl 2-aminosuccinate, such as N-acylimino esters, catalytic asymmetric Mannich-type reactions are highly effective. Chiral catalysts prepared from a copper(II) source, like Cu(OTf)₂, and a chiral diamine ligand have demonstrated excellent performance. These systems facilitate the reaction with silyl enol ethers to produce β-substituted aspartate derivatives in high yields and with high diastereo- and enantioselectivities.[1][2]
The proposed catalytic cycle involves the formation of a chiral copper-enolate complex, which then reacts with the imine electrophile in a stereocontrolled manner.
Diagram 1: Proposed Catalytic Cycle for Cu(II)-Catalyzed Mannich-Type Reaction
A simplified catalytic cycle for the asymmetric Mannich-type reaction.
Organocatalysis for Conjugate Additions
Chiral organocatalysts, such as bifunctional thioureas and squaramides, can effectively catalyze the conjugate addition of nucleophiles to α,β-unsaturated derivatives of diethyl aspartate. These catalysts operate through hydrogen bonding interactions to activate both the electrophile and the nucleophile, creating a highly organized transition state that directs the stereochemical outcome.
Table 2: Comparison of Catalysts for Asymmetric C-C Bond Formation on Diethyl Aspartate Derivatives
| Catalyst System | Reaction Type | Typical Nucleophile | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Key Advantages |
| Cu(OTf)₂ / Chiral Diamine | Mannich-type | Silyl Enol Ethers | up to >95:5 (syn) | up to >98 | High yields and selectivities for a broad range of substrates.[1][2] |
| Chiral Thiourea | Michael Addition | Malonates, Nitroalkanes | up to >90:10 | up to >95 | Metal-free, mild conditions, good functional group tolerance. |
| Chiral Phase-Transfer Catalyst | Alkylation | Alkyl Halides | N/A | up to >90 | Suitable for alkylation reactions, mild conditions. |
Synthesis of Chiral Ligands
This compound is not only a substrate but also a valuable precursor for the synthesis of chiral ligands. The amino and dicarboxylate functionalities can be readily modified to create bidentate or tridentate ligands for asymmetric catalysis.
Amino Alcohol and Diamine Ligands
Reduction of one or both of the ester groups, followed by functionalization of the amine, can lead to a variety of chiral amino alcohol and diamine ligands. These are particularly useful in asymmetric additions of organometallic reagents to carbonyl compounds and in asymmetric hydrogenations.
Diagram 2: Workflow for Chiral Ligand Synthesis from (R)-Diethyl 2-aminosuccinate
A general workflow for the synthesis of various chiral ligands.
Experimental Protocols
General Protocol for Catalytic N-Acylation using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C under an inert atmosphere, add DIPEA (2.2 eq).
-
In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add the carboxylic acid/HATU solution to the amine solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Protocol for a Cu(II)-Catalyzed Asymmetric Mannich-Type Reaction
This protocol is adapted from the work of Kobayashi et al. on related N-acylimino esters.[1][2]
-
In a flame-dried Schlenk tube under an argon atmosphere, prepare the catalyst by stirring Cu(OTf)₂ (0.1 eq) and the chiral diamine ligand (0.11 eq) in anhydrous THF (0.05 M) at room temperature for 1 hour.
-
Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C).
-
Add the N-acylimino ester derivative of diethyl aspartate (1.0 eq) to the catalyst solution.
-
Slowly add the silyl enol ether (1.2 eq) to the reaction mixture.
-
Stir the reaction at the same temperature for the specified time (typically 12-24 hours), monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired β-amino acid derivative.
Conclusion and Future Outlook
The catalytic, stereoselective functionalization of this compound is a dynamic field with continuous advancements. While traditional methods like carbodiimide-based couplings remain valuable, modern onium salt reagents and biocatalytic approaches offer significant advantages in terms of efficiency and selectivity for N-acylation. For the more complex challenge of asymmetric C-C bond formation, transition metal catalysis with chiral ligands, particularly copper(II) systems, and organocatalysis have emerged as powerful tools.
Future research will likely focus on the development of more sustainable and atom-economical catalytic systems. This includes the use of earth-abundant metal catalysts and the design of more efficient organocatalysts and biocatalysts. Furthermore, the application of these catalytic methods to the synthesis of increasingly complex and biologically active molecules derived from (R)-diethyl 2-aminosuccinate will undoubtedly continue to be a major driver of innovation in the field. The choice of catalyst will always be a critical decision, guided by the specific transformation, desired stereochemical outcome, and practical considerations such as cost and scalability.
References
-
Kobayashi, S., Matsubara, R., Nakamura, Y., Kitagawa, H., & Sugiura, M. (2003). Catalytic, Asymmetric Mannich-type Reactions of N-Acylimino Esters: Reactivity, Diastereo- and Enantioselectivity, and Application to Synthesis of N-Acylated Amino Acid Derivatives. Journal of the American Chemical Society, 125(9), 2507-2515. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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de Souza, R. O. M. A., et al. (2007). Lipase-catalyzed reactions in organic synthesis. Tetrahedron, 63(35), 8363-8404. [Link]
-
Organic Chemistry Portal. Catalytic, Asymmetric Mannich-type Reactions of N-Acylimino Esters: Reactivity, Diastereo- and Enantioselectivity, and Application to Synthesis of N-Acylated Amino Acid Derivatives. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-Diethyl 2-aminosuccinate hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor and safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research that protects our colleagues, our communities, and the environment. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of (R)-Diethyl 2-aminosuccinate hydrochloride, moving beyond simple steps to explain the critical reasoning behind each procedure.
Hazard Identification and Risk Assessment: The Foundation of Safety
Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this compound may be limited, data from structurally similar amino acid esters and hydrochloride salts, such as Diethyl aminomalonate hydrochloride, provide a strong basis for a conservative risk assessment.[1][2] This compound should be handled as a hazardous substance.
The primary risks are associated with its potential irritant properties and the effects of its hydrochloride salt form. In the event of a fire, thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[1][3][4]
Table 1: Hazard Profile of this compound (Inferred)
| Hazard | GHS Classification (Anticipated) | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category 2 | Avoid contact with skin; wear nitrile gloves and a lab coat.[1][5] |
| Eye Irritation | Category 2 | Wear safety goggles or a face shield to prevent eye contact.[1][5] |
| Respiratory Irritation | STOT SE, Category 3 | Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1][5] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Do not eat, drink, or smoke in the laboratory; wash hands thoroughly after handling.[6] |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of appropriate PPE is your first and most critical line of defense. The equipment specified below is designed to mitigate the risks identified in the hazard assessment.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles | Protects against accidental splashes and airborne dust particles that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact and irritation. Contaminated gloves must be disposed of as solid hazardous waste.[5] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required if handling large quantities or if there is a risk of significant aerosolization outside of a fume hood.[3][4] |
Waste Segregation and Containerization: Preventing Unwanted Reactions
The cardinal rule of chemical waste management is meticulous segregation.[7][8] Mixing incompatible waste streams can lead to violent chemical reactions, the release of toxic gases, or fire. This compound, as a hydrochloride salt, is acidic in nature and must be segregated from bases. It is also an organic compound and should be kept separate from strong oxidizing agents.[1][3]
Step-by-Step Containerization Protocol
-
Select the Correct Container: Use a clean, dry, and chemically compatible container, preferably made of polyethylene. If possible, the original manufacturer's container is an ideal choice for unused material.[8][9] The container must have a secure, leak-proof screw cap.[10]
-
Label the Container: Before adding any waste, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[9][11] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The approximate percentage if it is part of a mixture.
-
The date the first waste was added.
-
-
Keep Containers Closed: The waste container must remain sealed at all times, except when you are actively adding waste.[8][11] This prevents the release of vapors and protects against spills.
Step-by-Step Disposal Procedures
The proper disposal path depends on the form of the waste. The following workflows cover the most common scenarios encountered in a laboratory setting.
Workflow A: Unused or Expired this compound (Solid Waste)
This procedure applies to the pure, solid chemical that is no longer needed.
-
Preparation: Ensure the original container is securely sealed and the manufacturer's label is intact and legible.
-
Labeling: If not already present, apply your institution's hazardous waste label directly to the container.
-
Storage: Place the sealed and labeled container in your designated Satellite Accumulation Area (SAA).[8][12]
-
Pickup: Arrange for collection by your institution's licensed hazardous waste disposal service.
Workflow B: Contaminated Labware and Debris (Solid Waste)
This includes items such as weigh boats, contaminated gloves, and absorbent pads used to clean up minor spills.
-
Collection: Place all contaminated solid debris into a designated hazardous waste container (e.g., a plastic pail or a properly secured bag within a rigid container).
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and list all chemical contaminants, including "this compound."
-
Storage & Pickup: Keep the container sealed in the SAA and arrange for pickup.[9]
Workflow C: Rinsate from Decontaminating Glassware (Aqueous Waste)
Empty containers must be properly managed to remove hazardous residues.[7]
-
Initial Rinse: Perform an initial rinse of the empty, contaminated glassware with a suitable solvent (e.g., water). This first rinse must be collected as hazardous waste. [11]
-
Collection: Pour the rinsate into a designated aqueous hazardous waste container.
-
Segregation: Ensure this aqueous waste stream is compatible with other contents. Since the rinsate will be acidic, do not mix it with basic waste.
-
Labeling and Storage: The aqueous waste container must be properly labeled with all its components and stored in secondary containment within the SAA.[9]
-
Subsequent Rinses: After the initial hazardous rinse is collected, subsequent rinses of the glassware can typically be disposed of down the drain with copious amounts of water, provided the pH is between 7 and 9 and no other hazardous materials are present.[11]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams associated with this chemical.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures for Spills
Accidents can happen, and a clear, pre-defined response plan is crucial.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent further contamination or exposure.
-
Don PPE: If you are trained and it is safe to do so, don the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: For a solid powder, carefully sweep it up to avoid generating dust and place it in a labeled hazardous waste container.[13] If necessary, use an absorbent pad wetted with water to gently wipe the area, and dispose of the pad as contaminated solid waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.
Regulatory Framework: The Legal Imperative
All disposal procedures are grounded in federal and state regulations. The Resource Conservation and Recovery Act (RCRA) , enforced by the U.S. Environmental Protection Agency (EPA), establishes the "cradle-to-grave" framework for hazardous waste management.[10][14] These regulations are typically found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[15][16] Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations (HAZWOPER) and hazard communication (HazCom).[17][18][19] Adherence to the protocols in this guide will ensure compliance with these critical regulations.
By integrating these scientifically sound and regulation-compliant procedures into your laboratory workflow, you uphold your commitment to safety and environmental stewardship, building a culture of trust and responsibility that is the hallmark of professional science.
References
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- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
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- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
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- Apollo Scientific. (2023, July 5). Safety Data Sheet: Diethyl 2-aminomalonate hydrochloride.
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- Agilent. (2024, December 27). Safety Data Sheet: Amino Acid Standard.
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Navigating the Safe Handling of (R)-Diethyl 2-aminosuccinate hydrochloride: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling (R)-Diethyl 2-aminosuccinate hydrochloride. Moving beyond a simple checklist, this document delves into the rationale behind each safety recommendation, ensuring a deep understanding of the necessary precautions for handling this chemical compound.
This compound is a valuable reagent in synthetic chemistry. However, like many fine chemicals, it presents hazards that must be managed with appropriate personal protective equipment (PPE) and handling protocols. This guide will walk you through a comprehensive safety workflow, from initial risk assessment to the final disposal of waste, ensuring a secure laboratory environment.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications indicate that the primary routes of exposure and concern are ingestion, skin and eye contact, and inhalation of the powdered form. Therefore, our protective measures must create a reliable barrier against these entry points.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to mitigate the risks associated with this compound. The following table summarizes the recommended PPE, with detailed explanations below.
| Body Part | Recommended PPE | Specifications and Rationale |
| Hands | Nitrile Gloves | Nitrile provides excellent resistance to a wide range of chemicals and is a suitable choice for handling this amine hydrochloride. Ensure gloves are powder-free to prevent aerosolization of the chemical. Double-gloving is recommended for extended handling periods. |
| Eyes | Safety Goggles with Side Shields or a Face Shield | To prevent eye irritation from airborne particles or accidental splashes, chemical splash goggles that provide a complete seal around the eyes are essential. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Respiratory | FFP2 or FFP3 Respirator | As a fine powder, this compound can easily become airborne. A filtering facepiece respirator (FFP) rated FFP2 or FFP3 is necessary to protect against the inhalation of harmful particles.[1][2] |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect the skin and clothing from contamination. Ensure the coat is fully buttoned. |
Procedural Guidance for Safe Handling
Adherence to a strict, step-by-step protocol is the cornerstone of laboratory safety. The following workflow is designed to minimize exposure and ensure the safe handling of this compound from receipt to disposal.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
1. Preparation:
-
Don Appropriate PPE: As detailed in the table above, ensure you are wearing nitrile gloves, safety goggles, an FFP2 or FFP3 respirator, and a lab coat.
-
Prepare a Designated Workspace: All handling of powdered this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination of the general laboratory space.[3][4]
2. Handling:
-
Work in a Ventilated Area: A certified chemical fume hood is the preferred engineering control to capture any airborne dust.
-
Weigh and Dispense Carefully: To minimize the generation of dust, use a spatula to carefully transfer the powder. Avoid pouring the powder from a height.
-
Keep Containers Closed: When not in use, ensure the container of this compound is tightly sealed to prevent accidental spills and contamination.
3. Post-Handling and Disposal:
-
Decontaminate Workspace: After handling is complete, thoroughly wipe down the work surface with an appropriate cleaning agent.
-
Segregate and Label Waste: All disposable PPE (gloves, respirator) and any contaminated materials (e.g., weighing paper, wipes) should be collected in a designated, clearly labeled waste container.
-
Disposal: this compound is an amine hydrochloride. For small quantities, it is generally considered non-hazardous waste. However, local regulations must always be followed.
-
Solid Waste: Contaminated solid waste, such as gloves and wipes, should be placed in a sealed bag and disposed of in the appropriate laboratory waste stream.
-
Liquid Waste: If the compound is dissolved in a solvent, the disposal method will be dictated by the hazards of the solvent. Aqueous solutions of small quantities of this compound can often be neutralized and disposed of down the drain with copious amounts of water, but this should be confirmed with your institution's environmental health and safety (EHS) department.[5][6]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., water), and the rinsate collected as chemical waste. The clean, dry container can then be disposed of in the regular trash.
-
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their vital work, fostering a culture of safety and scientific excellence.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

